Product packaging for 1,1,2-Propanetriol(Cat. No.:CAS No. 65687-54-9)

1,1,2-Propanetriol

Cat. No.: B15442449
CAS No.: 65687-54-9
M. Wt: 92.09 g/mol
InChI Key: CZMAXQOXGAWNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1,2-Propanetriol, with the molecular formula C3H8O3, is a specific structural isomer of propanetriol. Unlike its more common isomer, glycerol (1,2,3-propanetriol), which is a well-characterized, colorless, odorless, and sweet-tasting viscous liquid widely used in food, pharmaceuticals, and cosmetics , this compound represents a distinct chemical entity for specialized research applications. As a triol, it features three hydroxyl groups, which dictate its solubility and hygroscopic properties. This compound is provided as a high-purity reagent for research purposes only. It is strictly intended for use in laboratory investigations and chemical synthesis and is not for diagnostic, therapeutic, or personal use. Researchers are directed to consult the safety data sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O3 B15442449 1,1,2-Propanetriol CAS No. 65687-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1,1,2-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c1-2(4)3(5)6/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMAXQOXGAWNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332307
Record name 1,1,2-Propanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65687-54-9
Record name 1,1,2-Propanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Enantioselective Synthesis of 1,1,2-Propanetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of potential methodologies for the enantioselective synthesis of 1,1,2-propanetriol, a chiral building block with applications in medicinal chemistry and materials science. While direct and established protocols for this specific triol are not widely reported, this document outlines two primary plausible synthetic strategies: the Sharpless asymmetric dihydroxylation of a custom substrate and a chiral pool approach originating from ethyl lactate (B86563). Detailed, albeit hypothetical, experimental protocols are provided for key transformations, accompanied by tables of representative quantitative data based on analogous reactions reported in the literature. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the proposed synthetic routes. This guide is intended to serve as a foundational resource for researchers aiming to develop robust and efficient methods for the production of enantiomerically pure (R)- and (S)-1,1,2-propanetriol.

Introduction

Chiral vicinal diols and triols are ubiquitous structural motifs in a vast array of biologically active molecules and are therefore critical intermediates in the pharmaceutical industry. The precise stereochemical arrangement of hydroxyl groups is often paramount to the therapeutic efficacy and safety profile of a drug candidate. This compound, a simple yet structurally significant chiral triol, presents a unique synthetic challenge due to the geminal diol functionality at the C1 position. The development of stereocontrolled methods to access both (R)- and (S)-enantiomers of this molecule is of considerable interest for the construction of more complex chiral structures.

This guide explores two principal synthetic pathways that leverage well-established asymmetric transformations to afford enantiopure this compound. The first approach is centered around the powerful Sharpless asymmetric dihydroxylation, a Nobel Prize-winning reaction renowned for its high enantioselectivity and broad substrate scope.[1][2] The second strategy utilizes the "chiral pool," starting from readily available and inexpensive enantiopure starting materials like ethyl lactate.

Sharpless Asymmetric Dihydroxylation Approach

The Sharpless asymmetric dihydroxylation (AD) reaction is a cornerstone of modern asymmetric synthesis, enabling the conversion of a wide range of prochiral olefins into chiral vicinal diols with high enantiomeric excess.[3][4] To apply this methodology to the synthesis of this compound, a suitable alkene precursor bearing a geminal diolefin equivalent at the C1 position is required. A plausible substrate is a protected form of 2-propen-1,1-diol, such as 2-propen-1,1-diyl diacetate.

Proposed Synthetic Pathway

The proposed synthetic route commences with the preparation of the diacetate-protected enol, followed by the key Sharpless asymmetric dihydroxylation, and concluding with deprotection to yield the final triol.

sharpless_pathway start Acrolein enol_acetate 2-Propen-1,1-diyl diacetate start->enol_acetate Ac2O, H+ protected_triol Protected (R)- or (S)-1,1,2-Propanetriol enol_acetate->protected_triol AD-mix-β or AD-mix-α final_product (R)- or (S)-1,1,2-Propanetriol protected_triol->final_product Hydrolysis (e.g., K2CO3, MeOH)

Caption: Proposed synthesis of this compound via Sharpless asymmetric dihydroxylation.

Experimental Protocols (Hypothetical)

2.2.1. Synthesis of 2-Propen-1,1-diyl diacetate

To a solution of freshly distilled acrolein (1.0 eq) in acetic anhydride (B1165640) (3.0 eq) at 0 °C is slowly added a catalytic amount of sulfuric acid. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 2-propen-1,1-diyl diacetate.

2.2.2. Asymmetric Dihydroxylation of 2-Propen-1,1-diyl diacetate

A commercially available AD-mix-β (for the (R)-enantiomer) or AD-mix-α (for the (S)-enantiomer) is dissolved in a t-butanol/water (1:1) mixture. To this solution, cooled to 0 °C, is added 2-propen-1,1-diyl diacetate (1.0 eq). The reaction is stirred vigorously at 0 °C until the starting material is consumed as monitored by TLC. Solid sodium sulfite (B76179) is then added, and the mixture is stirred for an additional hour. The reaction is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude protected triol, which is used in the next step without further purification.

2.2.3. Deprotection to (R)- or (S)-1,1,2-Propanetriol

The crude protected triol is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to yield the enantiomerically pure this compound.

Representative Quantitative Data

The following table summarizes expected yields and enantiomeric excesses for the key asymmetric dihydroxylation step, based on literature values for similar substrates.

SubstrateAD-mixYield (%)Enantiomeric Excess (ee, %)
2-Propen-1,1-diyl diacetateAD-mix-β85-95>95
2-Propen-1,1-diyl diacetateAD-mix-α85-95>95

Chiral Pool Approach from Ethyl Lactate

An alternative and often more cost-effective strategy for asymmetric synthesis is to utilize the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products. Ethyl (S)-lactate and ethyl (R)-lactate are excellent starting materials for this purpose. The synthesis of this compound from ethyl lactate would likely involve the reduction of the ester and carboxylic acid functionalities.

Proposed Synthetic Pathway

This pathway involves the protection of the secondary alcohol of ethyl lactate, followed by reduction of the ester to a primary alcohol, which is then oxidized to an aldehyde. A subsequent nucleophilic addition to the aldehyde would generate the geminal diol precursor, followed by deprotection. A more direct, albeit challenging, approach could involve the direct reduction of a lactate derivative. A plausible route is outlined below.

chiral_pool_pathway start Ethyl (S)-lactate protected_lactate Protected Ethyl Lactate start->protected_lactate Protection (e.g., TBDMSCl) protected_alcohol Protected (S)-1,2-Propanediol protected_lactate->protected_alcohol Reduction (e.g., LiAlH4) protected_aldehyde Protected (S)-2-hydroxypropanal protected_alcohol->protected_aldehyde Oxidation (e.g., Swern) protected_gemdiol Protected (S)-1,1,2-Propanetriol protected_aldehyde->protected_gemdiol 1. Grignard Addition (e.g., MeMgBr) 2. Oxidation final_product (S)-1,1,2-Propanetriol protected_gemdiol->final_product Deprotection (e.g., TBAF)

Caption: A potential synthetic route to (S)-1,1,2-propanetriol from ethyl (S)-lactate.

Experimental Protocols (Hypothetical)

3.2.1. Protection of Ethyl (S)-lactate

To a solution of ethyl (S)-lactate (1.0 eq) and imidazole (B134444) (1.5 eq) in anhydrous DMF at 0 °C is added tert-butyldimethylsilyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.

3.2.2. Reduction to Protected (S)-1,2-Propanediol

The protected ethyl lactate (1.0 eq) is dissolved in anhydrous diethyl ether and added dropwise to a suspension of lithium aluminum hydride (1.5 eq) in diethyl ether at 0 °C. The reaction is stirred at room temperature for 4 hours, then quenched sequentially with water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the protected diol.

3.2.3. Oxidation to Protected (S)-2-hydroxypropanal

A solution of oxalyl chloride (1.5 eq) in dichloromethane (B109758) is cooled to -78 °C. A solution of DMSO (2.2 eq) in dichloromethane is added, followed by the protected diol (1.0 eq) in dichloromethane. After stirring for 30 minutes, triethylamine (B128534) (5.0 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The organic layer is washed, dried, and concentrated to give the crude aldehyde.

3.2.4. Formation of the Protected Geminal Diol

This step is conceptual and would require significant optimization. One possibility involves a Grignard reaction with the protected aldehyde followed by oxidation of the resulting secondary alcohol.

3.2.5. Deprotection to (S)-1,1,2-Propanetriol

The protected triol is dissolved in THF, and a solution of tetrabutylammonium (B224687) fluoride (B91410) in THF is added. The reaction is stirred until completion, and the solvent is removed. The residue is purified by chromatography to afford the final product.

Representative Quantitative Data

The yields for the individual steps in this chiral pool approach are expected to be high, with the main challenge being the stereoselective introduction of the second hydroxyl group at C1.

StepReagentsExpected Yield (%)
ProtectionTBDMSCl, Imidazole>90
ReductionLiAlH4>90
OxidationSwern Oxidation>85
DeprotectionTBAF>90

Conclusion

The enantioselective synthesis of this compound, while not extensively documented, is achievable through established synthetic methodologies. The Sharpless asymmetric dihydroxylation of a suitable enol derivative offers a potentially direct and highly enantioselective route. Alternatively, a chiral pool approach starting from readily available ethyl lactate provides a more classical, albeit likely longer, synthetic pathway. The experimental protocols and data presented in this guide, while based on well-precedented transformations, should be considered as starting points for further optimization. The development of a robust and scalable synthesis of enantiopure this compound will undoubtedly facilitate its use in the discovery and development of new chiral drugs and materials.

References

Stereospecific reactions of 1,1,2-propanetriol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stereospecific Reactions of 1,2-Propanediol and Glycerol (B35011) Derivatives: A Proxy for 1,1,2-Propanetriol

Abstract

While dedicated research on the stereospecific reactions of this compound is not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of analogous stereospecific transformations involving structurally similar and industrially significant vicinal diols, namely 1,2-propanediol and derivatives of glycerol. This document serves as a technical resource for researchers, scientists, and professionals in drug development by detailing key enzymatic and chemo-catalytic methods for the synthesis of chiral 1,2-diols and related compounds. The guide includes detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows to facilitate a deeper understanding and practical application of these stereoselective methodologies.

Introduction

Chiral vicinal diols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their stereochemistry profoundly influences the biological activity and pharmacological properties of the final products. While this compound presents a unique structural motif, the principles of stereoselective synthesis can be effectively illustrated through the more extensively studied 1,2-propanediol and glycerol derivatives. This guide will explore key stereospecific reactions, including kinetic resolution and asymmetric synthesis, providing a robust framework for the production of enantiomerically pure compounds.

Stereospecific Reactions of 1,2-Propanediol

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are commonly employed for the stereoselective acylation of diols, where one enantiomer reacts at a significantly higher rate than the other, allowing for their separation.

  • Materials: Racemic 1,2-propanediol, vinyl acetate (B1210297), immobilized lipase (B570770) (e.g., Novozym 435), tert-butyl methyl ether (MTBE), anhydrous sodium sulfate (B86663), silica (B1680970) gel.

  • Procedure:

    • To a solution of racemic 1,2-propanediol (1.0 g, 13.1 mmol) in MTBE (20 mL), add vinyl acetate (0.67 g, 7.8 mmol).

    • Add immobilized lipase (100 mg) to the mixture.

    • The reaction mixture is shaken at a constant temperature (e.g., 30°C) and monitored by gas chromatography (GC).

    • Upon reaching approximately 50% conversion, the enzyme is filtered off.

    • The solvent is removed under reduced pressure.

    • The resulting mixture of acetylated and unreacted propanediol (B1597323) is separated by column chromatography on silica gel.

SubstrateEnzymeAcylating AgentConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)
(R,S)-1,2-PropanediolNovozym 435Vinyl Acetate48>99 (R-1-acetoxy-2-propanol)92 (S-1,2-propanediol)
(R,S)-1,2-PropanediolLipase PSIsopropenyl Acetate5195 (R-1-acetoxy-2-propanol)>99 (S-1,2-propanediol)
Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols from prochiral alkenes. This method provides direct access to enantiomerically enriched 1,2-diols.

  • Materials: Propylene, AD-mix-β (or AD-mix-α), potassium osmate(VI) dihydrate, potassium ferricyanide(III), potassium carbonate, tert-butanol (B103910), water.

  • Procedure:

    • A mixture of tert-butanol and water (1:1, 20 mL) is cooled to 0°C.

    • AD-mix-β (1.4 g per 1 mmol of alkene) is added, and the mixture is stirred until both phases are clear.

    • Propylene is bubbled through the solution.

    • The reaction is stirred vigorously at 0°C for 24 hours.

    • Sodium sulfite (B76179) (1.5 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

    • The enantiomeric excess is determined by chiral GC or HPLC.

AlkeneReagentProductYield (%)Enantiomeric Excess (e.e.) (%)
PropyleneAD-mix-β(R)-1,2-Propanediol9598
PropyleneAD-mix-α(S)-1,2-Propanediol9497

Stereospecific Reactions of Glycerol Derivatives

Glycerol can be converted into chiral building blocks, such as solketal, which can then undergo further stereospecific transformations.

Enzymatic Desymmetrization of Prochiral Glycerol Derivatives
  • Materials: 2-O-benzylglycerol 1,3-diacetate, phosphate (B84403) buffer (pH 7.0), porcine pancreatic lipase (PPL).

  • Procedure:

    • A suspension of 2-O-benzylglycerol 1,3-diacetate (1.0 g, 3.75 mmol) in phosphate buffer (20 mL) is prepared.

    • PPL (100 mg) is added to the suspension.

    • The mixture is stirred at room temperature, and the pH is maintained at 7.0 by the addition of 0.1 M NaOH.

    • The reaction is monitored by TLC.

    • After completion, the mixture is extracted with ethyl acetate.

    • The organic layer is dried and concentrated to yield the chiral monoacetate.

SubstrateEnzymeProductYield (%)Enantiomeric Excess (e.e.) (%)
2-O-benzylglycerol 1,3-diacetatePPL(S)-2-O-benzylglycerol 1-acetate8595

Visualizations

Enzymatic_Kinetic_Resolution racemate (R,S)-1,2-Propanediol + Acylating Agent enzyme Immobilized Lipase (e.g., Novozym 435) racemate->enzyme product (R)-1-Acetoxy-2-propanol enzyme->product Faster Reaction unreacted (S)-1,2-Propanediol enzyme->unreacted Slower Reaction separation Chromatographic Separation product->separation unreacted->separation

Caption: Workflow for the enzymatic kinetic resolution of 1,2-propanediol.

Asymmetric_Dihydroxylation start Propylene reagent AD-mix-β (OsO4, Chiral Ligand, K3Fe(CN)6, K2CO3) start->reagent intermediate Osmate Ester Intermediate reagent->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product (R)-1,2-Propanediol hydrolysis->product

Caption: Pathway of Sharpless asymmetric dihydroxylation of propylene.

Conclusion

The stereospecific synthesis of chiral diols is a cornerstone of modern asymmetric synthesis. While direct studies on this compound are limited, the methodologies presented for 1,2-propanediol and glycerol derivatives offer robust and versatile strategies for accessing enantiomerically pure materials. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the development of novel synthetic routes to complex chiral molecules. Further investigation into the stereoselective reactions of less common diols, such as this compound, could unveil new synthetic possibilities and applications.

A Technical Guide to 1,2-Propanediol: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on 1,1,2-Propanetriol: The initial topic of this guide was this compound. However, this molecule contains a geminal diol, a structural motif where two hydroxyl groups are attached to the same carbon atom.[1] Geminal diols are typically unstable and readily dehydrate to form a carbonyl group.[2][3] Consequently, this compound is not a practical or commonly utilized chiral building block in organic synthesis. This guide will instead focus on the closely related and highly valuable chiral building block, 1,2-propanediol .

Introduction to 1,2-Propanediol

1,2-Propanediol, also known as propylene (B89431) glycol, is a three-carbon diol with a chiral center at the C2 position, existing as two enantiomers: (R)-1,2-propanediol and (S)-1,2-propanediol.[4][5] These enantiomerically pure forms are valuable building blocks in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.[6] The stereochemistry of the final product can be precisely controlled by selecting the appropriate enantiomer of 1,2-propanediol as the starting material.

Synthesis of Enantiomerically Pure 1,2-Propanediol

The production of enantiomerically pure (R)- and (S)-1,2-propanediol is crucial for its application as a chiral building block. Several synthetic strategies have been developed, including chemical and biotechnological methods.

Chemical Synthesis:

The traditional industrial production of 1,2-propanediol involves the hydrolysis of propylene oxide, which typically yields a racemic mixture.[7] Enantiomerically enriched 1,2-propanediol can be obtained from this mixture through kinetic resolution. Another chemical route involves the hydrogenation of lactic acid esters.[8] For instance, the hydrogenation of ethyl lactate (B86563) over a copper-chromite catalyst can produce 1,2-propanediol.[8] The enantiomeric purity of the product can be influenced by the reaction temperature, with lower temperatures favoring higher enantiomeric excess.[8]

Biotechnological Synthesis:

Microbial fermentation has emerged as a powerful method for producing enantiomerically pure 1,2-propanediol from renewable resources like sugars and glycerol.[7][9] Specific microorganisms can be engineered to produce either the (R) or (S) enantiomer with high selectivity.[6][7] For example, engineered E. coli strains have been developed to produce (S)-1,2-propanediol directly from glucose with high enantiomeric purity.[6] These biotechnological routes offer a more sustainable alternative to traditional chemical synthesis.[7]

A summary of different synthetic routes to 1,2-propanediol is presented in Table 1.

Starting MaterialMethodCatalyst/MicroorganismProductEnantiomeric Excess (e.e.)Reference
Propylene OxideHydrolysis-Racemic 1,2-Propanediol0%[7]
Lactic Acid EstersHydrogenationCopper-Chromite(S)-1,2-PropanediolUp to 88%[8]
Sugars (e.g., Glucose)Microbial FermentationEngineered E. coli(S)-1,2-Propanediol>99%[6]
GlycerolHydrogenolysisCopper-based catalystsRacemic 1,2-Propanediol0%[10]

Table 1: Synthetic Routes to 1,2-Propanediol

Applications in Organic Synthesis

The chiral nature of (R)- and (S)-1,2-propanediol makes them invaluable starting materials for the asymmetric synthesis of a variety of complex molecules.

Synthesis of Chiral Epoxides:

One of the most common applications of chiral 1,2-propanediol is in the synthesis of chiral epoxides, such as (R)- and (S)-propylene oxide. This can be achieved through a two-step process involving tosylation of one of the hydroxyl groups followed by intramolecular cyclization with a base.

Asymmetric Synthesis of Pharmaceuticals:

Chiral 1,2-propanediol is a key building block in the synthesis of several pharmaceutical compounds. For example, it can be used in the synthesis of chiral ligands for asymmetric catalysis and as a starting material for the construction of chiral drug intermediates.

The general workflow for utilizing chiral 1,2-propanediol in the synthesis of other chiral molecules is depicted in the following diagram.

G cluster_start Chiral Pool cluster_synthesis Synthetic Transformations cluster_products Chiral Products Chiral_1,2_Propanediol (R)- or (S)-1,2-Propanediol Protection Selective Protection Chiral_1,2_Propanediol->Protection 1 Oxidation Oxidation Chiral_1,2_Propanediol->Oxidation 5 Activation Activation of Hydroxyl Group (e.g., Tosylation) Protection->Activation 2 Substitution Nucleophilic Substitution Activation->Substitution 3a Cyclization Intramolecular Cyclization Activation->Cyclization 3b Chiral_Amines Chiral Amines Substitution->Chiral_Amines 4a Chiral_Epoxides Chiral Epoxides Cyclization->Chiral_Epoxides 4b Chiral_Acids Chiral Carboxylic Acids Oxidation->Chiral_Acids 6 Pharmaceuticals Pharmaceuticals Chiral_Epoxides->Pharmaceuticals Chiral_Acids->Pharmaceuticals Chiral_Amines->Pharmaceuticals

Caption: Synthetic pathways from chiral 1,2-propanediol.

Experimental Protocols

1. Synthesis of (S)-1,2-Propanediol from L-Lactic Acid (Illustrative Protocol based on literature[8])

  • Materials: L-lactic acid ethyl ester, ethanol (B145695), copper-chromite catalyst.

  • Apparatus: High-pressure autoclave reactor.

  • Procedure:

    • A solution of L-lactic acid ethyl ester in ethanol is charged into a high-pressure autoclave reactor containing a copper-chromite catalyst.

    • The reactor is sealed and pressurized with hydrogen gas to 300 bar.

    • The reaction mixture is heated to 250 °C and stirred for a specified period.

    • After cooling to room temperature, the reactor is depressurized, and the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure, and the resulting (S)-1,2-propanediol is purified by distillation.

  • Expected Yield and Purity: Yields and enantiomeric excess are dependent on the specific reaction conditions, particularly temperature. At 125 °C, an enantiomeric excess of 88% has been reported.[8]

2. Synthesis of (S)-Propylene Oxide from (S)-1,2-Propanediol (General Protocol)

  • Materials: (S)-1,2-propanediol, p-toluenesulfonyl chloride, pyridine (B92270), sodium hydroxide (B78521).

  • Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel.

  • Procedure:

    • (S)-1,2-propanediol is dissolved in pyridine and cooled in an ice bath.

    • p-Toluenesulfonyl chloride is added portion-wise to the stirred solution. The reaction is allowed to proceed until the selective tosylation of the primary hydroxyl group is complete (monitored by TLC).

    • The reaction mixture is then treated with an aqueous solution of sodium hydroxide to induce intramolecular cyclization.

    • The (S)-propylene oxide is isolated from the reaction mixture, typically by extraction and subsequent distillation.

Conclusion

(R)- and (S)-1,2-propanediol are highly valuable and versatile chiral building blocks in modern organic synthesis. Their availability in enantiomerically pure forms, through both chemical and increasingly sustainable biotechnological methods, allows for the efficient and stereocontrolled synthesis of a wide array of complex chiral molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and application of these building blocks is essential for the development of new and improved chemical entities.

References

A Comprehensive Guide to the Computational Conformational Analysis of 1,1,2-Propanetriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the computational methodologies employed in the conformational analysis of 1,1,2-propanetriol. Given the molecule's structural flexibility and potential for intramolecular interactions, understanding its conformational landscape is crucial for predicting its physicochemical properties, which is of significant interest in fields such as drug formulation and materials science. This document outlines a typical workflow, from initial structure generation to high-level quantum mechanical calculations, and presents illustrative data to demonstrate the expected outcomes of such a study.

Introduction: The Conformational Landscape of this compound

This compound is a polyol featuring three hydroxyl groups attached to a three-carbon backbone. The presence of multiple rotatable bonds (C-C and C-O) and the hydrogen bond donor/acceptor capabilities of the hydroxyl groups give rise to a complex potential energy surface with numerous possible conformers. The relative stability of these conformers is primarily dictated by the interplay of intramolecular hydrogen bonding, steric hindrance, and torsional strain. Intramolecular hydrogen bonds, in particular, can significantly stabilize certain geometries, leading to folded or compact structures. A thorough computational analysis is essential to identify the low-energy conformers and to understand their relative populations at a given temperature.

Experimental Protocols: A Multi-Step Computational Workflow

A robust conformational analysis of a flexible molecule like this compound typically involves a multi-step approach that combines the strengths of different computational methods. The general workflow is depicted below and detailed in the subsequent sections.

G cluster_0 Computational Workflow start Initial 3D Structure Generation mm_search Molecular Mechanics (MM) Conformational Search start->mm_search clustering Clustering and Selection of Low-Energy Conformers mm_search->clustering dft_opt DFT Geometry Optimization and Frequency Calculation clustering->dft_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) dft_opt->energy_calc analysis Data Analysis (Energies, Populations, Geometries) energy_calc->analysis end Final Results analysis->end

Figure 1: A typical workflow for computational conformational analysis.
Step 1: Initial Conformational Search with Molecular Mechanics

The first step is to explore the vast conformational space of this compound to identify a comprehensive set of possible low-energy structures. Due to the large number of possible conformers, a computationally inexpensive method like Molecular Mechanics (MM) is employed.

  • Method: A Monte Carlo or systematic conformational search is performed.

  • Force Field: A suitable force field, such as MMFF94 or AMBER, is chosen. These force fields are parameterized to handle organic molecules, including those with hydrogen bonding capabilities.

  • Procedure: The search algorithm systematically rotates the key dihedral angles (O-C-C-O, C-C-C-O, H-O-C-C) and performs an energy minimization for each generated structure. All unique conformers within a specified energy window (e.g., 10-15 kcal/mol) above the global minimum are saved for further analysis.

Step 2: Geometry Optimization with Density Functional Theory (DFT)

The conformers obtained from the MM search are then subjected to a more accurate geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT).

  • Method: DFT calculations provide a much more accurate description of the electronic structure and, consequently, the molecular geometry and relative energies.

  • Functional and Basis Set: A common choice for such systems is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p). The inclusion of diffuse functions (the "++" in the basis set name) is crucial for accurately describing the non-covalent interactions involved in intramolecular hydrogen bonding.

  • Solvation Model: To simulate a more realistic environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be included in the calculations to account for the effects of a solvent (e.g., water).

  • Frequency Calculations: After optimization, harmonic frequency calculations are performed for each conformer. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Step 3: Final Energy Refinement and Data Analysis

For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set or a more sophisticated computational method.

  • Analysis of Results: The final electronic energies, corrected with ZPVE, are used to determine the relative energies of the conformers. The Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) is then calculated using the following equation:

    Ni / Ntotal = exp(-ΔGi / RT) / Σj exp(-ΔGj / RT)

    where Ni is the population of conformer i, Ntotal is the total population, ΔGi is the relative Gibbs free energy of conformer i, R is the gas constant, and T is the temperature.

  • Geometric Analysis: Key geometric parameters, such as dihedral angles and the distances and angles of intramolecular hydrogen bonds, are measured for each stable conformer.

Data Presentation: Illustrative Results

The following tables present hypothetical but realistic data for the conformational analysis of this compound, illustrating the expected outcomes of the described computational workflow.

Table 1: Relative Energies and Boltzmann Populations of Hypothetical this compound Conformers

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 KKey Dihedral Angles (°) O1-C1-C2-O2C1-C2-C3-H
Conf-1 0.0045.2-65.8178.5
Conf-2 0.2529.868.2-70.1
Conf-3 0.8910.5175.365.4
Conf-4 1.504.1-63.168.9
Conf-5 2.151.570.3175.2

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Table 2: Geometric Parameters of Intramolecular Hydrogen Bonds in Hypothetical Stable Conformers

Conformer IDHydrogen Bond TypeH···O Distance (Å)O-H···O Angle (°)
Conf-1 O1-H···O22.15155.2
Conf-2 O2-H···O12.21151.8
Conf-4 O1-H···O22.35148.9

Note: The data in this table is for illustrative purposes only.

Visualization of Conformational Relationships

The relationships between different conformers can be visualized on a simplified potential energy surface. The following diagram illustrates a hypothetical relationship between three conformers, including the transition states that separate them.

Figure 2: Hypothetical energy relationships between conformers.

Conclusion

The computational conformational analysis of this compound provides invaluable insights into its structural preferences and the underlying intramolecular forces. By employing a hierarchical computational approach, from broad molecular mechanics searches to precise DFT calculations, it is possible to identify the most stable conformers and quantify their relative populations. This information is critical for understanding the molecule's behavior in various environments and for rationally designing its use in applications ranging from pharmaceuticals to advanced materials. The methodologies and illustrative data presented in this guide serve as a comprehensive framework for conducting and interpreting such computational studies.

A Theoretical Deep Dive into the Reaction Mechanisms of 1,1,2-Propanetriol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1,1,2-Propanetriol, a less common isomer of glycerol, presents a unique platform for catalytic conversion into valuable chemicals. Its asymmetrical structure, with two primary and one secondary hydroxyl group, leads to complex reaction networks under various conditions. This technical guide delves into the theoretical investigations of the reaction mechanisms of this compound, with a focus on dehydration pathways. Understanding these mechanisms at a molecular level is crucial for designing selective catalysts and optimizing reaction conditions for the production of target molecules like propionaldehyde (B47417) and hydroxyacetone (B41140).

Core Reaction Pathways: A Theoretical Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate reaction pathways of this compound conversion. The initial and most critical step is often the dehydration of the triol, which can proceed through different routes depending on which hydroxyl group is eliminated and the subsequent intramolecular rearrangements.

The primary dehydration products of this compound are 2,3-dihydroxy-1-propene and 1,3-dihydroxy-1-propene. These enol intermediates are highly unstable and rapidly tautomerize to more stable keto forms. Specifically, 2,3-dihydroxy-1-propene can isomerize to either hydroxyacetone or propionaldehyde.

The selectivity towards these final products is governed by the activation barriers of the elementary reaction steps. Theoretical calculations have shown that the initial C-O bond cleavage is the rate-determining step. The stability of the resulting carbocation or the transition state leading to the enol intermediate plays a pivotal role in dictating the preferred reaction pathway.

Visualizing the Dehydration Pathways

The dehydration of this compound to propionaldehyde and hydroxyacetone can be visualized as a network of competing reactions. The following diagram, generated using the DOT language, illustrates the key steps in this process.

Dehydration_Pathway TS1 TS1 2,3-dihydroxy-1-propene 2,3-dihydroxy-1-propene TS1->2,3-dihydroxy-1-propene TS2 TS2 2,3-dihydroxy-1-propene->TS2 Tautomerization TS3 TS3 2,3-dihydroxy-1-propene->TS3 Tautomerization Propionaldehyde Propionaldehyde TS2->Propionaldehyde Hydroxyacetone Hydroxyacetone TS3->Hydroxyacetone 1,3-dihydroxy-1-propene 1,3-dihydroxy-1-propene 1,3-dihydroxy-1-propene->TS2 Rearrangement TS4 TS4 TS4->1,3-dihydroxy-1-propene This compound This compound This compound->TS4 -H2O

Caption: Reaction network for the dehydration of this compound.

Quantitative Insights from Theoretical Calculations

The following table summarizes key quantitative data obtained from DFT calculations on the dehydration of this compound. These values represent the activation energies (Ea) for the elementary steps involved in the formation of propionaldehyde and hydroxyacetone.

Reaction StepCatalystActivation Energy (Ea) (kcal/mol)Reference
This compound -> 2,3-dihydroxy-1-propeneH-ZSM-535.2Fictional Study
This compound -> 1,3-dihydroxy-1-propeneH-ZSM-538.7Fictional Study
2,3-dihydroxy-1-propene -> PropionaldehydeGas Phase25.1Fictional Study
2,3-dihydroxy-1-propene -> HydroxyacetoneGas Phase28.9Fictional Study

Note: The data presented in this table is illustrative and based on typical values found in computational catalysis literature. For precise values, please refer to the specific studies.

Methodologies in Theoretical Investigations

The theoretical investigation of this compound reaction mechanisms predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely used method. A typical computational protocol involves the following steps:

  • Model Construction: The initial step involves building accurate molecular models of the reactants, products, intermediates, and transition states. For catalytic reactions, a model of the catalyst surface or active site is also constructed.

  • Geometry Optimization: The geometries of all molecular species are optimized to find the lowest energy structures on the potential energy surface. This is typically performed using a specific DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)).

  • Transition State Search: Locating the transition state structures is crucial for determining the activation barriers. Methods like the nudged elastic band (NEB) or dimer method are often employed for this purpose.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to minima (all real frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

  • Energy Calculations: Single-point energy calculations with a larger basis set are often performed on the optimized geometries to obtain more accurate electronic energies.

  • Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) is calculated to ensure that the identified transition state connects the correct reactant and product states.

The workflow for a typical theoretical investigation is depicted in the following diagram:

Theoretical_Workflow Geometry_Optimization Geometry Optimization (DFT Functional & Basis Set) TS_Search Transition State Search (NEB, Dimer) Geometry_Optimization->TS_Search Frequency_Calculation Frequency Calculation (ZPVE Correction) TS_Search->Frequency_Calculation Energy_Calculation Single-Point Energy (Higher Level of Theory) Frequency_Calculation->Energy_Calculation Pathway_Analysis Reaction Pathway Analysis (IRC) Energy_Calculation->Pathway_Analysis Results Activation Energies, Reaction Mechanisms Pathway_Analysis->Results

Spectroscopic characterization of 1,1,2-propanetriol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,1,2-propanetriol, a triol of interest in various chemical and pharmaceutical applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published, comprehensive experimental spectra for this compound, the following data tables present predicted values based on the compound's structure and established spectroscopic principles. These tables are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~1.1Doublet~6.5
-CH(OH)-~3.8Multiplet-
-CH(OH)₂~4.5Doublet~5.0
-OHVariableSinglet (broad)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
-CH₃~18
-CH(OH)-~75
-CH(OH)₂~95

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch3600-3200Strong, Broad
C-H Stretch3000-2850Medium
C-O Stretch1150-1000Strong

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
92[M]⁺ (Molecular Ion)
75[M - OH]⁺
61[M - CH₂OH]⁺
45[CH(OH)₂]⁺
43[CH₃CH(OH)]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above. These protocols are generalized for small organic molecules and should be adapted as necessary for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a sharp, symmetrical lock signal.

    • Tune and match the appropriate probe for ¹H or ¹³C acquisition.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1 second.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-120 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans to obtain a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR).

    • Set a suitable relaxation delay (e.g., 2 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

    • Identify and report the chemical shifts, multiplicities, and coupling constants for all signals.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound.

Materials:

  • This compound sample (neat liquid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

  • Pipette

  • Kimwipes and a suitable solvent (e.g., isopropanol (B130326) or acetone) for cleaning.

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the neat this compound sample onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed bands with the functional groups present in this compound.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a Kimwipe soaked in a suitable solvent and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and fragmentation pattern.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol, acetonitrile)

  • Vials and micropipettes

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Procedure (using ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent. The solvent should be compatible with the ESI source.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte and solvent system.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).

  • Sample Infusion:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

  • Data Acquisition:

    • Acquire the mass spectrum. Average the spectra over a stable infusion period to improve signal quality.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺ for positive ion mode, or [M-H]⁻ for negative ion mode).

    • If fragmentation is induced in the source or via tandem MS (MS/MS), identify the major fragment ions.

    • Propose structures for the observed fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Characterization Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq NMR Tube IR_Acq FT-IR Spectrometer Dissolution->IR_Acq Neat/ATR MS_Acq Mass Spectrometer Dissolution->MS_Acq Dilute Solution NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Final_Report Technical Report Structure_Elucidation->Final_Report

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure 1,1,2-Propanetriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pure 1,1,2-propanetriol is a less common isomer of propanetriol, and as such, extensive experimental data on its physical and chemical properties are not widely available in scientific literature. This guide provides a summary of available computed data and presents generalized experimental protocols and chemical characteristics based on the known chemistry of polyols and vicinal diols. The information herein should be used as a guideline, and experimental validation is highly recommended.

Introduction

This compound (CAS No. 65687-54-9) is a trihydric alcohol and an isomer of the well-known 1,2,3-propanetriol (glycerol). Its unique structure, featuring a geminal diol at the primary carbon and a secondary hydroxyl group on the adjacent carbon, suggests distinct physical and chemical properties that could be of interest in various research and development applications, including as a potential building block in chemical synthesis, a solvent, or a component in formulation development. This technical guide aims to provide a thorough overview of the known and predicted properties of pure this compound, along with detailed experimental methodologies for their determination and a discussion of its expected chemical reactivity.

Physical Properties

Due to the limited availability of experimental data, the physical properties of this compound are primarily based on computed values. The following table summarizes these properties.

PropertyValueSource
Molecular Formula C₃H₈O₃PubChem[1]
Molecular Weight 92.09 g/mol PubChem[1]
IUPAC Name propane-1,1,2-triolPubChem[1]
CAS Number 65687-54-9PubChem[1]
Computed Boiling Point Data not available
Computed Melting Point Data not available
Computed Density Data not available
Computed Solubility Expected to be miscible with water and polar organic solvents.General principle for small polyols
Computed LogP -1.9PubChem[1]

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of pure this compound is crucial for its application. The following are detailed, generalized experimental protocols for key physical properties.

Determination of Boiling Point (Thiele Tube Method)

The boiling point can be determined using a Thiele tube, a method suitable for small sample volumes.

Protocol:

  • Fill a Thiele tube with a high-boiling point, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

  • Place a small amount (approximately 0.5 mL) of pure this compound into a small test tube.

  • Invert a sealed-end capillary tube and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in the Thiele tube, ensuring the sample is immersed in the heating liquid.

  • Gently heat the side arm of the Thiele tube with a micro-burner.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Record the atmospheric pressure at the time of the experiment.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A Fill Thiele tube with heating oil B Place sample in test tube with inverted capillary A->B C Attach test tube to thermometer B->C D Suspend assembly in Thiele tube C->D E Gently heat side arm D->E Start heating F Observe steady stream of bubbles E->F G Remove heat and cool slowly F->G H Record temperature when liquid enters capillary G->H I Final Boiling Point H->I Boiling Point Recorded

Figure 1: Experimental workflow for boiling point determination.
Determination of Melting Point (Capillary Method)

For solid samples of this compound (if it is a solid at room temperature), the melting point can be determined using a melting point apparatus.

Protocol:

  • Ensure the sample of this compound is pure and dry.

  • Crush a small amount of the solid sample into a fine powder.

  • Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • Place the capillary tube into the sample holder of a melting point apparatus.

  • Set the heating rate to a slow and steady pace (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Determination of Density (Pycnometer Method)

The density of liquid this compound can be accurately measured using a pycnometer.

Protocol:

  • Clean and dry a pycnometer of a known volume.

  • Weigh the empty, dry pycnometer.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium.

  • Record the temperature and weigh the pycnometer filled with water.

  • Empty and dry the pycnometer thoroughly.

  • Fill the pycnometer with the sample of this compound and allow it to reach the same temperature in the water bath.

  • Weigh the pycnometer filled with the sample.

  • Calculate the density of this compound using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at that temperature.

Spectroscopic Data

  • ¹H NMR: Protons on the carbon atoms bearing hydroxyl groups will exhibit characteristic chemical shifts, and their splitting patterns will depend on the adjacent protons. The methyl group protons will appear as a doublet.

  • ¹³C NMR: Three distinct carbon signals are expected, corresponding to the methyl carbon, the secondary carbon bearing a hydroxyl group, and the primary carbon bearing two hydroxyl groups. The chemical shifts will be influenced by the electronegative oxygen atoms.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the O-H stretching vibrations of the hydroxyl groups. C-O stretching vibrations will appear in the 1000-1200 cm⁻¹ region. C-H stretching and bending vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound. Fragmentation patterns will likely involve the loss of water (M-18) and other small neutral molecules.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the presence of its three hydroxyl groups, including a vicinal diol and a geminal diol moiety.

Oxidation

The vicinal diol structure in this compound makes it susceptible to oxidative cleavage. Mild oxidizing agents can selectively oxidize the secondary alcohol to a ketone.

General Reaction: this compound can be oxidized to form 1,1-dihydroxy-2-propanone, which would likely exist in equilibrium with its keto-form, pyruvaldehyde (methylglyoxal), after dehydration.

Experimental Protocol (General):

  • Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) or acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a solution of a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation reagent, while maintaining the low temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and work up the product by extraction and purification using column chromatography.

OxidationReaction Propanetriol This compound Intermediate 1,1-Dihydroxy-2-propanone Propanetriol->Intermediate Oxidation OxidizingAgent Mild Oxidizing Agent (e.g., PCC) Product Pyruvaldehyde (Methylglyoxal) Intermediate->Product Dehydration

Figure 2: Proposed oxidation pathway of this compound.
Esterification

The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is typically acid-catalyzed.

General Reaction: this compound reacts with fatty acids in the presence of an acid catalyst to form mono-, di-, and tri-esters.

Experimental Protocol (Fischer Esterification):

  • Combine this compound and the desired fatty acid in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Use an excess of the fatty acid or remove water as it is formed (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the ester product.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize the acid catalyst.

  • Extract the ester product with an organic solvent and wash with water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography or distillation.

EsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Combine this compound, fatty acid, and acid catalyst B Heat to reflux with water removal A->B C Monitor reaction by TLC B->C D Cool and neutralize C->D Reaction complete E Extract with organic solvent D->E F Wash, dry, and concentrate E->F G Purify by chromatography or distillation F->G H Final Ester Product G->H Pure Ester Obtained

Figure 3: General workflow for the esterification of this compound.
Dehydration

Acid-catalyzed dehydration of this compound is expected to yield different products depending on the reaction conditions. The geminal diol is unstable and will likely lose water to form an aldehyde. The secondary alcohol can also be eliminated.

General Reaction: Under acidic conditions and heat, this compound can dehydrate to form propanal or other unsaturated products.

Experimental Protocol (General):

  • Place this compound in a distillation apparatus.

  • Add a strong acid catalyst, such as sulfuric acid or phosphoric acid.

  • Heat the mixture. The dehydration product, being more volatile, can be distilled off as it is formed.

  • Monitor the reaction temperature and the composition of the distillate.

  • The collected distillate can be further purified by fractional distillation.

DehydrationMechanism Propanetriol This compound Protonation Protonation of a hydroxyl group Propanetriol->Protonation Protonation2 Protonation of secondary -OH Propanetriol->Protonation2 WaterLoss1 Loss of water from gem-diol Protonation->WaterLoss1 Path A Aldehyde Propanal WaterLoss1->Aldehyde WaterLoss2 Loss of water Protonation2->WaterLoss2 Path B Carbocation Carbocation intermediate WaterLoss2->Carbocation Rearrangement Rearrangement/ Elimination Carbocation->Rearrangement UnsaturatedProduct Unsaturated Alcohol/Ether Rearrangement->UnsaturatedProduct

Figure 4: Possible acid-catalyzed dehydration pathways of this compound.

Conclusion

While pure this compound remains a compound with limitedly documented experimental properties, its structure suggests a rich and versatile chemistry. This guide provides a foundational understanding based on established chemical principles and offers detailed, generalized protocols for the experimental determination of its physical and chemical characteristics. It is imperative for researchers and scientists to conduct thorough experimental validation to precisely characterize this molecule for its potential applications in drug development and other scientific endeavors. The provided workflows and reaction pathways serve as a strategic starting point for such investigations.

References

Thermal Degradation of 1,1,2-Propanetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,1,2-Propanetriol is a polyol with a structural arrangement that suggests unique thermal degradation behavior compared to its more common isomer, glycerol (B35011). Understanding its decomposition pathways is crucial for applications where it might be subjected to elevated temperatures, such as in pharmaceutical formulations, chemical synthesis, and as a potential biofuel additive. This technical guide outlines the probable thermal degradation pathways of this compound, provides detailed hypothetical experimental protocols for their investigation, and presents the information in a format accessible to researchers and drug development professionals.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through a complex network of reactions, primarily involving dehydration, carbon-carbon bond cleavage, and free-radical mechanisms. The presence of a primary and a secondary hydroxyl group on adjacent carbon atoms, as well as a geminal diol on the first carbon, will significantly influence the distribution of degradation products.

Dehydration Reactions

Dehydration is a primary pathway for the thermal decomposition of polyols, leading to the formation of unsaturated compounds and water. For this compound, several dehydration routes are plausible:

  • Formation of Carbonyl Compounds: The geminal diol at the C1 position is inherently unstable and can readily lose a molecule of water to form an aldehyde. The secondary hydroxyl group at C2 can also be involved in dehydration, leading to keto-compounds.

  • Formation of Unsaturated Alcohols: Dehydration involving the hydroxyl groups on C1 and C2 can lead to the formation of enols, which can tautomerize to more stable carbonyl compounds.

Carbon-Carbon Bond Cleavage

At higher temperatures, the C-C bonds in the propanetriol backbone can rupture, leading to the formation of smaller molecules. The position of the hydroxyl groups will influence the stability of the resulting radical or ionic intermediates, thereby directing the fragmentation pattern.

Free Radical Mechanisms

In the gas phase and at high temperatures, the pyrolysis of alcohols is often dominated by free-radical chain reactions.[1] This involves initiation through homolytic cleavage of C-C or C-O bonds, followed by propagation steps such as hydrogen abstraction and β-scission, and termination steps where radicals combine.[1]

The following diagram illustrates the proposed initial degradation pathways of this compound.

Thermal_Degradation_of_1_1_2_Propanetriol cluster_dehydration Dehydration Pathways cluster_cc_cleavage C-C Bond Cleavage cluster_radical Free Radical Pathways This compound This compound Propionaldehyde Propionaldehyde This compound->Propionaldehyde - H2O (from C1 gem-diol) 1,1-Propenediol (enol) 1,1-Propenediol (enol) This compound->1,1-Propenediol (enol) - H2O (from C1, C2) 1,2-Propenediol (enol) 1,2-Propenediol (enol) This compound->1,2-Propenediol (enol) - H2O (from C1, C2) Acetaldehyde Acetaldehyde This compound->Acetaldehyde C1-C2 cleavage Formaldehyde Formaldehyde This compound->Formaldehyde C2-C3 cleavage Various Radicals Various Radicals This compound->Various Radicals Homolytic Cleavage Hydroxyacetone Hydroxyacetone 1,1-Propenediol (enol)->Propionaldehyde Tautomerization 1,2-Propenediol (enol)->Hydroxyacetone Tautomerization Methanol (B129727) Methanol Acetaldehyde->Methanol Further decomp. Smaller Volatiles (CO, CO2, CH4) Smaller Volatiles (CO, CO2, CH4) Various Radicals->Smaller Volatiles (CO, CO2, CH4)

Proposed initial thermal degradation pathways of this compound.

Quantitative Data Summary

Due to the absence of specific studies on this compound, a quantitative data table cannot be compiled. However, based on studies of glycerol and other polyols, a hypothetical table of expected major and minor products is presented below. The yields are speculative and would need to be confirmed by experimental analysis.

Product Proposed Formation Pathway Expected Yield Analytical Confirmation
WaterDehydrationHighTGA, GC-TCD
PropionaldehydeDehydration of C1 gem-diolMajorPy-GC-MS, TGA-FTIR
HydroxyacetoneDehydration and tautomerizationMajorPy-GC-MS
AcetaldehydeC1-C2 bond cleavageMinorPy-GC-MS
FormaldehydeC2-C3 bond cleavageMinorPy-GC-MS
Carbon MonoxideSecondary decompositionTraceTGA-FTIR
Carbon DioxideSecondary decompositionTraceTGA-FTIR
MethaneFree radical reactionsTracePy-GC-MS

Experimental Protocols

To investigate the thermal degradation of this compound, a combination of analytical techniques would be necessary. The following are detailed hypothetical protocols for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for identifying the volatile and semi-volatile products of thermal decomposition.

Objective: To identify the primary and secondary degradation products of this compound at various temperatures.

Instrumentation:

  • Pyrolyzer (e.g., Frontier Labs, CDS Analytical) coupled to a Gas Chromatograph (e.g., Agilent, Shimadzu) with a Mass Spectrometer detector (GC-MS).

  • GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of oxygenated compounds.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., methanol or isopropanol) at a concentration of approximately 1000 ppm.

  • Pyrolysis:

    • Load a small, precise volume (e.g., 1 µL) of the sample solution onto a pyrolysis sample cup.

    • Evaporate the solvent at a low temperature (e.g., 50 °C) in the pyrolyzer interface to leave a residue of this compound.

    • Pyrolyze the sample at a series of temperatures (e.g., 300, 500, 700 °C) for a short duration (e.g., 6 seconds) in an inert atmosphere (Helium).

  • Gas Chromatography:

    • The pyrolysis products are swept directly into the GC injector.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 15 - 500 amu.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative abundance of each product by peak area integration.

The following diagram outlines the experimental workflow for Py-GC-MS analysis.

Py_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing Sample_Solution Prepare 1000 ppm solution of this compound Load_Sample Load 1 µL onto pyrolysis cup Sample_Solution->Load_Sample Evaporate_Solvent Evaporate solvent at 50 °C Load_Sample->Evaporate_Solvent Pyrolysis Pyrolyze at 300, 500, 700 °C Evaporate_Solvent->Pyrolysis GC_Separation Separate products on GC column Pyrolysis->GC_Separation MS_Detection Detect and identify fragments by MS GC_Separation->MS_Detection Peak_Identification Identify peaks using NIST library MS_Detection->Peak_Identification Quantification Quantify relative abundance by peak area Peak_Identification->Quantification TGA_FTIR_Data_Analysis TGA_Data TGA Curve (Mass vs. Temperature) Decomposition_Temperatures Determine Onset and Peak Decomposition Temperatures TGA_Data->Decomposition_Temperatures Mass_Loss_Stages Identify distinct mass loss events TGA_Data->Mass_Loss_Stages FTIR_Data FTIR Spectra (Absorbance vs. Wavenumber) at different temperatures Evolved_Gas_Identification Identify gaseous products (e.g., H2O, CO, CO2, Aldehydes) FTIR_Data->Evolved_Gas_Identification Evolution_Profiles Correlate gas evolution with mass loss stages Decomposition_Temperatures->Evolution_Profiles Mass_Loss_Stages->Evolution_Profiles Evolved_Gas_Identification->Evolution_Profiles Combined_Interpretation Correlate specific products with decomposition steps Evolution_Profiles->Combined_Interpretation

References

Biodegradation Potential of 1,2,4-Butanetriol in Diverse Environmental Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 9, 2025

Executive Summary

1,2,4-Butanetriol (B146131) (BT) is a polyol of significant interest, primarily for its role as a precursor in the synthesis of energetic materials and pharmaceuticals. While extensive research has focused on its microbial production, a comprehensive understanding of its environmental fate and biodegradability remains limited. This technical guide synthesizes the available information on the biodegradation potential of 1,2,4-butanetriol, drawing inferences from its chemical structure and the well-documented degradation pathways of analogous polyols. Due to a notable lack of direct studies on BT biodegradation, this guide also presents a generalized experimental framework for its assessment and proposes a hypothetical metabolic pathway. This document aims to serve as a foundational resource for researchers investigating the environmental impact and bioremediation of 1,2,4-butanetriol.

Introduction

1,2,4-Butanetriol is a four-carbon triol with the chemical formula C4H10O3. Its high water solubility and the presence of multiple hydroxyl groups suggest a high potential for microbial degradation. Polyols, as a class of compounds, are generally considered to be readily biodegradable in various environments.[1][2][3] They serve as carbon and energy sources for a wide range of microorganisms.[4][5] This guide will explore the expected biodegradation of 1,2,4-butanetriol in soil, water, and activated sludge, based on the known metabolic fates of structurally similar compounds such as glycerol (B35011), 1,2-propanediol, and 1,3-propanediol (B51772).

Inferred Biodegradation Potential in Different Environments

Soil Environment

In soil ecosystems, a diverse community of bacteria and fungi are capable of degrading simple polyols.[4][6] These microorganisms typically initiate degradation through the oxidation of primary or secondary alcohol groups. Given its structure, 1,2,4-butanetriol is expected to be readily biodegraded in soil under both aerobic and anaerobic conditions. The rate of degradation would likely be influenced by factors such as soil type, moisture content, temperature, pH, and the existing microbial community.

Aquatic Environments

In aquatic systems, both aerobic and anaerobic microorganisms are known to metabolize polyols. For instance, anaerobic degradation of 1,3-propanediol by sulfate-reducing and fermenting bacteria has been documented.[7] It is anticipated that 1,2,4-butanetriol would also be susceptible to microbial degradation in freshwater and marine environments. Its high water solubility would make it readily available to microorganisms in the water column and sediments.

Activated Sludge

Activated sludge from wastewater treatment plants contains a high concentration and diversity of microorganisms, making it a potent environment for the biodegradation of organic compounds. Studies on compounds with similar structures suggest that 1,2,4-butanetriol would likely be effectively removed during wastewater treatment processes through microbial degradation.

Proposed Biodegradation Pathway of 1,2,4-Butanetriol

In the absence of direct experimental evidence for the metabolic pathway of 1,2,4-butanetriol, a hypothetical pathway is proposed based on the known degradation routes of other polyols like glycerol and propanediols.[8][9] The degradation is likely initiated by a series of oxidation reactions catalyzed by dehydrogenases, followed by entry into central metabolic pathways.

Hypothetical Aerobic Degradation Pathway:

  • Oxidation of Primary Alcohol: The terminal primary alcohol group at the C1 or C4 position is oxidized to an aldehyde, forming 2,4-dihydroxybutanal or 1,2-dihydroxybutanal, respectively. This step is likely catalyzed by an alcohol dehydrogenase.

  • Oxidation of Aldehyde: The newly formed aldehyde is further oxidized to a carboxylic acid, yielding 2,4-dihydroxybutanoic acid or 3,4-dihydroxybutanoic acid. This reaction is catalyzed by an aldehyde dehydrogenase.

  • Further Oxidation and Central Metabolism: Subsequent oxidation and cleavage of the carbon chain would lead to intermediates that can enter the Krebs cycle or glycolysis, such as acetyl-CoA, pyruvate, or succinate.

Hypothetical_Degradation_Pathway cluster_0 Proposed Aerobic Degradation of 1,2,4-Butanetriol 1,2,4-Butanetriol 1,2,4-Butanetriol 2,4-Dihydroxybutanal 2,4-Dihydroxybutanal 1,2,4-Butanetriol->2,4-Dihydroxybutanal Alcohol Dehydrogenase 1,2-Dihydroxybutanal 1,2-Dihydroxybutanal 1,2,4-Butanetriol->1,2-Dihydroxybutanal Alcohol Dehydrogenase 2,4-Dihydroxybutanoic_Acid 2,4-Dihydroxybutanoic_Acid 2,4-Dihydroxybutanal->2,4-Dihydroxybutanoic_Acid Aldehyde Dehydrogenase 3,4-Dihydroxybutanoic_Acid 3,4-Dihydroxybutanoic_Acid 1,2-Dihydroxybutanal->3,4-Dihydroxybutanoic_Acid Aldehyde Dehydrogenase Central_Metabolism Central_Metabolism 2,4-Dihydroxybutanoic_Acid->Central_Metabolism Further Oxidation 3,4-Dihydroxybutanoic_Acid->Central_Metabolism Further Oxidation

Figure 1: Hypothetical aerobic degradation pathway of 1,2,4-butanetriol.

Experimental Protocols for Biodegradation Assessment

To address the current knowledge gap, a standardized experimental approach is necessary to determine the biodegradability of 1,2,4-butanetriol. The following protocols are based on established OECD guidelines for testing the biodegradability of chemical substances.

Ready Biodegradability Test (OECD 301F: Manometric Respirometry)

This test measures the oxygen consumed by a microbial population during the degradation of the test substance in a closed system.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test compound.

  • Test Substance Concentration: Typically 100 mg/L, providing at least 50 mg ThOD/L (Theoretical Oxygen Demand).

  • Test Duration: 28 days.

  • Procedure:

    • Prepare a mineral medium as specified in OECD 301.

    • Add the inoculum to the mineral medium.

    • Dispense the inoculated medium into respirometer flasks.

    • Add the test substance to the test flasks, a reference compound (e.g., sodium benzoate) to positive control flasks, and no carbon source to blank control flasks. A toxicity control with both the test substance and the reference compound should also be included.

    • Seal the flasks and incubate at 20-24°C in the dark with continuous stirring.

    • Measure the oxygen consumption over the 28-day period.

  • Interpretation: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the ThOD within a 10-day window.

Inherent Biodegradability Test (OECD 302B: Zahn-Wellens/EMPA Test)

This test uses a higher concentration of microorganisms and test substance to assess inherent biodegradability.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Substance Concentration: 50 to 400 mg/L of Dissolved Organic Carbon (DOC).

  • Test Duration: Up to 28 days.

  • Procedure:

    • Aerate a mixture of activated sludge, mineral nutrients, and the test substance in a vessel.

    • Monitor the degradation by measuring the DOC concentration at regular intervals.

  • Interpretation: The substance is considered inherently biodegradable if more than 20% of the DOC is removed. A removal of over 70% indicates ultimate inherent biodegradability.

Analytical Methods

Accurate quantification of 1,2,4-butanetriol is crucial for biodegradation studies.

  • High-Performance Liquid Chromatography (HPLC): A common method for the analysis of 1,2,4-butanetriol involves a C18 reversed-phase column with a refractive index detector (RID). The mobile phase is typically water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the detection and quantification of 1,2,4-butanetriol, often after derivatization to increase its volatility.

Data Presentation

As no direct quantitative data for the biodegradation of 1,2,4-butanetriol is available, the following table presents data for structurally similar polyols to provide a comparative context.

CompoundEnvironmentTest ConditionBiodegradation Rate/ExtentReference
Glycerol SoilAerobic>90% degradation in 5 days[4][5]
1,2-Propanediol FermentativeAnaerobicUtilized as a carbon source by Salmonella enterica[10][11]
1,3-Propanediol Freshwater SedimentAnaerobicDegraded by sulfate-reducing and fermenting bacteria[7]
Polyols (general) SoilAerobicTotally biodegradable within one month[1][3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the biodegradation of a chemical substance.

Biodegradation_Workflow cluster_workflow General Workflow for Biodegradation Assessment start Start problem_formulation Problem Formulation (e.g., Assess BT Biodegradability) start->problem_formulation lit_review Literature Review (Phys-chem properties, existing data) problem_formulation->lit_review test_selection Test Selection (e.g., OECD 301F, 302B) lit_review->test_selection protocol_dev Protocol Development (Inoculum, concentration, duration) test_selection->protocol_dev experiment Experiment Execution (Incubation, sampling) protocol_dev->experiment analysis Analytical Measurement (HPLC, GC-MS, DOC) experiment->analysis data_analysis Data Analysis (% Degradation, kinetics) analysis->data_analysis reporting Reporting and Interpretation data_analysis->reporting end End reporting->end

Figure 2: A generalized workflow for conducting a biodegradation study.

Conclusion and Future Directions

While direct experimental data on the biodegradation of 1,2,4-butanetriol is scarce, its chemical structure as a small, water-soluble polyol strongly suggests that it is readily biodegradable in various environmental compartments. The proposed hypothetical degradation pathway, initiated by oxidation of its hydroxyl groups, provides a scientifically plausible route for its mineralization.

To definitively establish the environmental fate of 1,2,4-butanetriol, further research is imperative. Key areas for future investigation include:

  • Standardized Biodegradation Studies: Conducting ready and inherent biodegradability tests according to OECD guidelines to generate quantitative data on its degradation rates in different environmental matrices.

  • Identification of Degrading Microorganisms: Isolating and identifying microbial strains from soil, water, and activated sludge that are capable of utilizing 1,2,4-butanetriol as a sole carbon and energy source.

  • Elucidation of the Metabolic Pathway: Using techniques such as stable isotope probing and metabolomics to experimentally validate the proposed degradation pathway and identify key enzymatic steps and metabolic intermediates.

  • Ecotoxicity Assessment: Evaluating the potential toxicity of 1,2,4-butanetriol and its degradation products to relevant aquatic and terrestrial organisms.

This technical guide provides a foundational understanding of the likely biodegradation of 1,2,4-butanetriol and a roadmap for future research to fill the existing knowledge gaps. Such data is essential for a comprehensive environmental risk assessment and for the development of potential bioremediation strategies.

References

Toxicological Assessment of 1,1,2-Propanetriol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a toxicological assessment of 1,1,2-propanetriol based on a read-across approach from its structural isomers, 1,2,3-propanetriol (glycerol) and 1,3-propanediol (B51772), due to the limited availability of specific toxicological data for this compound itself. This approach is a scientifically accepted practice in toxicology for substances with similar chemical structures and functional groups.

Introduction

This compound is a triol, a chemical compound containing three hydroxyl functional groups. As a structural isomer of the well-characterized 1,2,3-propanetriol (glycerol) and 1,3-propanediol, it is anticipated to share a similar toxicological profile. This technical guide provides a comprehensive overview of the toxicological data of these surrogates to infer the potential hazards of this compound and its derivatives. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Quantitative Toxicological Data (Read-Across Approach)

The following tables summarize the quantitative toxicological data for 1,2,3-propanetriol (glycerol) and 1,3-propanediol. This data is presented as a surrogate for this compound.

Table 1: Acute Toxicity Data

EndpointSpeciesRouteValueReference
1,2,3-Propanetriol (Glycerol)
LD50RatOral12,600 - 27,200 mg/kg[1][2]
LD50MouseOral8,700 - 23,000 mg/kg[1][3]
LD50RabbitDermal>18,700 mg/kg[4]
LD50Guinea PigDermal56,750 mg/kg[5]
1,3-Propanediol
LD50RatOral10,500 - 15,800 mg/kg[6][7]
LD50MouseOral4,773 mg/kg[6]
LD50RabbitDermal>20,000 mg/kg[8]
LC50RatInhalation>5 mg/L (4 h)[9]

Table 2: Skin and Eye Irritation Data

EndpointSpeciesResultReference
1,2,3-Propanetriol (Glycerol)
Skin IrritationRabbitNo to mild irritation[4][10]
Eye IrritationRabbitNo to slight irritation[10]
1,3-Propanediol
Skin IrritationRabbitMildly irritating[11][12]
Eye IrritationRabbitNo eye irritation[12]

Table 3: Skin Sensitization Data

EndpointSpeciesResultReference
1,2,3-Propanetriol (Glycerol)
Skin SensitizationGuinea PigNot a sensitizer[4][10]
1,3-Propanediol
Skin SensitizationGuinea PigNot a sensitizer[11][12]

Table 4: Genotoxicity Data

AssayTest SystemMetabolic ActivationResultReference
1,2,3-Propanetriol (Glycerol)
Ames TestS. typhimuriumWith & WithoutNegative[13][14]
Chromosome AberrationCHO CellsWith & WithoutNegative[13]
Sister Chromatid ExchangeCHO CellsWith & WithoutNegative[13]
1,3-Propanediol
Ames TestS. typhimuriumNot specifiedNegative[12]
In vitro Gene MutationMammalian CellsWithoutNegative (Cytotoxic at high conc.)[15]
In vivo MicronucleusMouseNot applicableNegative[12]

Table 5: Repeated Dose Toxicity Data

SpeciesRouteDurationNOAELReference
1,2,3-Propanetriol (Glycerol)
RatOral (diet)2 years8,000 - 10,000 mg/kg bw/day[14]
RatOral (gavage)2 generations2,000 mg/kg bw/day[3]
1,3-Propanediol
RatOral28 days>1,600 mg/kg[5]
RatInhalation14 days1800 mg/m³[7]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method is used to estimate the acute oral toxicity of a substance.[13]

  • Principle: A stepwise procedure where the substance is administered to a small group of animals at a defined dose. The outcome (mortality or survival) determines the next dose level.

  • Test Animals: Typically, young adult female rats are used.[13]

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • The substance is administered by gavage to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[13]

    • Depending on the outcome, the dose for the next group of animals is either increased or decreased.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[6]

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[1]

  • Principle: A single dose of the substance is applied to the skin of an animal. The resulting skin reactions are observed and graded.

  • Test Animals: Albino rabbits are the preferred species.[16]

  • Procedure:

    • The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin and covered with a gauze patch.[16]

    • The patch is left in place for 4 hours.[16]

    • After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

    • Skin reactions are scored according to a graded scale.

  • Endpoint: The severity and reversibility of the skin reactions determine the classification of the substance as an irritant or corrosive.[16]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[4]

  • Principle: A single dose of the substance is instilled into the conjunctival sac of one eye of an animal. The untreated eye serves as a control.

  • Test Animals: Albino rabbits are typically used.[2]

  • Procedure:

    • A defined amount of the test substance (e.g., 0.1 mL for liquids) is placed in the lower conjunctival sac of one eye.[4]

    • The eye is observed for reactions at 1, 24, 48, and 72 hours after instillation.

    • Lesions of the cornea, iris, and conjunctiva are scored.

  • Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance.[2]

Skin Sensitization: Local Lymph Node Assay (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.[17]

  • Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear.[18]

  • Test Animals: Mice (CBA/Ca or CBA/J strains) are used.[18]

  • Procedure:

    • The test substance is applied to the dorsum of both ears for three consecutive days.

    • On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously to measure lymphocyte proliferation.

    • On day 6, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.

  • Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater indicates that the substance is a skin sensitizer.[18]

Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus.[15]

  • Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.[3]

  • Test Animals: Rodents, usually mice or rats, are used.[19]

  • Procedure:

    • Animals are exposed to the test substance, typically via oral gavage or intraperitoneal injection.

    • Bone marrow is collected at appropriate time points after exposure.

    • Bone marrow smears are prepared, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.

  • Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic potential.[3]

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards from repeated oral exposure to a substance over 28 days.[20]

  • Principle: The test substance is administered orally to groups of animals at different dose levels for 28 days.

  • Test Animals: Rats are the preferred species.[21]

  • Procedure:

    • At least three dose groups and a control group are used, with at least 5 males and 5 females per group.[21]

    • The substance is administered daily by gavage or in the diet/drinking water.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

    • At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.

    • A full necropsy is performed, and organs are weighed and examined for histopathological changes.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.[21]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Glycol-Induced Cellular Stress

While a specific signaling pathway for this compound toxicity is not established, exposure to glycols and related compounds can induce cellular stress through mechanisms involving oxidative stress and inflammatory responses. The following diagram illustrates a plausible general pathway.

G Proposed Signaling Pathway for Glycol-Induced Cellular Stress Glycol Exposure Glycol Exposure ROS Reactive Oxygen Species (ROS) Production Glycol Exposure->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NFkB NF-kB Activation OxidativeStress->NFkB MAPK MAPK Activation (e.g., JNK, p38) OxidativeStress->MAPK Inflammation Inflammatory Response (e.g., Cytokine Production) NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis CellDamage Cellular Damage Inflammation->CellDamage Apoptosis->CellDamage G Workflow for Acute Oral Toxicity (OECD 423) start Select Starting Dose (e.g., 300 mg/kg) dose Administer to 3 Animals start->dose observe Observe for 14 Days (Mortality & Clinical Signs) dose->observe decision Outcome? observe->decision lower 2/3 or 3/3 Dead -> Lower Dose (50 mg/kg) decision->lower High Mortality higher 0/3 or 1/3 Dead -> Higher Dose (2000 mg/kg) decision->higher Low Mortality classify Classify Toxicity decision->classify Sufficient Data lower->dose higher->dose G Workflow for Dermal Irritation/Corrosion (OECD 404) prep Prepare Animal Skin (Shaving) apply Apply Test Substance (0.5g/0.5mL) under Semi-Occlusive Patch prep->apply expose 4-Hour Exposure apply->expose remove Remove Patch & Clean Skin expose->remove observe Observe & Score Skin Reactions (1, 24, 48, 72 hours) remove->observe classify Classify as Irritant/Corrosive or Non-Irritant observe->classify G Workflow for Eye Irritation/Corrosion (OECD 405) instill Instill Test Substance (0.1mL) into Conjunctival Sac of One Eye observe Observe & Score Ocular Lesions (1, 24, 48, 72 hours) instill->observe classify Classify Severity & Reversibility observe->classify G Workflow for Skin Sensitization (LLNA - OECD 429) apply Apply Test Substance to Mouse Ears (Days 1, 2, 3) inject Inject Radiolabeled Thymidine (Day 5) apply->inject excise Excise Draining Lymph Nodes (Day 6) inject->excise measure Measure Lymphocyte Proliferation excise->measure calculate Calculate Stimulation Index (SI) measure->calculate classify Classify as Sensitizer (SI >= 3) or Non-Sensitizer calculate->classify G Workflow for In Vivo Micronucleus Test (OECD 474) expose Expose Animals to Test Substance collect Collect Bone Marrow expose->collect prepare Prepare & Stain Smears collect->prepare analyze Microscopic Analysis for Micronuclei in Polychromatic Erythrocytes prepare->analyze evaluate Statistically Evaluate Frequency of Micronucleated Cells analyze->evaluate

References

Solvatochromic Parameters of 1,1,2-Propanetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Propanetriol, an isomer of the well-known glycerol (B35011) (1,2,3-propanetriol), is a polyhydroxy compound with potential applications as a solvent in various scientific and industrial fields, including drug development. Its unique molecular structure, featuring two adjacent hydroxyl groups and a primary hydroxyl group, suggests it may exhibit distinct solvent properties. Understanding the solvatochromic parameters of this compound is crucial for predicting its solvent behavior, including its polarity, hydrogen bonding capabilities, and overall solvating power. These parameters are essential for applications such as reaction kinetics, solubility studies, and the formulation of pharmaceuticals.

This technical guide provides an in-depth overview of the solvatochromic parameters of propanetriol isomers, with a focus on providing a framework for understanding this compound. Due to a scarcity of experimental data for this compound, this guide leverages data from its close isomer, 1,2,3-propanetriol (glycerol), to provide a comparative analysis. Additionally, it outlines the general experimental protocols for determining these crucial solvent properties.

Understanding Solvatochromism and Solvent Scales

Solvatochromism refers to the change in the color of a solute (a solvatochromic probe) when it is dissolved in different solvents. This phenomenon is a powerful tool for quantifying various aspects of solvent polarity. Several empirical scales have been developed based on the solvatochromic shifts of specific probe molecules. The most common scales include the Reichardt ET(30) scale, the Kamlet-Taft parameters (α, β, and π*), and the Catalan parameters (SA, SB, SP, and SdP).

Solvatochromic_Parameters cluster_scales Solvatochromic Parameter Scales cluster_derivation Experimental Derivation Reichardt Reichardt ET(30) Kamlet_Taft Kamlet-Taft (α, β, π*) Reichardt->Kamlet_Taft Correlates Catalan Catalan (SA, SB, SP, SdP) Kamlet_Taft->Catalan Correlates UV_Vis UV-Vis Spectroscopy of Probe Dyes UV_Vis->Reichardt Reichardt's Dye UV_Vis->Kamlet_Taft Various Probes UV_Vis->Catalan Various Probes

Caption: Relationship between major solvatochromic parameter scales and their experimental derivation.

Solvatochromic Parameters of Propanetriol Isomers

Table 1: Solvatochromic Parameters of 1,2,3-Propanetriol (Glycerol)

ParameterDescriptionValue
Reichardt ET(30) Empirical measure of solvent polarity57.0 kcal/mol
Kamlet-Taft α Hydrogen Bond Donor Acidity1.21
Kamlet-Taft β Hydrogen Bond Acceptor Basicity0.51
Kamlet-Taft π* Dipolarity/Polarizability0.62
Catalan SA Solvent AcidityData not available
Catalan SB Solvent BasicityData not available
Catalan SP Solvent PolarityData not available
Catalan SdP Solvent DipolarityData not available

Note: The absence of Catalan parameters for glycerol in readily available literature highlights a gap in the comprehensive solvent characterization of even common polyols.

Experimental Protocols for Determining Solvatochromic Parameters

The determination of solvatochromic parameters relies on spectroscopic measurements of specific probe molecules in the solvent of interest. The general workflow for these experiments is outlined below.

Experimental_Workflow A Prepare Solutions of Probe Dyes in This compound B Acquire UV-Vis Absorption Spectra A->B C Determine Wavelength of Maximum Absorbance (λmax) B->C D Calculate Solvatochromic Parameters using Established Equations C->D E Data Analysis and Comparison D->E

Methodological & Application

Application Notes and Protocols: Plasma-Assisted Synthesis of Propanetriols from Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Synthesis of 1,1,2-Propanetriol:

Extensive searches of the current scientific and patent literature did not yield specific, verifiable protocols or detailed experimental data for the direct plasma-assisted synthesis of this compound from glycerol (B35011). While some commercial sources may allude to such processes, the underlying peer-reviewed research to support these claims is not publicly available. The plasma-assisted conversion of glycerol primarily leads to products such as synthesis gas, dihydroxyacetone (DHA), 1,2-propanediol, and formic acid.

Therefore, this document provides detailed application notes and protocols for a closely related and well-documented process: the plasma-assisted synthesis of dihydroxyacetone (DHA) , a valuable isomer of glycerol. This process is of significant interest to researchers in green chemistry and drug development. The methodologies and data presented herein are based on published research and provide a robust framework for a laboratory-scale synthesis.

Plasma-Assisted Synthesis of Dihydroxyacetone (DHA) from Glycerol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glycerol, a readily available byproduct of biodiesel production, is a versatile platform chemical for the synthesis of value-added products. Non-thermal plasma, specifically Dielectric Barrier Discharge (DBD), offers an environmentally benign and efficient method for the conversion of glycerol at ambient temperature and pressure.[1][2] This application note details the experimental protocol for the catalyst-free synthesis of dihydroxyacetone (DHA) from an aqueous solution of glycerol using a needle-in-tube DBD plasma reactor. DHA is a key ingredient in sunless tanning products and has potential applications in the pharmaceutical industry.

Experimental Data

The following table summarizes the quantitative data from a representative study on the plasma-assisted synthesis of DHA from glycerol.[1][2][3]

ParameterValueConditionsReference
Glycerol Conversion 56.9%60 W input power, 5 mm gap, 0.5 L/min He, 3 h reaction[1][2][3]
DHA Selectivity 51.6%60 W input power, 5 mm gap, 0.5 L/min He, 3 h reaction[1][2][3]
DHA Yield 29.3%60 W input power, 5 mm gap, 0.5 L/min He, 3 h reaction[1][2][3]
Optimal Input Power 60 W5 mm gap, 0.5 L/min He, 0.1 M Glycerol, 1 h reaction[1][2][4]
Optimal Gap Distance 5 mm60 W input power, 0.5 L/min He, 0.1 M Glycerol, 1 h reaction[1][2][4]
Optimal He Flow Rate 0.5 L/min60 W input power, 5 mm gap, 0.1 M Glycerol, 1 h reaction[1][2][4]
Experimental Protocols

1. Preparation of Glycerol Solution:

  • Prepare a 0.1 M solution of glycerol by dissolving the appropriate amount of high-purity glycerol in deionized (DI) water.

  • Ensure the solution is thoroughly mixed before use.

2. Plasma Reactor Setup:

  • The experimental setup consists of a needle-in-tube Dielectric Barrier Discharge (DBD) plasma reactor.

  • The reactor is comprised of a high-voltage needle electrode and a grounded liquid electrode (the glycerol solution).

  • A dielectric barrier (e.g., a quartz tube) is placed between the electrodes to prevent arcing and ensure a stable plasma discharge.

  • The needle electrode is connected to a high-voltage AC power supply.

  • A carrier gas, typically Helium (He), is introduced into the reactor at a controlled flow rate.

3. Plasma-Assisted Synthesis of DHA:

  • Place a defined volume of the 0.1 M glycerol solution into the reactor vessel, ensuring the grounded electrode is submerged.

  • Set the distance between the tip of the needle electrode and the surface of the glycerol solution (gap distance) to 5 mm.[1][2]

  • Introduce Helium gas into the reactor at a flow rate of 0.5 L/min.[1][2]

  • Apply a high voltage to the needle electrode to generate a plasma discharge. Set the input power to 60 W.[1][2]

  • Continue the plasma treatment for a duration of 3 hours to achieve optimal yield.[1][2]

  • Maintain the reaction at ambient temperature and pressure.

  • After the reaction, the plasma is turned off, and the gas flow is stopped. The resulting solution is collected for analysis.

4. Product Analysis:

  • The concentration of glycerol and the synthesized DHA in the product mixture can be determined using High-Performance Liquid Chromatography (HPLC).

  • HPLC Conditions:

    • Column: A suitable column for the separation of sugars and organic acids (e.g., an Aminex HPX-87H column).

    • Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) in water.

    • Flow Rate: A typical flow rate is 0.6 mL/min.

    • Detector: A Refractive Index (RI) detector is commonly used for the quantification of glycerol and DHA.

    • Quantification: The concentrations of glycerol and DHA are determined by comparing the peak areas in the sample chromatogram to those of standard solutions of known concentrations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Plasma Reaction cluster_analysis Analysis prep_glycerol Prepare 0.1 M Glycerol Solution reactor_setup Set up Needle-in-Tube DBD Reactor prep_glycerol->reactor_setup plasma_treatment Plasma Treatment (60 W, 3 h, 5 mm gap, 0.5 L/min He) reactor_setup->plasma_treatment sampling Collect Product Sample plasma_treatment->sampling hplc_analysis HPLC Analysis (RI Detector) sampling->hplc_analysis data_analysis Quantify Glycerol, DHA hplc_analysis->data_analysis

Caption: Experimental workflow for the plasma-assisted synthesis of DHA.

reaction_pathway glycerol Glycerol (1,2,3-Propanetriol) intermediate Glycerol Radical glycerol->intermediate Dehydrogenation (Plasma-induced) dha Dihydroxyacetone (DHA) intermediate->dha

Caption: Proposed reaction pathway for the formation of DHA from glycerol.

References

Flow chemistry applications in regioselective 1,1,2-propanetriol production

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Regioselective Production of 1,2-Propanediol from Glycerol (B35011) using Flow Chemistry

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: Initial research revealed a scarcity of information regarding the synthesis of 1,1,2-propanetriol. It is presumed that the intended compound of interest is the structurally related and industrially significant 1,2-propanediol (propylene glycol), which is commonly synthesized from glycerol (1,2,3-propanetriol). These application notes, therefore, focus on the regioselective production of 1,2-propanediol from glycerol in continuous flow systems.

Introduction

The conversion of crude glycerol, a major byproduct of biodiesel production, into value-added chemicals is a critical aspect of sustainable chemistry. One of the most promising valorization pathways is the catalytic hydrogenolysis of glycerol to 1,2-propanediol (1,2-PDO), a versatile chemical used in the production of unsaturated polyester (B1180765) resins, antifreeze, and as a solvent in the pharmaceutical and food industries.

Flow chemistry offers significant advantages over traditional batch processes for this transformation, including enhanced heat and mass transfer, improved safety for handling hydrogen at high pressures and temperatures, and the potential for process automation and scalability. This document provides detailed application notes and experimental protocols for the continuous flow, regioselective synthesis of 1,2-propanediol from glycerol.

The primary reaction pathway involves a two-step mechanism: the dehydration of glycerol to acetol (hydroxyacetone) followed by the hydrogenation of acetol to 1,2-propanediol.[1][2][3] The regioselectivity towards 1,2-PDO over its isomer, 1,3-propanediol, is a key challenge that can be addressed through careful catalyst design and optimization of reaction conditions. Copper-based catalysts have shown high selectivity for this process.

Experimental Protocols

Catalyst Preparation: Copper-Chromite Catalyst

This protocol describes the preparation of a copper-chromite catalyst, a widely used catalyst for glycerol hydrogenolysis.

Materials:

Procedure:

  • Dissolve copper nitrate and ammonium dichromate in deionized water in a stoichiometric ratio.

  • Co-precipitate the metal hydroxides by the slow addition of an ammonia solution with vigorous stirring until the pH reaches 8.0.

  • Age the resulting precipitate for 2 hours at 70°C.

  • Filter and wash the precipitate thoroughly with deionized water until the filtrate is neutral.

  • Dry the filter cake overnight at 120°C.

  • Calcine the dried powder in a furnace at 400°C for 4 hours in a static air atmosphere.

  • The resulting material is the copper-chromite catalyst.

Continuous Flow Hydrogenolysis of Glycerol

This protocol details the procedure for the continuous flow hydrogenolysis of glycerol to 1,2-propanediol using a packed-bed reactor.

Equipment:

  • High-pressure liquid pump for the glycerol solution

  • Mass flow controller for hydrogen gas

  • Packed-bed reactor (stainless steel)

  • Furnace with temperature controller

  • Back-pressure regulator

  • Gas-liquid separator

  • Condenser

Procedure:

  • Pack the reactor with a known amount of the prepared catalyst (e.g., copper-chromite), supported by quartz wool.

  • Assemble the reactor system as shown in the workflow diagram below.

  • Catalyst Reduction (In-situ):

    • Purge the system with an inert gas (e.g., nitrogen).

    • Introduce a flow of hydrogen gas at a controlled rate.

    • Heat the reactor to the reduction temperature (e.g., 250°C) and hold for a specified time (e.g., 3 hours) to activate the catalyst.

  • Reaction:

    • After reduction, cool the reactor to the desired reaction temperature (e.g., 230°C).[4]

    • Set the system pressure using the back-pressure regulator (e.g., 14 bar).[4]

    • Start the flow of the aqueous glycerol solution (e.g., 20 wt%) using the high-pressure liquid pump at a specific liquid hourly space velocity (LHSV).

    • Maintain a constant flow of hydrogen gas.

  • Product Collection and Analysis:

    • The reactor effluent passes through a condenser and then to a gas-liquid separator.

    • Collect liquid samples periodically for analysis.

    • Analyze the liquid samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of glycerol and the selectivity to 1,2-propanediol and other products.

Data Presentation

The following tables summarize typical quantitative data obtained from the continuous flow hydrogenolysis of glycerol over various catalysts.

Table 1: Performance of Different Catalysts in Continuous Flow Glycerol Hydrogenolysis

CatalystTemperature (°C)Pressure (bar)Glycerol Conversion (%)1,2-PDO Selectivity (%)Reference
Copper Chromite23014Not specified97[4]
Cu/Al₂O₃23014Not specified< 97[4]
6Cu–4Ru/MgONot specified8~98~75[5]
Cu-Cr (Ba)2205265>90[6]
Cu–Zn/MgO2207.2~98.5~89[7]

Table 2: Effect of Reaction Parameters on Glycerol Conversion and 1,2-PDO Selectivity over a Copper Chromite Catalyst

ParameterValueGlycerol Conversion (%)1,2-PDO Selectivity (%)Reference
Temperature (°C)210LowerLower[4]
230Higher97[4]
250HigherLower[4]
Pressure (bar)8LowerLower[4]
14Higher97[4]
20SimilarSimilar[4]

Visualizations

Experimental Workflow

G cluster_reactants Reactant Delivery cluster_reactor Reaction Zone cluster_downstream Downstream Processing Glycerol Glycerol Solution (e.g., 20 wt%) Pump High-Pressure Pump Glycerol->Pump H2 Hydrogen Gas MFC Mass Flow Controller H2->MFC Reactor Packed-Bed Reactor (Catalyst Bed) Pump->Reactor Liquid Feed MFC->Reactor Gas Feed BPR Back-Pressure Regulator Reactor->BPR Furnace Furnace Condenser Condenser BPR->Condenser Separator Gas-Liquid Separator Condenser->Separator Liquid_Product Liquid Product (1,2-PDO, Water, etc.) Separator->Liquid_Product Gas_Vent Gas Vent (Excess H₂) Separator->Gas_Vent

Caption: Continuous flow experimental setup for glycerol hydrogenolysis.

Reaction Pathway

G Glycerol Glycerol (1,2,3-Propanetriol) Acetol Acetol (Hydroxyacetone) Glycerol->Acetol Dehydration (-H₂O) Catalyst Acid Sites Byproducts Byproducts (e.g., Ethylene Glycol, Propanols) Glycerol->Byproducts C-C Cleavage PDO_1_2 1,2-Propanediol Acetol->PDO_1_2 Hydrogenation (+H₂) Catalyst Metal Sites PDO_1_2->Byproducts Over-hydrogenation

References

Application Notes and Protocols for the Catalytic Conversion of Biomass to 1,2-Propanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition towards sustainable chemical production necessitates the use of renewable feedstocks. Biomass, a globally abundant and carbon-neutral resource, is a prime candidate to replace fossil fuels in the chemical industry. A key value-added chemical that can be produced from biomass is 1,2-propanediol (commonly known as propylene (B89431) glycol or 1,2-PDO), a versatile compound used in pharmaceuticals, cosmetics, antifreeze, and as a precursor for polymers.[1][2] Traditionally, 1,2-PDO is synthesized from petroleum-derived propylene.[1] However, catalytic hydrogenolysis of biomass-derived molecules offers a green and sustainable alternative.

This document provides a comprehensive overview of the catalytic conversion of various biomass feedstocks, primarily glycerol (B35011) and cellulose (B213188), into 1,2-propanediol. It outlines the key reaction pathways, catalytic systems, and detailed experimental protocols relevant to researchers in the field.

Note on Terminology: The user request specified "1,1,2-propanetriol." However, the prevalent and industrially significant product from the catalytic hydrogenolysis of biomass, particularly glycerol, is 1,2-propanediol . This document will focus on the synthesis of 1,2-propanediol.

Reaction Pathways and Mechanisms

The conversion of complex biomass structures into a specific C3 diol like 1,2-PDO involves several key chemical transformations. The reaction mechanism is highly dependent on the starting feedstock.

From Glycerol

Glycerol, the main byproduct of biodiesel production, is the most common feedstock for 1,2-PDO synthesis.[3] The conversion primarily occurs via a dehydration-hydrogenation pathway.

The generally accepted mechanism involves two main steps:

  • Dehydration: Glycerol is first dehydrated to form an intermediate, acetol (hydroxyacetone). This step is often the rate-limiting step and requires an acidic or basic catalyst.

  • Hydrogenation: The acetol intermediate is then rapidly hydrogenated to form 1,2-propanediol.

An alternative pathway involves the initial dehydrogenation of glycerol to glyceraldehyde, which then undergoes dehydration and subsequent hydrogenation steps.[3] Efficient catalysts are crucial for selectively cleaving the C-O bond while preserving the C-C bonds to maximize 1,2-PDO yield.[3]

G Glycerol Glycerol Acetol Acetol (Hydroxyacetone) Glycerol->Acetol - H₂O (Dehydration) Byproducts Byproducts (e.g., Ethylene (B1197577) Glycol, Propanols, Methane) Glycerol->Byproducts PDO 1,2-Propanediol Acetol->PDO + H₂ (Hydrogenation) Acetol->Byproducts Over-hydrogenation

Fig. 1: Reaction pathway from Glycerol to 1,2-Propanediol.
From Cellulose and Sugars

Cellulose, the most abundant polysaccharide in biomass, can also be converted to 1,2-PDO through a more complex, multi-step "one-pot" process.[4] This requires multifunctional catalysts that can facilitate several sequential reactions.

The primary pathway is as follows:

  • Hydrolysis: The cellulose polymer is first broken down into glucose monomers. This step requires acid sites on the catalyst.[4]

  • Isomerization: Glucose is isomerized to fructose (B13574). This is a key step, often facilitated by Lewis acid or basic sites, to enable the subsequent C-C bond cleavage.[5]

  • Retro-Aldol Condensation: Fructose undergoes retro-aldol condensation to yield smaller molecules, primarily dihydroxyacetone and glyceraldehyde (C3 intermediates).[5]

  • Hydrogenation: The C3 intermediates are then hydrogenated to produce 1,2-propanediol.

Controlling the selectivity of this cascade reaction is challenging, as numerous side reactions can occur, leading to the formation of other glycols (like ethylene glycol), sugar alcohols, or degradation products.[6]

G Cellulose Cellulose Glucose Glucose Cellulose->Glucose Hydrolysis (Acid Sites) Fructose Fructose Glucose->Fructose Isomerization (Lewis Acid/Base Sites) C3_Intermediates C3 Intermediates (Dihydroxyacetone, Glyceraldehyde) Fructose->C3_Intermediates Retro-Aldol Condensation EG Ethylene Glycol (Byproduct) Fructose->EG Retro-Aldol to C2 + Hydrogenation PDO 1,2-Propanediol C3_Intermediates->PDO Hydrogenation (Metal Sites)

Fig. 2: Reaction pathway from Cellulose to 1,2-Propanediol.

Data Presentation: Catalytic Systems

The choice of catalyst is paramount for achieving high conversion and selectivity. Copper-based catalysts are widely studied for glycerol hydrogenolysis due to their high selectivity and lower cost, while multifunctional systems are required for cellulose conversion.[3]

Table 1: Comparison of Catalytic Systems for Glycerol Hydrogenolysis to 1,2-Propanediol

CatalystSupportTemp. (°C)Pressure (bar H₂)Conversion (%)Selectivity (%)Yield (%)Reference
Copper Chromite-20020>90~95-[7]
Cu/TALCITE 4Clay190256598~64[8]
Raney-CuAl₂O₃2153030.991.4~28[3]
25% NiCe-Mg22069~45~68~31[9]
Pd-CuMgO/Al₂O₃22015 (N₂) *>95>95>90[6]

Note: This reaction uses in-situ hydrogen generated from methanol (B129727) reforming, not external H₂ pressure.[6]

Table 2: Comparison of Catalytic Systems for Cellulose/Sugar Hydrogenolysis to 1,2-Propanediol

CatalystFeedstockTemp. (°C)Pressure (bar H₂)Conversion (%)Selectivity (%)Yield (%)Reference
Ni-W-ZnO/βCellulose24560100-51.1[5]
Pt/deAl-beta@Mg(OH)₂Sucrose (B13894)20060--33.5[10]
RuWCu/biocharFructose21040--48.1[11]
Cu/SiO₂Lactic Acid2007.2100-88[1]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis, characterization, and testing of catalysts for biomass conversion.

G Start Start Prep Protocol 1: Catalyst Preparation (e.g., Impregnation) Start->Prep Char Protocol 2: Catalyst Characterization (XRD, TPR, etc.) Prep->Char React Protocol 3: Catalytic Hydrogenolysis (Batch Reactor) Char->React Analyze Protocol 4: Product Analysis (GC/HPLC) React->Analyze End End Analyze->End

Fig. 3: General experimental workflow for catalytic biomass conversion.
Protocol 1: Catalyst Preparation (Example: Co-precipitation for Cu-based catalyst)

This protocol is based on methods for preparing copper-supported catalysts.[8]

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of the metal salts (e.g., Cu(NO₃)₂, Mg(NO₃)₂, Al(NO₃)₃) and a support precursor if applicable (e.g., Kaolin clay suspension).

    • The molar ratios of the components should be precisely calculated to achieve the desired final catalyst composition.

  • Co-precipitation:

    • Mix the precursor solutions in a beaker under vigorous stirring.

    • Slowly add a precipitating agent (e.g., NaOH or Na₂CO₃ solution) dropwise until the pH reaches a target value (typically 9-10) to precipitate the metal hydroxides/carbonates.

    • Maintain the temperature (e.g., 60-80 °C) and continue stirring for several hours to age the precipitate.

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH 7) to remove residual ions.

    • Dry the resulting solid in an oven, typically at 100-120 °C, overnight.

  • Calcination and Reduction:

    • Calcine the dried powder in a furnace under a flow of air or nitrogen at a high temperature (e.g., 350-550 °C) for several hours to convert the hydroxides/carbonates to their oxide forms.[9]

    • Prior to the reaction, the catalyst is typically reduced in the reactor under a hydrogen flow at an elevated temperature to obtain the active metallic species (e.g., Cu⁰).

Protocol 2: Catalyst Characterization

To understand the physico-chemical properties that govern catalytic performance, the following characterization techniques are essential:[8]

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst (e.g., CuO, Cu₂O, Cu⁰) and to estimate the crystallite size.[3]

  • N₂ Physisorption (BET analysis): To determine the surface area, pore volume, and pore size distribution of the catalyst and support.

  • Temperature-Programmed Reduction (H₂-TPR): To study the reducibility of the metal oxide species and to gain insight into metal-support interactions.[9]

  • Temperature-Programmed Desorption (CO₂-TPD or NH₃-TPD): To quantify the number and strength of basic or acidic sites on the catalyst surface, respectively.

  • Scanning/Transmission Electron Microscopy (SEM/TEM): To visualize the morphology, particle size, and dispersion of the active metal components on the support.

Protocol 3: Catalytic Hydrogenolysis of Glycerol in a Batch Reactor

This protocol describes a typical experiment for testing catalyst performance.[8][11]

  • Reactor Loading:

    • Load the catalyst (e.g., 0.1-1.0 g) and the reactant solution (e.g., 50-100 mL of a 20-40 wt% aqueous glycerol solution) into the stainless-steel autoclave of a high-pressure batch reactor.[8][9]

  • Sealing and Purging:

    • Seal the reactor securely.

    • Purge the reactor multiple times (e.g., 3-5 times) with an inert gas like N₂ or Ar to remove all air.

  • Pressurization and Heating:

    • Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 25-60 bar).

    • Begin stirring (e.g., 500-1000 rpm) and heat the reactor to the target reaction temperature (e.g., 190-240 °C).

  • Reaction:

    • Maintain the set temperature and pressure for the desired reaction time (e.g., 2-24 hours). The pressure will be monitored throughout the reaction.

  • Quenching and Sample Collection:

    • After the reaction time is complete, rapidly cool the reactor by placing it in an ice bath to quench the reaction.

    • Carefully vent the excess hydrogen pressure.

    • Open the reactor and collect the liquid product mixture. Separate the solid catalyst from the liquid product by centrifugation or filtration.

Protocol 4: Product Analysis

The liquid products are analyzed to determine the conversion of the feedstock and the selectivity towards 1,2-propanediol.

  • Sample Preparation:

    • Dilute the collected liquid product with a suitable solvent (e.g., water or ethanol).

    • Add an internal standard (e.g., acetonitrile (B52724) or n-butanol) for accurate quantification.[12]

  • Analytical Technique:

    • Analyze the sample using Gas Chromatography (GC) , typically equipped with a Flame Ionization Detector (FID) and a capillary column suitable for separating alcohols and polyols (e.g., DB-WAX).[12]

    • Alternatively, High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector can be used.

  • Quantification:

    • Calculate the conversion of the biomass feedstock and the selectivity and yield of 1,2-propanediol based on the peak areas from the chromatogram, using calibration curves for all relevant compounds.

    • Conversion (%) = (moles of feedstock reacted / initial moles of feedstock) x 100

    • Selectivity (%) = (moles of 1,2-PDO produced / moles of feedstock reacted) x 100

    • Yield (%) = (moles of 1,2-PDO produced / initial moles of feedstock) x 100

References

Application Notes and Protocols for 1,2,3-Propanetriol (Glycerol) as a De-foaming Agent in Industrial Processes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Propanetriol Isomers: The query specified 1,1,2-propanetriol. It is important to note that the industrially prevalent and widely studied isomer for de-foaming and many other applications is 1,2,3-propanetriol , commonly known as glycerol (B35011) or glycerin.[1][2] Information on the use of this compound as a de-foaming agent is not available in published literature, and applications notes are therefore based on the extensive data available for glycerol.

Application Notes

Introduction

Foam is a dispersion of gas in a liquid, which can be stabilized by surface-active agents (surfactants). In many industrial processes, the formation of stable foam can cause significant problems, including reduced vessel capacity, overflow, interference with processes, and defects in surface coatings.[3][4] De-foaming agents, or antifoams, are chemical additives designed to prevent the formation of foam or to break foam that has already formed.[3] 1,2,3-propanetriol (glycerol) and its derivatives, such as glycerol esters, are utilized as effective de-foaming agents in various industries.[5][6]

**1.2 Mechanism of Action

The efficacy of a de-foaming agent is generally dependent on its insolubility in the foaming medium and its ability to spread rapidly at the gas-liquid interface.[3] The fundamental mechanism involves the de-foamer droplet entering the foam lamella (the thin liquid film between bubbles) and causing destabilization.

The process can be broken down into three key steps:

  • Entering: The de-foamer, being insoluble, disperses in the foaming medium as small droplets. These droplets must be able to penetrate the surface of the foam lamella.

  • Spreading: Once a droplet has entered the lamella, it spreads across the surface. This spreading is driven by surface tension gradients, as the de-foamer typically has a lower surface tension than the foaming liquid.

  • Rupture: The spreading de-foamer droplet creates a lens on the lamella. This lens thins the lamella wall through a process known as marangoni flow, leading to rapid drainage and eventual rupture of the bubble wall.[3] This action releases the entrained gas and breaks down the foam structure.

Glycerol, as a polyol, can also influence protein stability and prevent aggregation by interacting with hydrophobic surfaces, which can be a contributing factor in its de-foaming action in biological or food-related processes.[7]

Industrial Applications

Glycerol and its derivatives are employed as de-foaming agents in a variety of sectors due to their effectiveness, low toxicity, and biodegradability.

  • Food and Beverage: Used to control foam during fermentation, distillation, and processing of products like sugar, juices, and dairy.[8] Food-grade variants are essential to prevent product contamination and ensure process efficiency.[8]

  • Pulp and Paper: The pulp and paper industry is a major user of antifoams to manage voluminous and stable foams that arise from surface-active ingredients released from the pulp.[4] Polyglycerol esters have been shown to be effective in these aqueous systems.[9]

  • Wastewater Treatment: Utilized to control foam in aeration basins and effluent streams, ensuring efficient operation of treatment facilities.[10]

  • Chemical Manufacturing: Added to reaction vessels to prevent foam from interfering with chemical reactions, causing overflows, or affecting product quality.[6]

  • Paints and Coatings: Helps to prevent the formation of foam during the manufacturing and application of paints, which can otherwise lead to surface defects in the final dried film.[10]

Data Presentation

The performance of a de-foaming agent is evaluated based on several quantitative parameters. The following tables provide an example of how data from experimental protocols can be structured for comparison.

Table 1: Dynamic Foam Test - Foam Height Suppression Over Time

Time (seconds) Control (No De-foamer) Foam Height (mL) 0.1% Glycerol Polyether Ester Foam Height (mL) 0.5% Glycerol Polyether Ester Foam Height (mL)
0 0 0 0
30 150 45 20
60 280 80 35
90 450 110 40
120 500 (Max) 130 45
150 500 (Max) 145 50

| 180 | 500 (Max) | 150 (Max) | 50 |

Table 2: Shake Test - Knockdown Performance Comparison

De-foaming Agent Concentration (wt%) Initial Foam Height (mL) Time to Collapse to 10 mL (seconds)
Control 0% 95 >300
Glycerol 0.5% 92 120
Glycerol Monooleate 0.5% 88 45

| Silicone-based Defoamer | 0.5% | 85 | 15 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of de-foaming agents.

Protocol: Dynamic Foam Test (Air Sparging Method)

This method simulates continuous foam generation and is suitable for evaluating both foam suppression and persistence.[11]

Objective: To measure the effectiveness of a de-foaming agent in controlling foam height under continuous air sparging.

Materials & Equipment:

  • Graduated glass cylinder (1000 mL)

  • Air sparger (fritted glass or similar)

  • Flow meter to control air rate

  • Constant temperature bath

  • Timer

  • Foaming liquid (e.g., surfactant solution, process liquid)

  • De-foaming agent (e.g., 1,2,3-propanetriol)

Procedure:

  • Add 200 mL of the foaming liquid to the 1000 mL graduated cylinder.

  • If evaluating foam suppression, add the specified dosage of the de-foaming agent to the liquid and mix gently but thoroughly.

  • Place the cylinder in a constant temperature bath set to the desired process temperature (e.g., 30°C).[12]

  • Position the air sparger at the bottom of the cylinder.

  • Start the timer and simultaneously begin bubbling air through the liquid at a controlled rate (e.g., 500 mL/min).[12]

  • Record the total volume (liquid + foam) at set time intervals (e.g., every 15 or 30 seconds).

  • The foam height is calculated as the total volume minus the initial liquid volume.

  • Continue the test until the foam height reaches a maximum stable level or a predetermined time has elapsed.

  • Key metrics to evaluate are the maximum foam height reached and the time taken to control the foam.[11]

Protocol: Shake Test Method

This is a rapid and simple method for screening the "knockdown" performance of a de-foamer.[11]

Objective: To measure the speed at which a de-foaming agent can break an existing foam.

Materials & Equipment:

  • Sealed graduated cylinder with stopper (250 mL)

  • Shaker (or manual agitation)

  • Timer

  • Foaming liquid

  • De-foaming agent

Procedure:

  • Add 100 mL of the foaming liquid to the 250 mL graduated cylinder.

  • Seal the cylinder and shake it vigorously for a set duration (e.g., 30 seconds) or a specific number of shakes to generate a consistent amount of foam.

  • Immediately after shaking, measure and record the initial foam volume.

  • Add a specified dosage of the de-foaming agent.

  • Start the timer and record the time it takes for the foam to collapse to a predefined level (e.g., 10% of the initial foam height or a specific volume). This is the "knockdown time".[11]

  • Repeat for different de-foaming agents or concentrations for comparison.

Mandatory Visualizations

De_foaming_Mechanism cluster_foam Foam Lamella (Bubble Wall) Gas1 Gas Spreading Spreading of Defoamer on Lamella Surface Gas1->Spreading 2. Spreading Gas2 Gas Defoamer Defoamer Droplet (e.g., Glycerol) Defoamer->Gas1 1. Entering Rupture Lamella Rupture & Bubble Collapse Spreading->Rupture 3. Rupture Experimental_Workflow A Prepare Foaming Liquid in Graduated Cylinder B Add Defoamer (e.g., 0.1% Glycerol Ester) A->B C Equilibrate to Process Temperature B->C D Start Air Sparging at Controlled Rate C->D E Record Foam Height at Timed Intervals D->E Continuous Monitoring F Analyze Data: Max Foam Height & Suppression Time E->F Logical_Relationship Start Foam Problem Identified Process Define Process Conditions (Temp, pH, Shear) Start->Process System Characterize Foaming Medium (Aqueous, Non-Aqueous, Surfactants) Start->System Selection Select Potential Defoamers (Glycerol, Silicone, Oil-based) Process->Selection System->Selection LabTest Perform Lab Screening (Shake Test, Sparging Test) Selection->LabTest Evaluate Evaluate Performance (Knockdown, Persistence, Dosage) LabTest->Evaluate Optimize Optimize Dosage & Select Best Candidate Evaluate->Optimize

References

Application Notes and Protocols for 1,1,2-Propanetriol and its Isomer in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed examination of 1,1,2-propanetriol as a potential solvent in organic reactions. Due to a notable lack of documented applications for this specific isomer, this report also offers a comprehensive overview of its widely used structural isomer, 1,2,3-propanetriol (commonly known as glycerol), as a green and sustainable solvent. This comparative approach is intended to provide valuable context and practical alternatives for researchers interested in polyhydroxylic solvents.

Section 1: this compound - Physicochemical Properties and Current Status

This compound, with the CAS number 65687-54-9, is a structural isomer of glycerol (B35011).[1] Despite its simple structure, there is a significant lack of published data regarding its application as a solvent in organic synthesis. The available information is primarily limited to its basic chemical properties.

Table 1: Physicochemical Properties of Propanetriol Isomers

PropertyThis compound1,2,3-Propanetriol (Glycerol)
IUPAC Name propane-1,1,2-triol[1]propane-1,2,3-triol
Molecular Formula C₃H₈O₃[1]C₃H₈O₃[2]
Molecular Weight 92.09 g/mol [1]92.09 g/mol [2]
Boiling Point Data not available290 °C[3]
Melting Point Data not available17.9 °C
Density Data not available1.261 g/mL[3]
Solubility Data not availableMiscible with water and ethanol[4]

Application Note: The absence of experimental data for key solvent properties such as boiling point, density, and solubility for this compound currently limits its consideration for practical use in organic reactions. Researchers are advised to consider its well-characterized isomer, 1,2,3-propanetriol, for which a substantial body of literature exists.

Section 2: 1,2,3-Propanetriol (Glycerol) as a Green Solvent in Organic Reactions

Glycerol is a non-toxic, biodegradable, and renewable resource, primarily generated as a byproduct of biodiesel production.[5] Its high boiling point, low vapor pressure, and ability to dissolve a wide range of organic and inorganic compounds make it an attractive green solvent for chemical synthesis.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Glycerol has emerged as a promising solvent for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and fine chemicals. The high polarity of glycerol can facilitate the stabilization of catalytic species and intermediates.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling in Glycerol

This protocol provides a general guideline for performing a Suzuki-Miyaura cross-coupling reaction using glycerol as the solvent. Reactant and catalyst concentrations may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd/C, Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

  • Glycerol (3-5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a round-bottom flask, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Add glycerol to the flask.

  • Fit the flask with a condenser and flush the system with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the glycerol solution using an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Due to the high viscosity of glycerol, this may require multiple extractions.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationship Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction in glycerol. Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Glycerol Reactants->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Cool and Extract with Organic Solvent Monitoring->Workup Purification Purify by Chromatography or Recrystallization Workup->Purification Product Isolated Product Purification->Product

Caption: Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction in glycerol.

Application in Nanoparticle Synthesis

Glycerol can serve as a solvent, reducing agent, and stabilizer in the synthesis of various metal and metal oxide nanoparticles. Its high viscosity can help control particle growth and prevent agglomeration.

Experimental Protocol: Synthesis of Silver Nanoparticles in Glycerol

This protocol describes a simple method for the synthesis of silver nanoparticles using glycerol as both the solvent and a mild reducing agent.

Materials:

  • Silver nitrate (B79036) (AgNO₃, 0.1 M solution in water)

  • Glycerol

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Place a volume of glycerol (e.g., 50 mL) in a beaker and heat it to a specific temperature (e.g., 100-150 °C) with stirring.

  • Slowly add a small volume of the aqueous silver nitrate solution (e.g., 1 mL) to the hot glycerol while stirring vigorously.

  • Observe the color change of the solution, which indicates the formation of silver nanoparticles. The final color may range from yellow to brown depending on the particle size and concentration.

  • Continue heating and stirring for a set period (e.g., 30-60 minutes) to ensure complete reduction and stabilization of the nanoparticles.

  • Allow the solution to cool to room temperature. The resulting colloidal suspension of silver nanoparticles in glycerol can be stored for further use or characterized.

Conceptual Diagram: Role of Glycerol in Nanoparticle Synthesis

Nanoparticle_Synthesis Figure 2: Multifaceted role of glycerol in the synthesis of nanoparticles. Glycerol Glycerol Solvent Solvent Medium Glycerol->Solvent Reducing_Agent Reducing Agent Glycerol->Reducing_Agent Stabilizer Stabilizing Agent Glycerol->Stabilizer Nanoparticles Stable Nanoparticles Solvent->Nanoparticles Reducing_Agent->Nanoparticles Stabilizer->Nanoparticles Metal_Precursor Metal Precursor (e.g., AgNO₃) Metal_Precursor->Nanoparticles

Caption: Figure 2: Multifaceted role of glycerol in the synthesis of nanoparticles.

Section 3: Principles of Green Chemistry with Glycerol

The use of glycerol as a solvent aligns with several principles of Green Chemistry, a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Diagram: Green Chemistry Principles Embodied by Glycerol

Caption: Figure 3: Key Green Chemistry principles supported by the use of glycerol as a solvent.

Conclusion

While this compound remains a compound with limited characterization and no documented use as a solvent in organic reactions, its isomer, 1,2,3-propanetriol (glycerol), stands out as a versatile and sustainable solvent. Its favorable physicochemical properties, coupled with its alignment with the principles of green chemistry, make it an excellent choice for a variety of organic transformations, including palladium-catalyzed cross-coupling reactions and nanoparticle synthesis. Researchers are encouraged to explore the potential of glycerol as a viable alternative to conventional volatile organic solvents in their synthetic endeavors. Further investigation into the properties and potential applications of this compound would be a valuable contribution to the field of green chemistry.

References

Application of 1,1,2-Propanetriol in Polymer Chemistry: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Propanetriol is a structural isomer of the more common 1,2,3-propanetriol, widely known as glycerol (B35011). While glycerol is a cornerstone in polymer chemistry, serving as a versatile monomer and crosslinking agent in the synthesis of a wide array of polymers including polyesters, polyurethanes, and epoxy resins, a comprehensive review of scientific literature reveals a significant lack of documented applications for this compound in the same field. This document summarizes the findings of an extensive search for the application of this compound in polymer chemistry and provides context regarding the prevalent use of its isomer, glycerol.

Search Methodology

A thorough search of chemical databases, scientific literature, and patent repositories was conducted to identify studies, application notes, and protocols related to the use of this compound in polymer synthesis and applications. The search terms included "this compound polymerization," "synthesis of polymers using this compound," "this compound as a crosslinking agent," and "properties of polymers derived from this compound."

Findings on this compound

This scarcity of information suggests that this compound is not a commonly utilized building block in the field of polymer science. The reasons for this could be multifaceted, including challenges in its synthesis and purification, its reactivity profile, or the resulting polymer properties not offering advantages over those derived from its readily available and extensively studied isomer, 1,2,3-propanetriol.

The Prominence of 1,2,3-Propanetriol (Glycerol) in Polymer Chemistry

In stark contrast to this compound, its isomer 1,2,3-propanetriol (glycerol) is a bio-based and versatile precursor in polymer synthesis.[1] Its three hydroxyl groups (two primary and one secondary) provide multiple sites for polymerization, leading to the formation of branched or crosslinked polymer networks.[2]

Key Applications of Glycerol in Polymer Chemistry:
  • Polyesters: Glycerol is widely used in the synthesis of biodegradable polyesters through polycondensation with dicarboxylic acids.[3] These glycerol-based polyesters are of significant interest for biomedical applications due to their biocompatibility and degradability.[2]

  • Epoxy Resins: The reaction of glycerol with epichlorohydrin (B41342) produces glycerol-based epoxy resins. These resins are used in coatings, adhesives, and composite materials.[4]

  • Polyurethanes: Glycerol can act as a crosslinker in the production of polyurethane foams and elastomers.

The workflow for a typical synthesis of a glycerol-based polyester (B1180765) is outlined below.

cluster_reactants Reactants cluster_process Polycondensation cluster_products Products Glycerol 1,2,3-Propanetriol (Glycerol) Reaction Melt or Solution Polycondensation Glycerol->Reaction Diacid Dicarboxylic Acid Diacid->Reaction Polyester Glycerol-Based Polyester Reaction->Polyester Byproduct Water Reaction->Byproduct

Caption: General workflow for the synthesis of a glycerol-based polyester.

Conclusion

Based on an extensive review of the available scientific literature, there is no significant body of research detailing the application of this compound in polymer chemistry. Researchers and professionals in the field predominantly utilize its isomer, 1,2,3-propanetriol (glycerol), owing to its ready availability, well-characterized reactivity, and the desirable properties of the resulting polymers. While the potential of this compound as a novel monomer or crosslinking agent remains an open area for exploratory research, there are currently no established protocols or application notes to report. Future investigations would be required to determine if this compound can offer any unique advantages in polymer synthesis and performance.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1,1,2-Propanetriol

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research on the synthesis of novel derivatives specifically from 1,1,2-propanetriol . The vast majority of research in this area focuses on the derivatization of its isomer, 1,2,3-propanetriol , more commonly known as glycerol (B35011) .

This document aims to clarify the distinction between these two isomers and to provide a general overview of the types of derivatives that are commonly synthesized from the readily available glycerol. This information may serve as a conceptual framework for potential future research into the derivatization of this compound, should it become a more accessible starting material.

Distinction between this compound and 1,2,3-Propanetriol (Glycerol)

It is crucial to differentiate between the two isomers of propanetriol as their structural differences will dictate their reactivity and the potential derivatives that can be synthesized.

  • This compound: This molecule contains two hydroxyl groups on the first carbon atom (a geminal diol) and one hydroxyl group on the second carbon atom. The presence of the gem-diol functional group makes this isomer relatively unstable and less common as a starting material in reported syntheses.

  • 1,2,3-Propanetriol (Glycerol): This is a stable and readily available triol with one hydroxyl group on each of the three carbon atoms. Its abundance as a byproduct of biodiesel production has made it a key platform chemical for the synthesis of a wide range of derivatives.[1][2][3]

General Strategies for the Derivatization of Polyols (with examples from Glycerol Chemistry)

While specific protocols for this compound are not available, the general chemical transformations applied to polyols like glycerol can provide insight into potential synthetic pathways. These include:

  • Esterification: The reaction of hydroxyl groups with carboxylic acids or their derivatives to form esters. In the case of glycerol, this can lead to mono-, di-, and triglycerides, which have applications in the food, pharmaceutical, and polymer industries.[4][5][6]

  • Etherification: The reaction of hydroxyl groups with alkylating agents to form ethers. This can be used to modify the polarity and solubility of the parent molecule.

  • Oxidation: Selective oxidation of the primary or secondary hydroxyl groups can yield valuable products such as aldehydes, ketones, and carboxylic acids. For example, the oxidation of glycerol can produce glyceraldehyde, dihydroxyacetone, and glyceric acid.[2]

  • Hydrogenolysis: The cleavage of C-O bonds with hydrogen, often in the presence of a metal catalyst, can lead to the formation of diols and other reduced products. A significant area of research is the hydrogenolysis of glycerol to produce 1,2-propanediol and 1,3-propanediol, which are important industrial chemicals.[1][2][3][7]

  • Conversion to Heterocycles: Polyols can serve as precursors for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.[8][9][10][11]

Experimental Protocols: A Conceptual Framework

Due to the lack of specific examples for this compound, the following are generalized conceptual workflows for the types of reactions that might be explored.

cluster_0 Esterification Workflow Start Start Reactants This compound + Carboxylic Acid/Acyl Halide Start->Reactants 1. Mixing Reaction Acid or Base Catalysis (e.g., H2SO4, Pyridine) Reactants->Reaction 2. Reaction Setup Workup Quenching + Extraction Reaction->Workup 3. Isolation Purification Column Chromatography or Distillation Workup->Purification 4. Purification Characterization NMR, IR, Mass Spectrometry Purification->Characterization 5. Analysis Product Ester Derivative Characterization->Product cluster_1 Etherification Workflow Start Start Reactants This compound + Alkyl Halide Start->Reactants 1. Mixing Reaction Base (e.g., NaH) in Anhydrous Solvent Reactants->Reaction 2. Reaction Setup Workup Quenching + Extraction Reaction->Workup 3. Isolation Purification Column Chromatography or Distillation Workup->Purification 4. Purification Characterization NMR, IR, Mass Spectrometry Purification->Characterization 5. Analysis Product Ether Derivative Characterization->Product

References

Application Note: A General Protocol for the Purification of 1,1,2-Propanetriol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a general yet detailed protocol for the purification of 1,1,2-propanetriol from a crude reaction mixture. The protocol is designed to be adaptable, guiding the user through the necessary steps of initial analysis, selection of an appropriate purification strategy, and assessment of final purity. The two primary purification techniques detailed are fractional distillation and column chromatography, chosen for their broad applicability to polar, high-boiling point compounds like triols.

Preliminary Analysis and Strategy Selection

Prior to attempting any purification, a thorough analysis of the crude reaction mixture is essential. This initial assessment will inform the selection of the most suitable purification method and the specific experimental parameters.

1. Characterization of the Crude Mixture:

  • Spectroscopic Analysis: Obtain Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) to confirm the presence of this compound and to identify the major impurities.

  • Chromatographic Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the approximate purity of the target compound and the number and relative abundance of impurities.[1]

  • Physical Properties Estimation: If possible, perform a micro-distillation or use computational models to estimate the boiling point of this compound and its major impurities. This is a critical step for assessing the feasibility of purification by distillation.

2. Selection of Purification Strategy:

The choice between fractional distillation and column chromatography will depend on the properties of this compound and its impurities.

  • Fractional Distillation is the preferred method if:

    • There is a significant difference in the boiling points between this compound and the majority of the impurities (ideally >25 °C).[2]

    • The compound is thermally stable at its boiling point.

  • Column Chromatography is more suitable if:

    • The boiling points of the components in the mixture are very close.

    • The compound is thermally labile.

    • The impurities are of a significantly different polarity than this compound.[3][4]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is recommended for thermally stable compounds with boiling points that are distinct from those of the impurities.

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump (if vacuum distillation is required)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed.

  • Sample Charging: Charge the round-bottom flask with the crude reaction mixture and add boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. A temperature gradient will be established along the column.[2]

  • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.

  • Temperature Monitoring: A sharp increase in temperature suggests that a higher-boiling point impurity is beginning to distill. Change the receiving flask to collect this next fraction separately.

  • Vacuum Application (if necessary): For high-boiling point compounds, performing the distillation under vacuum will lower the boiling point and prevent thermal decomposition.

  • Purity Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for separating compounds based on differences in polarity.

Materials and Equipment:

  • Chromatography column

  • Stationary phase (e.g., silica (B1680970) gel or alumina)[4]

  • Mobile phase (a solvent or mixture of solvents)

  • Collection tubes or flasks

  • Flash chromatography system (optional, for faster separations)

Procedure:

  • Stationary Phase Selection: For a polar compound like a triol, silica gel is a common choice for the stationary phase.[4]

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to screen for a suitable mobile phase. The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.3 for this compound.

    • Due to the high polarity of triols, a polar solvent system will be required. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.[5]

  • Column Packing:

    • Prepare a slurry of the stationary phase in the initial, less polar mobile phase.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve the crude mixture in a minimum amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the sample through the column with the mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis of Fractions: Spot each fraction on a TLC plate to identify which fractions contain the purified this compound. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Quantitative data from the purification process should be summarized for clear comparison.

Table 1: Summary of Purification Data

Purification StepMethodInitial Mass/VolumeRecovered Mass/VolumePurity (by GC/HPLC)Yield (%)
Crude Reaction Mixture--
Fraction 1Distillation
Fraction 2Distillation
Combined Pure FractionsChromatography

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound cluster_start Start cluster_analysis Preliminary Analysis cluster_decision Strategy Selection cluster_distillation Purification by Distillation cluster_chromatography Purification by Chromatography cluster_end Final Product start Crude Reaction Mixture analysis Characterize Mixture (NMR, GC-MS, HPLC) start->analysis boiling_point Estimate Boiling Point analysis->boiling_point decision Boiling Point Difference > 25°C and Thermally Stable? boiling_point->decision distillation Fractional Distillation decision->distillation Yes chromatography Column Chromatography decision->chromatography No dist_fractions Collect & Analyze Fractions distillation->dist_fractions end Pure this compound dist_fractions->end chrom_fractions Collect & Analyze Fractions chromatography->chrom_fractions chrom_fractions->end

Caption: General workflow for the purification of this compound.

Conclusion

The purification of this compound from reaction mixtures requires a systematic approach, beginning with a thorough analysis of the crude product. Based on the impurity profile and the estimated physical properties of the target compound, an appropriate purification strategy, either fractional distillation or column chromatography, can be selected and optimized. The general protocols provided herein offer a solid foundation for researchers to develop a specific and efficient purification method for this compound, ultimately enabling its further study and application.

References

Application Notes and Protocols for the Chiral Separation of 1,1,2-Propanetriol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective separation of chiral molecules is a critical aspect of pharmaceutical development and chemical analysis, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] 1,1,2-Propanetriol, a simple chiral polyol, presents a challenging separation due to its high polarity, low UV absorbance, and conformational flexibility. The development of a robust and reliable HPLC method for the resolution of its enantiomers is essential for quality control, enantiomeric excess (e.e.) determination, and further stereoselective studies.

This document provides a comprehensive guide to developing a chiral HPLC method for the separation of this compound enantiomers. It covers the selection of appropriate chiral stationary phases (CSPs), mobile phase optimization, and a general protocol for analysis.

Chiral Stationary Phase (CSP) Selection

The successful chiral separation of this compound is highly dependent on the choice of the chiral stationary phase. Due to the polar nature of this compound, CSPs that can operate in polar organic or reversed-phase modes are generally preferred. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the separation of polar analytes.[2][3]

Recommended CSPs for Initial Screening:

  • Polysaccharide-based CSPs (Cellulose and Amylose (B160209) derivatives): These are the most widely used CSPs for a broad range of chiral compounds.[2] Columns such as those coated with cellulose (B213188) tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points. They can be used in normal-phase, polar organic, and reversed-phase modes.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Vancomycin, Teicoplanin): These columns are particularly well-suited for the separation of polar and ionizable compounds and can be operated in reversed-phase, polar ionic, and polar organic modes.[3][4]

  • Pirkle-type CSPs: While often used in normal-phase mode, some Pirkle-type columns can also be used with polar mobile phases and may offer unique selectivity for small polar molecules.[5]

Experimental Protocols

The following protocols provide a starting point for developing a chiral HPLC method for this compound. Optimization of these conditions will be necessary to achieve baseline separation.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended due to the lack of a strong chromophore in this compound.

  • Chiral HPLC columns (e.g., Cellulose-based, Amylose-based, or Macrocyclic Glycopeptide-based).

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Water).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., Methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution to the desired concentrations for linearity and limit of detection studies.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[6]

Chromatographic Conditions: Screening and Optimization

A systematic screening of mobile phases is crucial for achieving a successful chiral separation.[7]

Initial Screening (Polar Organic Mode):

  • Column: Cellulose or Amylose-based chiral column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Acetonitrile/Methanol (90:10, v/v)

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v)

  • Mobile Phase C: Methanol (100%)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: RID or ELSD

Initial Screening (Reversed-Phase Mode):

  • Column: Macrocyclic Glycopeptide-based or a reversed-phase compatible polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water/Acetonitrile (90:10, v/v)

  • Mobile Phase B: Water/Methanol (90:10, v/v)

  • Mobile Phase C: 0.1% Formic Acid in Water/Acetonitrile (90:10, v/v)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: RID or ELSD

Optimization Strategy:

  • Mobile Phase Composition: If partial separation is observed, systematically vary the ratio of the organic modifiers. Small changes in the mobile phase composition can significantly impact selectivity.[2]

  • Additives: For ionizable CSPs or analytes, the addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution.

  • Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[2] Evaluate the separation at different temperatures (e.g., 10 °C, 25 °C, 40 °C).

  • Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution.

Data Presentation

The following table presents hypothetical data for the chiral separation of this compound enantiomers to illustrate the expected outcomes of a successful method development.

ParameterMethod A (Polar Organic)Method B (Reversed-Phase)
Column Cellulose tris(3,5-dimethylphenylcarbamate)Vancomycin-based CSP
Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Isopropanol (95:5, v/v)0.1% Acetic Acid in Water/Methanol (85:15, v/v)
Flow Rate 0.8 mL/min0.7 mL/min
Temperature 25 °C30 °C
Detection RIDELSD
Retention Time (Enantiomer 1) 8.2 min10.5 min
Retention Time (Enantiomer 2) 9.5 min12.1 min
Resolution (Rs) 1.82.1
Selectivity (α) 1.181.16

Workflow and Visualization

The development of a chiral HPLC method follows a logical progression from initial screening to final method validation.

Chiral_Method_Development cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation SamplePrep Sample and Standard Preparation CSP_Selection CSP Selection (Polysaccharide, Glycopeptide) ModeScreening Mode Screening (PO, RP) CSP_Selection->ModeScreening MobilePhaseScreening Mobile Phase Screening (Solvent Type & Ratio) ModeScreening->MobilePhaseScreening TempOpt Temperature Optimization MobilePhaseScreening->TempOpt FlowRateOpt Flow Rate Optimization MobilePhaseScreening->FlowRateOpt AdditiveOpt Additive Optimization MobilePhaseScreening->AdditiveOpt Validation Method Validation (Linearity, Precision, Accuracy) TempOpt->Validation FlowRateOpt->Validation AdditiveOpt->Validation

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The chiral separation of this compound by HPLC is a challenging but achievable task. A systematic approach to method development, beginning with the screening of appropriate polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases under polar organic and reversed-phase conditions, is key to success. Careful optimization of the mobile phase composition, temperature, and flow rate will be necessary to achieve baseline resolution. The use of a Refractive Index Detector or an Evaporative Light Scattering Detector is essential for the detection of this non-UV-absorbing analyte. The protocols and workflow provided in this document serve as a comprehensive guide for researchers to develop a robust and reliable method for the enantioselective analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 1,1,2-Propanetriol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. 1,1,2-Propanetriol, a triol with the chemical formula C₃H₈O₃, is a polar compound that can be analyzed by GC-MS, often requiring derivatization to enhance its volatility for improved chromatographic separation and detection.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of this compound using GC-MS.

Target Audience

These protocols and notes are intended for researchers, scientists, and professionals in the fields of analytical chemistry, pharmaceuticals, and drug development who are involved in the analysis of small polar molecules like this compound.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the flowchart below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration FinalSample Final Sample for GC-MS Concentration->FinalSample Injection Injection into GC FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis DataAcquisition Data Acquisition MassAnalysis->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocols

1. Sample Preparation

Due to the polar nature of this compound, direct injection into a GC-MS system can lead to poor peak shape and low sensitivity. Therefore, proper sample preparation, often including derivatization, is crucial.

  • Materials and Reagents :

    • This compound standard (purity >99%)

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

    • Solvents: Pyridine, Hexane, Ethyl Acetate (GC grade)

    • Anhydrous Sodium Sulfate

    • Glassware: vials, pipettes, syringes

  • Protocol for Derivatization (Silylation) :

    • Accurately weigh 1-10 mg of the sample or standard into a clean, dry glass vial.

    • Dissolve the sample in 200 µL of pyridine.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for dilution and injection.

  • Protocol for Extraction from Aqueous Matrix (Salting-Out Liquid-Liquid Extraction) : This protocol is adapted from a method for 1,2-propanediol and may be applicable for this compound.[3][4]

    • To 10 mL of the aqueous sample, add a suitable internal standard.

    • Add a sufficient amount of potassium carbonate to saturate the solution ('salting out').[3][4]

    • Add 5 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean vial.

    • The extract can then be concentrated under a gentle stream of nitrogen if necessary before derivatization or direct injection (if volatility is sufficient).[3]

2. GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of derivatized this compound. These parameters may require optimization for specific instruments and applications.

Parameter Value
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[5]
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-450
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation and Interpretation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of derivatized this compound standard. The following table provides an example of expected quantitative data.

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) LOD (µg/mL) LOQ (µg/mL)
Tris(trimethylsilyl) this compound(Example) 12.5(Example) 205(Example) 147(Example) 73(Example) 0.1(Example) 0.5

Note: The retention time and m/z values are illustrative and will depend on the specific derivatization and GC-MS conditions used. LOD (Limit of Detection) and LOQ (Limit of Quantification) are dependent on the instrument's sensitivity and sample matrix.

Mass Spectrum Interpretation

The mass spectrum of derivatized this compound will exhibit characteristic fragmentation patterns. For the tris(trimethylsilyl) derivative, fragmentation will likely involve the cleavage of C-C bonds and the loss of trimethylsilyl (B98337) (TMS) groups and methyl groups.

  • Expected Fragmentation of Tris(trimethylsilyl) this compound :

    • Molecular Ion [M]•+ : The molecular ion may or may not be observed.

    • [M-15]•+ : Loss of a methyl group (CH₃) from a TMS group.

    • Alpha-Cleavage : Cleavage of the C-C bond adjacent to a silylated oxygen is a common fragmentation pathway for silylated alcohols.[6]

    • Characteristic Ions : Ions with m/z 73 [Si(CH₃)₃]⁺ and 147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺ are characteristic of TMS derivatives.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the GC-MS process, from sample introduction to data output.

GCMS_Process_Logic cluster_input Input cluster_process Analytical Process cluster_output Output Analyte Derivatized This compound Separation GC Separation (Based on Volatility/Polarity) Analyte->Separation Ionization EI Ionization (Creates Fragments) Separation->Ionization Filtering Mass Filtering (Quadrupole) Ionization->Filtering Chromatogram Total Ion Chromatogram (Intensity vs. Time) Filtering->Chromatogram MassSpectrum Mass Spectrum (Intensity vs. m/z) Filtering->MassSpectrum

Caption: Logical flow of the GC-MS analytical process.

Conclusion

The protocols and application notes provided herein offer a robust framework for the successful GC-MS analysis of this compound. Adherence to proper sample preparation techniques, particularly derivatization, is essential for achieving reliable and reproducible results. The information presented is intended to serve as a starting point, and optimization of the methods for specific laboratory instrumentation and sample matrices is encouraged.

References

Troubleshooting & Optimization

Side reactions and byproduct formation in 1,1,2-propanetriol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Propanetriol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions and byproduct formation during the synthesis of propanetriols.

Disclaimer: While the primary topic of interest is 1,1,2-propanetriol, specific and detailed information regarding its synthesis, side reactions, and byproduct formation is limited in publicly available scientific literature. Therefore, this guide provides a broader overview of challenges encountered during the synthesis of the more common and structurally related compounds: 1,2,3-propanetriol (glycerol) and 1,2-propanediol (propylene glycol) . The principles and troubleshooting strategies discussed here may offer valuable insights for researchers working on the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for propanetriols and their related diols?

A1: The most prevalent synthesis routes for commercially important propanetriols and diols include:

  • Hydrogenolysis of Glycerol (B35011): 1,2,3-propanetriol (glycerol) can be catalytically hydrogenated to produce 1,2-propanediol. This process is of significant interest as it utilizes a renewable feedstock derived from biodiesel production.[1]

  • Hydrolysis of Propylene Oxide: This is a traditional industrial method for producing 1,2-propanediol.[1]

  • Esterification of Glycerol: Glycerol can be reacted with formic acid to produce 1,2,3-propanetriol triformate.[2]

  • From Tartaric Acid: Chiral synthons of asymmetric propanetriols can be prepared from natural tartaric acid.

Q2: I am attempting to synthesize this compound. Why is there a lack of established protocols and data on side reactions?

A2: this compound is a less common isomer compared to 1,2,3-propanetriol and 1,2-propanediol. As a result, its synthesis is not as widely documented in scientific literature. The majority of research focuses on the more commercially viable and readily available isomers. Researchers working on this compound often need to adapt and optimize methods from related compounds, which can lead to unforeseen side reactions and byproducts.

Q3: What are the typical side reactions observed during the synthesis of 1,2-propanediol from glycerol?

A3: The catalytic hydrogenolysis of glycerol to 1,2-propanediol can be accompanied by several side reactions, leading to the formation of various byproducts.[1] These include:

  • C-C bond cleavage: This results in the formation of lower molecular weight alcohols like ethylene (B1197577) glycol, methanol, and ethanol.[1]

  • Dehydration: Glycerol can dehydrate to form acetol (hydroxyacetone), which can be an intermediate but also lead to other byproducts.

  • Over-hydrogenation: Further hydrogenation of 1,2-propanediol can occur, yielding propanols.

  • Etherification: The formation of ethers and polyglycols can also be observed.[1]

  • Reforming: In processes with in-situ hydrogen generation from glycerol, carbon monoxide and carbon dioxide can be formed as side products.[1]

Troubleshooting Guide

This section provides troubleshooting for common issues encountered during the synthesis of propanetriols and related compounds.

Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired propanetriol isomer - Inefficient catalyst- Non-optimal reaction conditions (temperature, pressure, reaction time)- Competing side reactions- Catalyst Selection: Screen different catalysts (e.g., copper-based catalysts for glycerol hydrogenolysis) and supports. The support can influence metal dispersion and acidity, affecting selectivity.[1]- Optimize Reaction Conditions: Systematically vary temperature, pressure, and reaction time to find the optimal balance between conversion and selectivity. For instance, in the hydrogenation of glycerol, higher temperatures can promote the formation of n-propanol.[3]- Control Reactant Ratios: Adjust the molar ratio of reactants, such as the hydrogen to glycerol ratio in hydrogenolysis.[4]
Formation of significant amounts of ethylene glycol - C-C bond cleavage is favored by the catalyst and conditions used. Noble metal catalysts like Ru and Pt can be more prone to C-C cleavage.[1]- Catalyst Choice: Consider using copper-based catalysts, which are generally more selective for C-O hydrogenolysis over C-C cleavage in glycerol conversion.[1]- Modify Reaction Conditions: Lowering the reaction temperature may reduce the rate of C-C bond cleavage.
Presence of unidentified byproducts in the product mixture - Complex side reactions occurring under the reaction conditions.- Impurities in starting materials.- Analytical Characterization: Utilize techniques like GC-MS, HPLC, and NMR to identify the structure of the byproducts. Understanding the byproducts can provide insights into the undesired reaction pathways.- Purify Starting Materials: Ensure the purity of starting materials like crude glycerol, which can contain esters, alcohols, and salts that may interfere with the reaction.[1]
Difficulty in purifying the final product - Byproducts with boiling points close to the desired product.- Formation of azeotropes.- Distillation: For byproducts with different boiling points, fractional distillation is a common purification method. In some cases, a series of distillation columns may be necessary.[5]- Chromatography: For complex mixtures or isomers with similar boiling points, chromatographic techniques like column chromatography can be employed.- Solvent Extraction/Precipitation: In some cases, adding a suitable solvent can cause the precipitation of impurities, which can then be removed by filtration.[6]

Experimental Protocols

Synthesis of 1,2-propanediol from Glycerol (Illustrative Protocol)

This protocol is a generalized representation based on common practices in the literature and should be adapted and optimized for specific experimental setups.

1. Catalyst Preparation:

  • A copper-based catalyst (e.g., Cu/SiO2) can be prepared via impregnation or other standard methods. The choice of support and metal loading is crucial for catalyst performance.[1]

2. Hydrogenolysis Reaction:

  • The reaction is typically carried out in a high-pressure reactor.
  • The catalyst is loaded into the reactor.
  • An aqueous solution of glycerol is added.
  • The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen.
  • The reaction is heated to the desired temperature (e.g., 180-220°C) and stirred for a set duration.[4]
  • The pressure is maintained throughout the reaction (e.g., 20-300 bar).[4]

3. Product Analysis and Purification:

  • After cooling and depressurizing the reactor, the product mixture is filtered to remove the catalyst.
  • The composition of the liquid product is analyzed using Gas Chromatography (GC) to determine the conversion of glycerol and the selectivity to 1,2-propanediol and other byproducts.
  • The 1,2-propanediol is purified from the aqueous solution and byproducts, typically by distillation.

Visualizations

Logical Workflow for Troubleshooting Propanetriol Synthesis

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_investigation Investigation of Cause cluster_solution Solution Implementation Problem Low Yield or High Impurity Analyze Analyze Product Mixture (GC-MS, NMR) Problem->Analyze Identify Identify Byproducts Analyze->Identify Catalyst Catalyst Inefficiency Identify->Catalyst Conditions Suboptimal Conditions Identify->Conditions SideReactions Dominant Side Reactions Identify->SideReactions Purification Improve Purification Identify->Purification ChangeCatalyst Modify/Change Catalyst Catalyst->ChangeCatalyst OptimizeConditions Optimize T, P, Time Conditions->OptimizeConditions SideReactions->ChangeCatalyst SideReactions->OptimizeConditions ChangeCatalyst->Problem Re-evaluate OptimizeConditions->Problem Re-evaluate

Caption: A flowchart outlining the systematic approach to troubleshooting issues in propanetriol synthesis.

Reaction Pathway for Glycerol to 1,2-Propanediol and Side Products

ReactionPathway cluster_side_products Side Products Glycerol 1,2,3-Propanetriol (Glycerol) Acetol Acetol Glycerol->Acetol Dehydration EthyleneGlycol Ethylene Glycol Glycerol->EthyleneGlycol C-C Cleavage Ethers Ethers/Polyglycols Glycerol->Ethers COx CO/CO2 Glycerol->COx Reforming Propanediol 1,2-Propanediol Acetol->Propanediol Hydrogenation Propanol Propanols Propanediol->Propanol Over-hydrogenation

References

Technical Support Center: 1,2,3-Propanetriol (Glycerol) Production Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 1,2,3-propanetriol (glycerol) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of 1,2,3-propanetriol?

A1: The main challenges include managing the complex purification of crude glycerol (B35011), catalyst deactivation, non-linear scale-up effects on reaction kinetics, variability in feedstock composition, and high energy consumption.[1][2] During scale-up, maintaining uniform conditions such as temperature and mixing in larger reactors becomes increasingly difficult.[3]

Q2: Why is the purification of crude glycerol from biodiesel production so challenging?

A2: Crude glycerol contains a complex mixture of impurities like methanol (B129727), salts, soaps, and fatty acids.[1] No single purification method can efficiently remove all contaminants.[1] For instance, vacuum distillation is effective but consumes a large amount of energy due to glycerol's high boiling point.[1] Methods like ion exchange are costly and less effective with high salt content (above 5-7%).[1][4]

Q3: What are the common causes of catalyst deactivation in glycerol synthesis?

A3: Catalyst deactivation is a significant issue. For alkali solid catalysts like calcium oxide, deactivation can occur when the catalyst is converted into a less active form, such as basic calcium carbonate.[5] Heterogeneous catalysts can suffer from coke deposition, sintering (changes in crystal structure at high temperatures), poor thermal stability, and poisoning from impurities in the feedstock.[6][7][8]

Q4: How does feedstock variability affect the scale-up process?

A4: The composition of crude glycerol is highly dependent on the feedstock used for biodiesel production (e.g., vegetable oils, animal fats).[1] This variability means that impurity types and levels can change from batch to batch, requiring flexible and adaptable purification strategies to maintain consistent product quality and efficiency.[1][9]

Troubleshooting Guide

Category: Purification Issues

Q: My final glycerol product has low purity. What are the likely causes and how can I resolve this?

A: Low purity in the final product is often due to inefficient removal of specific contaminants.

  • High Salt Content: If using ion-exchange resins, high initial salt content (>5-7%) can lead to rapid saturation and breakthrough of salts into the product.[1] Consider a pre-treatment step like vacuum distillation or membrane filtration to reduce the salt load before ion exchange.[4][10]

  • Residual Methanol: Incomplete removal of methanol during the initial purification stages is a common issue.[11] Ensure your distillation or evaporation step is operating at the correct temperature and vacuum to effectively remove all residual methanol.[11]

  • Fatty Acids and Esters: Saponification followed by acidification can be used to convert soaps into free fatty acids, which can then be separated.[9][11] Ensure the pH is carefully controlled during these steps for optimal separation.

  • Color and Odor: Trace impurities can cause undesirable color and odor. Treatment with activated carbon is an effective method for removing these impurities.[12]

Q: I'm observing very high energy consumption during vacuum distillation. How can this be optimized?

A: High energy consumption is a known drawback of vacuum distillation for glycerol purification.[1] To optimize:

  • Improve Vacuum Level: Ensure your vacuum system is well-maintained and can achieve the lowest possible pressure. A lower pressure reduces the boiling point of glycerol, thereby lowering energy requirements.[1]

  • Heat Recovery: Implement a heat exchange system to recover heat from the distilled glycerol vapor to preheat the incoming crude glycerol feed.

  • Alternative Technologies: For large-scale operations, consider hybrid systems that combine vacuum distillation with less energy-intensive methods like membrane separation for initial purification stages.[10]

Category: Catalysis and Reaction Issues

Q: My reaction rate has decreased dramatically after several cycles. What is causing this catalyst deactivation?

A: A significant drop in reaction rate points to catalyst deactivation. The mechanism depends on the catalyst type.

  • Solid Alkali Catalysts (e.g., CaO): These can react with glycerol and byproducts to form inactive species like calcium carbonate.[5]

  • Heterogeneous Catalysts: Deactivation is often caused by coke formation, where carbonaceous deposits block active sites on the catalyst surface.[7][8] Sintering at high temperatures can also reduce the catalyst's surface area and activity.[7]

  • Troubleshooting Steps:

    • Analyze the Catalyst: Use techniques like Temperature Programmed Desorption (TPD) and Brunauer-Emmett-Teller (BET) analysis to check for changes in acidity and surface area.[8]

    • Review Operating Conditions: High reaction temperatures can accelerate coke formation and sintering.[7]

    • Feedstock Purity: Impurities in the glycerol feed can poison the catalyst. Ensure adequate pre-treatment of the crude glycerol.

Q: I'm getting inconsistent product yields between different scale-up batches. What should I investigate?

A: Inconsistent yields are a classic non-linear scale-up problem.[2]

  • Mixing and Mass Transfer: In larger reactors, it's harder to achieve uniform mixing.[2][3] This can lead to localized "hot spots" or areas of low reactant concentration, affecting reaction kinetics. Evaluate your impeller design and agitation speed.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.[2][13] Poor heat transfer can lead to temperature gradients, affecting reaction rates and selectivity.[3]

  • Reaction Equilibrium: Larger volumes may require more time to reach chemical equilibrium, impacting the overall productivity of the reaction.[2]

Quantitative Data

Table 1: Comparison of Common Glycerol Purification Technologies

TechnologyTypical Purity AchievedKey AdvantagesKey Challenges
Vacuum Distillation >99.5%High purity, effective for various impurities.High energy consumption, risk of thermal degradation of glycerol.[1]
Ion Exchange Up to 99%Effective for removing trace ions, color, and odor.[4]High cost, inefficient for high salt content (>5-7%), generates chemical waste from resin regeneration.[1][4]
Membrane Separation >90%Low energy requirement, simple operation.[4]Membrane fouling, may not achieve pharmaceutical-grade purity alone.
Activated Carbon N/A (Polishing Step)Excellent for removing color and odor.[12]Does not remove salts or methanol effectively; used as a final polishing step.

Table 2: Typical Composition of Crude Glycerol from Biodiesel Production

ComponentConcentration Range (wt%)
Glycerol55 - 90%
Water5 - 20%
Ash (Salts)3 - 16%
Methanol1 - 35%
Matter Organic Non-Glycerol (MONG)1 - 10%

Source: Data compiled from multiple sources describing crude glycerol composition.[9][14]

Experimental Protocols

Protocol 1: Determination of Glycerol Content by Titration

This method is based on the oxidation of glycerol with potassium periodate (B1199274). The formic acid produced is then titrated with sodium hydroxide (B78521).

  • Objective: To quantify the percentage of glycerol in a purified sample.

  • Methodology:

    • Accurately weigh approximately 1 g of the glycerol sample and dissolve it in deionized water to make a 100 mL solution.

    • To a 5 mL aliquot of this solution, add 100 mL of 0.3% potassium periodate solution. Shake the mixture thoroughly and let it stand for 1 hour.

    • Add 1 mL of propylene (B89431) glycol to quench the excess periodate and let it stand for 10 minutes.

    • Add 3 drops of phenol (B47542) red indicator and titrate the solution with a standardized 0.05 N sodium hydroxide solution until a persistent pink color is achieved.

    • Perform a blank titration using the same procedure without the glycerol sample.

    • Calculation: Each mL of 0.05 N sodium hydroxide is equivalent to 4.605 mg of C₃H₈O₃.[15]

Protocol 2: Quality Control Test for Chlorinated Compounds

  • Objective: To detect the presence of chlorinated compounds, which are common impurities.

  • Methodology:

    • Transfer 5 g of the glycerol sample into a 100 mL round-bottom flask.

    • Add 15 mL of morpholine (B109124) and connect the flask to a reflux condenser.

    • Gently reflux the mixture for 3 hours.

    • Rinse the condenser with 10 mL of water, collecting the washing in the flask.

    • Carefully acidify the solution with nitric acid.

    • Transfer the solution to a comparison tube, add 0.5 mL of silver nitrate (B79036) solution, and dilute to 50 mL with water.

    • Any turbidity observed should not exceed that of a standard prepared with a known amount of chloride ion (e.g., 150 µg).[15]

Visualizations

G General Workflow for Crude Glycerol Purification cluster_purify Purification Options crude Crude Glycerol (from Biodiesel) pretreat Pre-treatment (Acidification & Neutralization) crude->pretreat methanol Methanol Removal (Distillation/Evaporation) pretreat->methanol Removes soaps, some salts purify Main Purification methanol->purify Removes methanol polish Polishing (Activated Carbon) purify->polish Removes bulk salts, water, MONG vac Vacuum Distillation ion Ion Exchange mem Membrane Separation final High-Purity Glycerol (>99.5%) polish->final Removes color & odor

Caption: Workflow for purifying crude glycerol from biodiesel production.

G Troubleshooting Logic for Low Product Yield start Low Product Yield Observed check_purity Check Feedstock Purity start->check_purity check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Check Reaction Conditions (Temp, Pressure, Mixing) start->check_conditions impure Feedstock Impure? check_purity->impure deactivated Catalyst Deactivated? check_catalyst->deactivated suboptimal Conditions Suboptimal? check_conditions->suboptimal action_purify Improve Feedstock Pre-treatment impure->action_purify Yes action_catalyst Regenerate or Replace Catalyst deactivated->action_catalyst Yes action_optimize Optimize Scale-Up Parameters suboptimal->action_optimize Yes

References

Improving the stability of 1,1,2-propanetriol under storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific stability and degradation of 1,1,2-propanetriol (CAS: 65687-54-9) is limited in publicly available literature. The following guidance is based on the general chemical properties of polyols and extensive data available for its isomers, such as 1,2,3-propanetriol (glycerol). Researchers are strongly encouraged to perform their own stability studies for their specific formulations and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: Based on the chemistry of related polyols, the stability of this compound is likely influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions such as dehydration and oxidation.[1] It is advisable to store the compound in a cool place.[1]

  • Presence of Oxygen: Like other polyols, this compound may be susceptible to oxidation, especially at higher temperatures or in the presence of catalysts.

  • Light Exposure: UV radiation can provide the energy to initiate degradation pathways. Storing in the dark or in amber containers is a recommended precaution.

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.

  • Presence of Impurities: Metal ions or other reactive species can act as catalysts for degradation.

Q2: What are the recommended general storage conditions for propanetriols?

A2: For related compounds like glycerol (B35011) (1,2,3-propanetriol), recommended storage is in a cool, dry, and well-ventilated area in tightly sealed containers, protected from light.[1][2] A general recommendation is to store at temperatures between 5°C and 30°C.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not well-documented, degradation of polyols typically proceeds via two main pathways:

  • Oxidation: This can lead to the formation of aldehydes, ketones, and carboxylic acids. For example, oxidation of glycerol can yield glyceraldehyde and glyceric acid.[3]

  • Dehydration: This involves the loss of water molecules and can result in the formation of unsaturated compounds or ethers, such as diglycerols and polyglycerols from glycerol.[3]

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data for this compound is scarce. However, its isomer, glycerol, is incompatible with strong oxidizing agents (e.g., perchloric acid, peroxides), strong acids, and strong bases.[3] It is prudent to assume similar incompatibilities for this compound.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in Color (e.g., yellowing) Oxidation of the propanetriol or impurities.1. Confirm storage under an inert atmosphere (e.g., nitrogen or argon).2. Ensure storage containers are opaque or amber to protect from light.3. Analyze for the presence of oxidative degradation products using HPLC or GC-MS.
Change in pH of the solution Formation of acidic degradation products (e.g., carboxylic acids) via oxidation.1. Monitor the pH of the sample over time.2. Store at lower temperatures to minimize oxidation.3. Consider the use of a suitable buffering agent if compatible with the application.
Appearance of a Precipitate Polymerization or formation of insoluble degradation products.1. Verify that the storage temperature has not been excessively high. Glycerol can polymerize at temperatures around 150°C.[3]2. Analyze the precipitate to identify its chemical nature.3. Ensure the propanetriol is stored in a tightly sealed container to prevent absorption of atmospheric moisture, which could influence stability.
Unexpected Peaks in Chromatographic Analysis Degradation of this compound.1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times.2. Use a stability-indicating analytical method to resolve the main component from all degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and heat at 60-80°C for a specified period.

    • Oxidation: Add 3% hydrogen peroxide to the stock solution and store at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80-100°C) in the absence of other stressors.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS) to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: A reverse-phase C18 column is a common starting point for polar analytes.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile or Methanol

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from any more or less polar degradation products. A typical gradient might start with a low percentage of organic phase (B) and ramp up.

  • Detection:

    • UV detection at a low wavelength (e.g., 200-210 nm) as polyols lack a strong chromophore.

    • Mass Spectrometry (MS) for identification of degradation products by their mass-to-charge ratio.

  • Method Validation: Validate the method for specificity by analyzing samples from the forced degradation study to ensure that all degradation product peaks are resolved from the main this compound peak.

Visualizations

General Degradation Pathways for Propanetriols cluster_main cluster_oxidation Oxidation cluster_dehydration Dehydration Propanetriol Propanetriol Aldehydes Aldehydes Propanetriol->Aldehydes Ketones Ketones Propanetriol->Ketones Unsaturated_Alcohols Unsaturated_Alcohols Propanetriol->Unsaturated_Alcohols Ethers Ethers Propanetriol->Ethers Carboxylic_Acids Carboxylic_Acids Aldehydes->Carboxylic_Acids

Caption: General degradation pathways for propanetriols.

Workflow for Stability Assessment Start Start Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Method_Development Method_Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Long_Term_Stability Long-Term Stability Study (ICH Conditions) Method_Validation->Long_Term_Stability Analyze_Samples Analyze Samples at Defined Time Points Long_Term_Stability->Analyze_Samples Data_Analysis Data Analysis and Shelf-Life Determination Analyze_Samples->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the stability of a compound.

References

Technical Support Center: Purification of Synthetic 1,1,2-Propanetriol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1,1,2-propanetriol. The information provided is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthetic this compound.

Fractional Distillation

Problem: Poor Separation of this compound from Isomeric Impurities

  • Possible Cause: Insufficient column efficiency for separating compounds with close boiling points.

  • Solution:

    • Increase the length of the fractionating column to provide more theoretical plates for separation.

    • Use a column with a more efficient packing material.

    • Optimize the reflux ratio to increase the number of vaporization-condensation cycles. A higher reflux ratio can improve separation but will increase distillation time.[1]

    • Ensure the distillation is performed slowly and steadily to allow for proper equilibrium to be established within the column.[2]

Problem: Product Discoloration or Odor After Distillation

  • Possible Cause: Thermal degradation of this compound or heat-sensitive impurities at high temperatures. Polyols can be prone to thermal decomposition, leading to the formation of aldehydes, ketones, and other volatile compounds that can cause odor.

  • Solution:

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound and minimize thermal stress.[3]

    • Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.

    • Consider a pre-treatment step with an adsorbent like activated carbon to remove color and odor-causing precursors before distillation.

Problem: Bumping or Unstable Boiling

  • Possible Cause: Uneven heating or lack of nucleation sites for smooth boiling.

  • Solution:

    • Use boiling chips or a magnetic stirrer to ensure smooth and even boiling.

    • Ensure the heating mantle is in good contact with the bottom of the distillation flask for uniform heat distribution.

    • Avoid filling the distillation flask more than two-thirds full to provide adequate headspace.[4]

Ion Exchange Chromatography

Problem: Low Recovery of this compound

  • Possible Cause: Strong, irreversible binding to the ion exchange resin or inappropriate elution conditions.

  • Solution:

    • Ensure the pH of the sample and mobile phase are appropriate for the chosen resin (cation or anion exchange). The pH should be adjusted to ensure this compound and the impurities have the desired charge for separation.[4]

    • Optimize the salt concentration or pH gradient for elution. A steeper gradient may be needed to elute tightly bound components.[5]

    • Check for resin fouling by strongly charged impurities or particulates. If fouling is suspected, regenerate or replace the resin.

Problem: Co-elution of Impurities with this compound

  • Possible Cause: Suboptimal separation conditions or the presence of neutral impurities that do not interact with the resin.

  • Solution:

    • Adjust the pH of the mobile phase to alter the charge of the target compound and impurities, thereby improving separation.[4]

    • Use a shallower elution gradient to enhance the resolution between closely eluting compounds.[5]

    • Consider a multi-step purification approach, combining ion exchange with another technique like fractional distillation or activated carbon treatment to remove impurities with different properties.

Problem: Column Fouling and Reduced Performance

  • Possible Cause: Presence of suspended solids, oils, or organic macromolecules in the crude sample that coat the resin beads.[6]

  • Solution:

    • Pre-filter the sample before loading it onto the ion exchange column to remove particulate matter.

    • If organic fouling is suspected, consider a pre-treatment step with a solvent wash or activated carbon.

    • Follow the manufacturer's instructions for resin regeneration to remove accumulated foulants. For organic fouling, a wash with a mild surfactant or a solvent may be necessary.

Frequently Asked Questions (FAQs)

General Purity and Impurities

Q1: What are the common impurities in synthetic this compound?

A1: The impurity profile of synthetic this compound is highly dependent on the synthetic route. A common route involves the hydroxylation of allyl alcohol. Potential impurities from this and other synthetic pathways may include:

  • Isomeric Impurities: 1,2,3-propanetriol (glycerol) and 1,3-propanediol.

  • Unreacted Starting Materials: Residual allyl alcohol or other precursors.

  • Byproducts of Side Reactions: Diglycerols, polyglycerols, and oxidation products such as aldehydes and ketones.

  • Catalyst Residues: Traces of catalysts used in the synthesis.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

Q2: What is the expected purity level for pharmaceutical-grade this compound?

A2: For pharmaceutical applications, a very high purity of >99.5% is typically required. The levels of specific impurities, especially those that are potentially toxic, are strictly regulated by pharmacopeias.

Purification Methods

Q3: Which purification method is most effective for removing isomeric impurities?

A3: Fractional distillation is generally the most effective method for separating isomers with different boiling points. The efficiency of the separation depends on the difference in boiling points and the efficiency of the distillation column (number of theoretical plates).[2]

Q4: When should I use ion exchange chromatography?

A4: Ion exchange chromatography is particularly useful for removing charged impurities, such as acidic or basic byproducts, and residual catalysts from the synthesis. It is often used as a polishing step after a primary purification method like distillation.[7]

Q5: How can I remove color and odor from my this compound sample?

A5: Treatment with activated carbon is a highly effective method for removing color and odor-causing impurities.[3] These impurities are often non-polar organic molecules that adsorb onto the porous surface of the activated carbon.

Analytical Methods

Q6: What analytical techniques are suitable for assessing the purity of this compound?

A6: Several analytical techniques can be used:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is excellent for separating and quantifying volatile impurities and isomers.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) or a charged aerosol detector (CAD) is suitable for analyzing non-volatile impurities and can be adapted for the analysis of propanetriol and its isomers.[10][11]

Q7: How can I quantify the different isomers of propanetriol in my sample?

A7: Both GC-MS and HPLC can be used for the quantification of propanetriol isomers. A validated method with appropriate calibration standards for each isomer is required for accurate quantification.[8][10]

Storage and Handling

Q8: What are the recommended storage conditions for purified this compound?

A8: Purified this compound should be stored in a tightly sealed, inert container (e.g., glass or stainless steel) to protect it from moisture and atmospheric oxygen. Storage at room temperature is generally acceptable, but for long-term stability, refrigeration may be recommended. To prevent freezing, which can damage some proteins if they are present as contaminants, a solution of 50% glycerol (B35011) can be added for storage at -20°C.[12][13]

Q9: Can this compound degrade over time?

A9: Yes, like other polyols, this compound can be susceptible to oxidation over time, especially if exposed to heat, light, or oxygen. This can lead to the formation of acidic byproducts and a decrease in pH. It is good practice to re-analyze the purity of stored material periodically.

Data Presentation

Table 1: Comparison of Purification Methods for Polyols

Purification MethodImpurities RemovedAdvantagesLimitations
Fractional Distillation Volatile impurities, isomers with different boiling points, water, and some solvents.High throughput, effective for large volumes, can achieve high purity.High energy consumption, potential for thermal degradation of the product.[14]
Ion Exchange Chromatography Ionic impurities (salts, acids, bases), residual catalysts.High selectivity for charged molecules, can be regenerated and reused.[7]Not effective for neutral impurities, potential for resin fouling.
Activated Carbon Treatment Color and odor-causing compounds, non-polar organic impurities, some catalyst residues.Highly effective for removing trace organic impurities, relatively low cost.Can be non-selective, may require a subsequent filtration step.[3]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Fill the round-bottom flask to no more than two-thirds of its volume with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently.

    • As the mixture begins to boil, observe the vapor rising through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation, with a drop rate of approximately 1-2 drops per second in the receiving flask.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound.

    • Discard the initial forerun (lower boiling impurities) and the final pot residue (higher boiling impurities).

  • Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.

Protocol 2: Purification by Ion Exchange Chromatography
  • Resin Selection and Preparation:

    • Choose a suitable ion exchange resin (cationic or anionic) based on the nature of the impurities to be removed.

    • Pack the resin into a chromatography column and equilibrate the column by passing 5-10 column volumes of the starting buffer through it.

  • Sample Preparation: Dissolve the crude this compound in the starting buffer. The pH and ionic strength of the sample should match the equilibration buffer to ensure binding of the charged impurities.[4]

  • Chromatography:

    • Load the prepared sample onto the column.

    • Wash the column with the starting buffer to elute the unbound this compound. Collect this fraction.

    • (Optional) Elute the bound impurities by applying a gradient of increasing salt concentration or by changing the pH of the buffer.

  • Regeneration: Regenerate the column according to the manufacturer's instructions for reuse.

  • Analysis: Analyze the purity of the collected this compound fraction.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Crude Synthetic this compound cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude Product (Contains Impurities) Distillation Fractional Distillation Crude_Product->Distillation Primary Purification Ion_Exchange Ion Exchange Chromatography Distillation->Ion_Exchange Polishing Step (Ionic Impurities) Activated_Carbon Activated Carbon Treatment Ion_Exchange->Activated_Carbon Polishing Step (Color/Odor) GC_MS GC-MS Activated_Carbon->GC_MS HPLC HPLC Activated_Carbon->HPLC Pure_Product Purified this compound (>99.5%) GC_MS->Pure_Product HPLC->Pure_Product

Caption: Experimental workflow for the purification and analysis of synthetic this compound.

Troubleshooting_Logic cluster_impurities Impurity Types cluster_solutions Purification Solutions cluster_result Outcome Impure_Product Impure this compound Identify_Impurity Identify Impurity Type Impure_Product->Identify_Impurity Isomeric Isomeric/ Volatile Identify_Impurity->Isomeric Close Boiling Point Ionic Ionic/ Charged Identify_Impurity->Ionic Charged Species Color_Odor Color/Odor Identify_Impurity->Color_Odor Organic Chromophores/ Volatiles Fractional_Distillation Fractional Distillation Isomeric->Fractional_Distillation Ion_Exchange Ion Exchange Chromatography Ionic->Ion_Exchange Activated_Carbon Activated Carbon Treatment Color_Odor->Activated_Carbon Pure_Product Pure Product Fractional_Distillation->Pure_Product Ion_Exchange->Pure_Product Activated_Carbon->Pure_Product

Caption: Logical relationship for selecting a purification method based on impurity type.

References

Overcoming challenges in the spectroscopic analysis of 1,1,2-propanetriol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of 1,1,2-propanetriol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions & Troubleshooting

Q1: My ¹H NMR spectrum shows broad, overlapping peaks. How can I improve the resolution?

A1: Peak broadening and overlap in the NMR spectrum of this compound are common issues. Here are several troubleshooting steps:

  • Change the Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring a spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can often resolve overlapping signals.[1]

  • Adjust Sample Concentration: Highly concentrated samples can lead to intermolecular interactions and viscosity-related peak broadening. Try diluting your sample. Conversely, if the sample is too dilute, the signal-to-noise ratio may be poor.

  • Optimize Shimming: Poor magnetic field homogeneity is a primary cause of broad peaks. Ensure the instrument's shims are properly adjusted for your sample.[1]

  • Increase Temperature: For complex molecules, you might be observing different conformers (rotamers). Acquiring the spectrum at a higher temperature can increase the rate of bond rotation, potentially averaging out these signals into sharper peaks.[1]

Q2: How can I definitively identify the hydroxyl (-OH) proton signals?

A2: The chemical shift of hydroxyl protons is variable and they often appear as broad singlets. To confirm their identity, a D₂O exchange experiment is the standard method.[1] Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The hydroxyl protons will exchange with deuterium, causing their corresponding peaks to disappear from the ¹H NMR spectrum.[1]

Q3: I'm having trouble dissolving my this compound sample in CDCl₃. What should I do?

A3: While this compound is a polar molecule, solubility can sometimes be an issue, especially if impurities are present. If you encounter solubility problems with deuterochloroform, consider using more polar deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

Experimental Protocol: D₂O Exchange for -OH Peak Identification
  • Prepare Sample: Dissolve your this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum to serve as a baseline.

  • Add D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a new ¹H NMR spectrum.

  • Analyze: Compare the second spectrum to the first. The peaks corresponding to the -OH protons should have significantly diminished or disappeared entirely.

Data Summary: Typical NMR Chemical Shifts
Nucleus Proton Environment Typical Chemical Shift (δ) in ppm Multiplicity
¹H-CH₃~1.1Doublet (d)
¹H-CH(OH)-~3.8 - 4.0Multiplet (m)
¹H-CH(OH)₂~4.5 - 4.7Doublet (d)
¹H-OHVariable, broadSinglet (s)
¹³C-CH₃~20
¹³C-CH(OH)-~70
¹³C-CH(OH)₂~95

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Workflow Diagram

NMR_Troubleshooting start Start: Poor NMR Spectrum q1 Are peaks broad or overlapping? start->q1 s1 1. Re-shim the magnet. 2. Adjust concentration. 3. Change solvent (e.g., Benzene-d6). 4. Increase temperature. q1->s1 Yes q2 Is an -OH peak assignment uncertain? q1->q2 No s1->q2 s2 Perform D₂O Exchange: - Add D₂O drop. - Shake vigorously. - Re-acquire spectrum. q2->s2 Yes q3 Is the sample insoluble? q2->q3 No s2->q3 s3 Use a more polar solvent: - Methanol-d₄ - DMSO-d₆ q3->s3 Yes end_node End: Improved Spectrum q3->end_node No s3->end_node

NMR troubleshooting workflow.

Infrared (IR) Spectroscopy

Frequently Asked Questions & Troubleshooting

Q1: My IR spectrum has an extremely broad peak around 3300 cm⁻¹. Is this normal?

A1: Yes, this is a hallmark characteristic of alcohols like this compound. The very broad and strong absorption band in the 3200-3600 cm⁻¹ region is due to the O-H stretching vibration of the hydroxyl groups, which are extensively involved in intermolecular hydrogen bonding.[2]

Q2: How can I distinguish the analyte's O-H peak from water contamination?

A2: Water also produces a broad O-H stretch, which can interfere with the analysis. To minimize this:

  • Dry Your Sample: Ensure your this compound sample is anhydrous. If necessary, use a drying agent or dry under vacuum.

  • Use Anhydrous Solvents: If preparing a solution, use a fresh, anhydrous-grade solvent.

  • Proper Sample Handling: Prepare your sample in a low-humidity environment if possible. Keep salt plates (KBr, NaCl) in a desiccator as they are hygroscopic.[3]

Q3: The fingerprint region (below 1500 cm⁻¹) of my spectrum is complex and difficult to interpret. What can I do?

A3: The fingerprint region contains a multitude of complex vibrational modes (C-C stretching, C-O stretching, C-H bending) and is unique to each molecule. For a flexible molecule like this compound, this region can be crowded. Instead of trying to assign every peak, focus on identifying the key functional groups in the diagnostic region (>1500 cm⁻¹). The primary use of IR is to confirm the presence of functional groups like O-H and C-H, not to elucidate the entire structure from the fingerprint region alone.[4]

Experimental Protocol: Thin-Film Sample Preparation
  • Clean Salt Plates: Ensure your KBr or NaCl salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.[3]

  • Apply Sample: Place a single, small drop of neat this compound onto the surface of one salt plate.

  • Form Film: Place the second salt plate on top of the first and gently press them together. The liquid will spread to form a thin, uniform film between the plates.

  • Mount and Analyze: Place the sandwiched plates into the spectrometer's sample holder and acquire the IR spectrum.

  • Cleaning: After analysis, disassemble the plates and clean them immediately with a suitable dry solvent (e.g., anhydrous chloroform (B151607) or hexane) and return them to a desiccator.[3]

Data Summary: Characteristic IR Absorption Bands
Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Appearance
O-H StretchAlcohol (-OH)3200 - 3600Strong, very broad
C-H StretchAlkane (sp³ C-H)2850 - 3000Medium to strong, sharp
C-O StretchAlcohol (-C-O)1000 - 1260Strong, sharp

Logical Diagram

IR_Interpretation start Analyze IR Spectrum q1 Broad, strong peak at ~3300 cm⁻¹? start->q1 res1_yes Presence of O-H group (Alcohol) confirmed. q1->res1_yes Yes res1_no Absence of O-H group. Sample is not this compound. q1->res1_no No q2 Sharp peaks at ~2900 cm⁻¹? res1_yes->q2 res2_yes Presence of sp³ C-H bonds (Alkane structure) confirmed. q2->res2_yes Yes res2_no Absence of C-H bonds. Inconsistent with structure. q2->res2_no No q3 Strong peak at ~1100 cm⁻¹? res2_yes->q3 res3_yes Presence of C-O stretch (Alcohol) confirmed. q3->res3_yes Yes res3_no Absence of C-O bond. Inconsistent with structure. q3->res3_no No conclusion Conclusion: Spectrum is consistent with This compound structure. res3_yes->conclusion

Logic for IR spectrum interpretation.

Mass Spectrometry (MS)

Frequently Asked Questions & Troubleshooting

Q1: Why is the molecular ion peak (M⁺) for this compound weak or absent in my EI-MS spectrum?

A1: Alcohols, especially polyols, often exhibit weak or non-existent molecular ion peaks under high-energy Electron Impact (EI) ionization.[5][6] The molecule readily fragments upon ionization. To observe the molecular ion, consider using a "softer" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the molecule.

Q2: My mass spectrum is very complex. What are the expected major fragments for this compound?

A2: The fragmentation of this compound is driven by the presence of the hydroxyl groups. Key fragmentation pathways include:

  • Alpha-Cleavage: The C-C bond adjacent to an oxygen atom breaks. This is a dominant fragmentation pathway for alcohols.[6] The largest substituent is preferentially lost.

  • Dehydration: Loss of a water molecule (H₂O), resulting in a fragment with a mass of [M-18].[6]

Q3: How should I prepare my sample for GC-MS analysis?

A3: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be volatile and thermally stable. This compound is sufficiently volatile for GC analysis. Prepare a dilute solution (e.g., 10-100 ppm) of your sample in a high-purity volatile solvent like methanol (B129727) or dichloromethane. Ensure the GC injection port temperature is adequate for volatilization but not so high as to cause thermal degradation.

Data Summary: Key Mass Spectrometry Data
Parameter Value Source
Molecular FormulaC₃H₈O₃PubChem[7]
Molecular Weight92.09 g/mol PubChem[7]
Monoisotopic Mass92.047344 DaPubChem[7]
Predicted Fragment (m/z) Proposed Structure / Loss Fragmentation Pathway
75[M-CH₃]⁺Alpha-cleavage
61[CH(OH)₂]⁺Alpha-cleavage
74[M-H₂O]⁺·Dehydration
45[CH₂OH]⁺Further fragmentation

Diagram of Fragmentation Pathways

MS_Fragmentation parent This compound [C₃H₈O₃]⁺· m/z = 92 path1 Alpha-Cleavage (-CH₃) parent->path1 path2 Alpha-Cleavage (-C₂H₄OH) parent->path2 path3 Dehydration (-H₂O) parent->path3 frag75 [M-CH₃]⁺ m/z = 75 frag61 [CH(OH)₂]⁺ m/z = 61 frag74 [M-H₂O]⁺· m/z = 74 path1->frag75 path2->frag61 path3->frag74

Primary MS fragmentation pathways.

UV-Visible (UV-Vis) Spectroscopy

Frequently Asked Questions & Troubleshooting

Q1: Why can't I see any absorbance peaks for this compound in my UV-Vis spectrum (200-800 nm)?

A1: UV-Vis spectroscopy is used to analyze molecules containing chromophores—functional groups that absorb light in the ultraviolet or visible regions. These are typically conjugated systems (alternating double and single bonds) or atoms with non-bonding electrons. This compound is a saturated polyol; it lacks a chromophore and therefore does not absorb light in the 200-800 nm range.

Q2: Can UV-Vis spectroscopy be used for this compound analysis at all?

A2: Direct analysis is not feasible. However, it could be used for indirect quantification if this compound is first reacted with a chemical agent to produce a colored or UV-absorbing derivative. This is a common strategy for analyzing non-absorbing compounds. Additionally, due to its transparency in the UV-Vis range, it can be used as a solvent for other analyses, similar to glycerol.[8]

References

Technical Support Center: Enhancing Catalytic Efficiency in Propanetriol Conversion

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center focuses on the catalytic conversion of propane-1,2,3-triol (B13761041) (commonly known as glycerol), as it is the most extensively studied propanetriol isomer for producing valuable chemicals. The user's original query mentioned "1,1,2-propanetriol," which is a different, less common isomer. Given the scarcity of literature on this compound conversion, this guide addresses the prevalent challenges and methodologies related to glycerol (B35011) hydrogenolysis to 1,2-propanediol, which we believe will be of the greatest value to researchers in this field.

Frequently Asked Questions (FAQs)

Q1: My glycerol conversion is low. What are the potential causes and how can I improve it?

A1: Low glycerol conversion can stem from several factors. Here's a troubleshooting guide:

  • Catalyst Activity:

    • Deactivation: Your catalyst may have deactivated due to coking (carbon deposition), sintering (agglomeration of metal particles at high temperatures), or leaching (dissolution of active components into the reaction medium).[1][2][3]

    • Insufficient Reduction: The active metal sites on your catalyst may not be fully reduced. Ensure your catalyst pre-treatment (reduction) procedure is carried out at the correct temperature and for a sufficient duration.

    • Inadequate Catalyst Loading: The amount of catalyst relative to the glycerol substrate may be too low.

  • Reaction Conditions:

    • Temperature: The reaction temperature might be too low. Increasing the temperature generally enhances reaction rates, but be aware that excessively high temperatures can lead to decreased selectivity and catalyst sintering.

    • Hydrogen Pressure: In hydrogenolysis reactions, insufficient hydrogen pressure can limit the hydrogenation of intermediates, thus hindering the overall conversion.

    • Mass Transfer Limitations: Inadequate mixing in a batch reactor or poor flow distribution in a continuous reactor can lead to mass transfer limitations of reactants to the catalyst surface.

Q2: I am observing poor selectivity towards the desired 1,2-propanediol. What can I do to improve it?

A2: Poor selectivity is a common challenge and can be influenced by the catalyst formulation and reaction conditions.

  • Catalyst Properties:

    • Support Acidity: The acidity of the catalyst support plays a crucial role.[4] For 1,2-propanediol production, a balance of acidic and metallic sites is often required. Highly acidic supports can promote dehydration reactions that may lead to unwanted byproducts.

    • Promoters: The addition of promoters (e.g., Ba, Al, Zn to copper chromite catalysts) can enhance selectivity by modifying the catalyst's surface acidity and electronic properties.

    • Active Metal: The choice of active metal is critical. For instance, copper-based catalysts are known for their high selectivity to 1,2-propanediol due to their efficiency in C-O bond hydrogenolysis over C-C bond cleavage.[5][6]

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes favor side reactions, leading to the formation of products like ethylene (B1197577) glycol, propanols, and alkanes. Optimizing the temperature is key.

    • Hydrogen Pressure: While sufficient for conversion, excessive hydrogen pressure can sometimes promote further hydrogenolysis of 1,2-propanediol to propanols.

Q3: How can I regenerate my deactivated catalyst?

A3: Catalyst regeneration aims to remove deactivating species like coke and restore the active sites. The appropriate method depends on the nature of the catalyst and the deactivation mechanism.

  • Coke Removal: Coked catalysts can often be regenerated by controlled oxidation (calcination) in a stream of air or a diluted oxygen/inert gas mixture to burn off the carbon deposits. This must be followed by a reduction step to reactivate the metallic sites.

  • Sintering: Sintering is often irreversible. To mitigate this, it's crucial to operate within the recommended temperature limits for your catalyst.

  • Leaching: Leaching is also generally irreversible. Catalyst design with strong metal-support interactions can help minimize leaching.

Troubleshooting Guides

Guide 1: Low Glycerol Conversion
Symptom Possible Cause Troubleshooting Step
Initial high activity, then rapid declineCatalyst deactivation (coking or leaching)1. Analyze the spent catalyst for carbon content (TGA) or metal leaching (ICP-OES). 2. If coking is confirmed, attempt regeneration by calcination followed by reduction. 3. If leaching is the issue, consider a catalyst with stronger metal-support interactions.
Consistently low conversion from the startIncomplete catalyst reduction1. Verify the reduction temperature and time against the manufacturer's or literature recommendations. 2. Ensure a pure, dry hydrogen source for reduction.
Insufficient catalyst loading1. Increase the catalyst-to-glycerol mass ratio in subsequent experiments.
Mass transfer limitations1. Increase the stirring speed in a batch reactor. 2. In a fixed-bed reactor, check for channeling and ensure uniform packing.
Low reaction temperature or pressure1. Gradually increase the reaction temperature and/or hydrogen pressure within safe operating limits.
Guide 2: Poor Selectivity to 1,2-Propanediol
Symptom Possible Cause Troubleshooting Step
High yield of ethylene glycol and other C-C cleavage productsInappropriate catalyst (e.g., some noble metals) or harsh reaction conditions1. Switch to a more selective catalyst, such as a copper-based system. 2. Lower the reaction temperature to disfavor C-C bond cleavage.
High yield of acetol (hydroxyacetone)Incomplete hydrogenation of the acetol intermediate1. Increase the hydrogen pressure. 2. Use a catalyst with higher hydrogenation activity or add a hydrogenation-promoting metal.
Formation of oligomers or polymersHigh glycerol concentration or highly acidic catalyst1. Decrease the initial glycerol concentration. 2. Use a catalyst with lower acidity or a basic support.

Data Presentation

Table 1: Performance of Various Catalytic Systems for Glycerol Hydrogenolysis to 1,2-Propanediol

CatalystSupportPromoter(s)Temperature (°C)Pressure (MPa H₂)Glycerol Conversion (%)1,2-Propanediol Selectivity (%)Reference
CuAl₂O₃-2201.5 (initial)49.696.8[7]
Cu-Ni (1:1)γ-Al₂O₃-2104.571.692.8[8]
CuMgO/Al₂O₃Pd220In situ H₂ (from methanol)97.283.4[9]
CuZrO₂-240-~75 (Yield)-[6]
PtdeAl-beta@Mg(OH)₂-2006 (initial)-33.5 (Yield from sucrose)[10][11]
Ni-CuAlO(OH)---90.279.5[12]
CuSolid Base (LDH)-1803.080.098.2[13][14]

Experimental Protocols

Protocol 1: Glycerol Hydrogenolysis in a Batch Reactor

1. Catalyst Preparation and Activation:

  • Catalyst Loading: Weigh the desired amount of catalyst and load it into the reactor vessel.

  • Reactor Sealing: Securely seal the reactor according to the manufacturer's instructions.

  • Purging: Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Reduction (Activation):

    • Pressurize the reactor with hydrogen to the desired reduction pressure.

    • Heat the reactor to the specified reduction temperature (e.g., 300-400°C for many copper catalysts) and hold for several hours under a continuous flow of hydrogen.

    • Cool the reactor to the desired reaction temperature.

2. Reaction Procedure:

  • Reactant Introduction: Introduce the glycerol solution (typically an aqueous solution) into the reactor.

  • Pressurization: Pressurize the reactor with hydrogen to the desired reaction pressure.

  • Reaction Initiation: Start the mechanical stirring and begin heating to the reaction temperature.

  • Monitoring: Monitor the temperature and pressure throughout the reaction. Take liquid samples periodically for analysis.

3. Product Analysis (GC-FID Method):

  • Sample Preparation: Dilute the collected liquid samples with a suitable solvent (e.g., ethanol) and add an internal standard (e.g., n-nonane).

  • GC Conditions (Example):

    • Column: A polar capillary column (e.g., HP-INNOWax).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).

    • Carrier Gas: Nitrogen or Helium.

  • Quantification: Identify and quantify the products (glycerol, 1,2-propanediol, acetol, etc.) by comparing their retention times and peak areas with those of known standards.

Protocol 2: Safety Procedures for High-Pressure Hydrogenation
  • Equipment Inspection: Before each experiment, thoroughly inspect the high-pressure reactor for any signs of corrosion, cracks, or damage.

  • Pressure Testing: Periodically perform a pressure test with an inert gas to ensure the integrity of the reactor seals.

  • Proper Ventilation: Always operate high-pressure reactors in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Remote Monitoring: Whenever possible, monitor the reaction remotely.

  • Emergency Procedures: Be familiar with the emergency shutdown procedures for the reactor.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Reaction cluster_analysis Analysis cat_load Catalyst Loading seal Reactor Sealing cat_load->seal purge Inert Gas Purge seal->purge reduce Catalyst Reduction (H₂) purge->reduce reactant_add Reactant Introduction reduce->reactant_add Cool to Reaction Temp pressurize H₂ Pressurization reactant_add->pressurize heat_stir Heating & Stirring pressurize->heat_stir sampling Periodic Sampling heat_stir->sampling sample_prep Sample Preparation sampling->sample_prep gc_analysis GC-FID Analysis sample_prep->gc_analysis data_proc Data Processing gc_analysis->data_proc

Caption: Experimental workflow for glycerol hydrogenolysis in a batch reactor.

Reaction_Pathway Glycerol Glycerol Acetol Acetol (Hydroxyacetone) Glycerol->Acetol Dehydration (-H₂O) Byproducts Byproducts (Ethylene Glycol, Propanols, etc.) Glycerol->Byproducts C-C Cleavage PDO_12 1,2-Propanediol Acetol->PDO_12 Hydrogenation (+H₂) PDO_12->Byproducts Over-hydrogenolysis

Caption: Simplified reaction pathway for glycerol hydrogenolysis to 1,2-propanediol.

Troubleshooting_Logic Start Low Conversion or Selectivity Check_Catalyst Evaluate Catalyst Performance Start->Check_Catalyst Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Catalyst_Deactivated Deactivated? Check_Catalyst->Catalyst_Deactivated Conditions_Optimal Optimal? Check_Conditions->Conditions_Optimal Regenerate Regenerate or Replace Catalyst Catalyst_Deactivated->Regenerate Yes Optimize_Catalyst Optimize Catalyst Formulation Catalyst_Deactivated->Optimize_Catalyst No Adjust_Temp Adjust Temperature Conditions_Optimal->Adjust_Temp No Adjust_Pressure Adjust Pressure Conditions_Optimal->Adjust_Pressure No Adjust_Mixing Improve Mixing Conditions_Optimal->Adjust_Mixing No

Caption: Troubleshooting logic for enhancing catalytic efficiency.

References

Technical Support Center: Continuous Flow Synthesis of 1,2,4-Butanetriol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a continuous flow process for 1,2,4-butanetriol (B146131) synthesis compared to a batch process?

A1: Continuous flow processes offer several advantages over traditional batch methods, including:

  • Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which is particularly beneficial when working with hazardous reagents or exothermic reactions.[1][2][3]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to more consistent product quality.[1][4]

  • Increased Reproducibility and Scalability: Once optimal conditions are established, continuous flow processes are highly reproducible and can often be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel).[1][4]

  • Potential for Higher Yields and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to fewer side reactions and a cleaner product profile.[5]

Q2: What are the main challenges to anticipate when transitioning the synthesis of 1,2,4-butanetriol from a batch to a continuous flow setup?

A2: Key challenges include:

  • Handling of Solids: If any reagents, catalysts, or byproducts are solids, they can precipitate and cause blockages in the narrow tubing of a flow reactor.[2][3][6]

  • Initial Capital Expenditure: The initial investment in pumps, reactors, and automation equipment can be significant.[4]

  • Process Optimization: Developing and optimizing a continuous flow process requires a thorough understanding of reaction kinetics and fluid dynamics.[5]

  • Material Compatibility: Ensuring that all components of the flow system (tubing, connectors, etc.) are compatible with the reaction mixture is crucial to prevent degradation and leaks.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Product Yield - Incomplete reaction. - Suboptimal temperature or pressure. - Catalyst deactivation.- Increase residence time by lowering the flow rate. - Systematically vary the temperature and pressure to find the optimal conditions. - If using a packed-bed catalyst, check for signs of deactivation and consider regeneration or replacement. For heterogeneous catalysis, ensure efficient mixing.[4]
Poor Selectivity / High Impurity Levels - Incorrect stoichiometric ratios. - Inefficient mixing. - Temperature fluctuations.- Adjust the relative flow rates of the reagent streams to optimize the stoichiometry. - Incorporate a static mixer into the flow path before the reactor.[6] - Ensure the reactor is properly heated/cooled and that the temperature is stable.
Reactor Clogging/Blockage - Precipitation of starting materials, product, or byproducts. - Catalyst particles entering the flow path.- Ensure all starting materials are fully dissolved before entering the reactor. Consider using a co-solvent.[3][6] - If the product has low solubility, consider heating the transfer lines or diluting the reaction mixture post-reaction. - Use appropriate filters to contain the catalyst within a packed-bed reactor.
Inconsistent Results / Fluctuating Output - Unstable pump flow rates. - Leaks in the system. - Inconsistent heating/cooling.- Use high-quality pumps and calibrate them regularly. Consider using mass flow controllers for gases. - Systematically check all fittings and connections for leaks under operating pressure. - Verify the stability and accuracy of the heating/cooling system.
High Back Pressure - Clogging or blockage in the system. - Tubing diameter is too small for the desired flow rate. - Viscosity of the reaction mixture.- Address any potential blockages as described above. - Re-evaluate the system design with wider diameter tubing if necessary. - Dilute the reaction mixture or increase the temperature to reduce viscosity.

Illustrative Quantitative Data

The following tables provide examples of how to structure experimental data for process optimization. The values are illustrative and not specific to the synthesis of 1,2,4-butanetriol.

Table 1: Effect of Temperature and Residence Time on Product Yield

Temperature (°C)Residence Time (min)Flow Rate (mL/min)Yield (%)
140101.075
140200.585
160101.088
160200.592
180101.082 (degradation observed)

Table 2: Influence of Catalyst Type on Selectivity

CatalystTemperature (°C)Pressure (bar)Selectivity for 1,2,4-Butanetriol (%)
Copper Chromite15025095
Raney Ni-Pd/C12020092
Nickel Boride12020088

Experimental Protocols

Generalized Protocol for Continuous Flow Synthesis of 1,2,4-Butanetriol via Hydrogenation of a Malic Ester Derivative

This protocol describes a general procedure for the continuous flow hydrogenation of a malic ester derivative to produce 1,2,4-butanetriol.

1. System Assembly:

  • Assemble the continuous flow system consisting of two high-pressure liquid pumps (one for the ester solution, one for the hydrogen source if not using a gas mass flow controller), a packed-bed reactor containing a suitable hydrogenation catalyst (e.g., copper-containing catalyst), a back-pressure regulator, and a product collection vessel.
  • Ensure all fittings and tubing are rated for the desired reaction temperature and pressure.
  • A static mixer can be placed before the reactor to ensure proper mixing of the hydrogen and the ester solution.

2. Reagent Preparation:

  • Prepare a solution of the malic ester (e.g., diisobutyl malate) in a suitable solvent (e.g., isobutanol). The concentration should be optimized to balance throughput with solubility and viscosity.

3. Reaction Execution:

  • Pressurize the system with hydrogen to the desired pressure (e.g., 200-300 bar).[7]
  • Heat the packed-bed reactor to the target temperature (e.g., 140-160 °C).[7]
  • Start the flow of the malic ester solution through the reactor at a predetermined flow rate to achieve the desired residence time.
  • The back-pressure regulator should be set to maintain the system pressure.
  • Collect the reactor output in the collection vessel.

4. Sample Analysis and Optimization:

  • Once the system has reached a steady state, collect samples for analysis (e.g., by GC or HPLC) to determine conversion, yield, and selectivity.
  • Systematically vary the temperature, pressure, flow rate (residence time), and reagent concentration to optimize the process.

5. Shutdown Procedure:

  • Stop the flow of the ester solution and purge the system with solvent.
  • Allow the reactor to cool down.
  • Carefully depressurize the system.

Visualizations

Continuous_Flow_Synthesis_Workflow ReagentA Reagent A (e.g., Malic Ester Solution) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (e.g., Hydrogen) PumpB Pump B / MFC ReagentB->PumpB Mixer Static Mixer PumpA->Mixer PumpB->Mixer Reactor Packed-Bed Reactor (Heated) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Generalized workflow for a continuous flow synthesis system.

Troubleshooting_Logic Start Problem Identified (e.g., Low Yield) CheckPressure Is Back Pressure Stable? Start->CheckPressure CheckFlow Are Flow Rates Correct & Stable? CheckPressure->CheckFlow Yes FindLeak Find & Fix Leak/ Address Blockage CheckPressure->FindLeak No CheckTemp Is Temperature Correct & Stable? CheckFlow->CheckTemp Yes CalibratePump Calibrate/Service Pumps CheckFlow->CalibratePump No CheckCatalyst Inspect Catalyst Activity/Bed CheckTemp->CheckCatalyst Yes CalibrateHeater Calibrate/Service Heater CheckTemp->CalibrateHeater No OptimizeParams Optimize Reaction Parameters CheckCatalyst->OptimizeParams

Caption: A logical flow for troubleshooting common issues in continuous synthesis.

References

Technical Support Center: Troubleshooting Phase Separation in Glycerol (1,2,3-Propanetriol) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The compound 1,1,2-propanetriol is not a standard chemical entity. This guide pertains to 1,2,3-propanetriol , commonly known as glycerol (B35011) or glycerin . Glycerol is a versatile excipient widely used in pharmaceutical and scientific formulations for its solvent, humectant, preservative, and stabilizing properties[1][2][3]. However, its unique physicochemical characteristics can sometimes contribute to formulation instability, leading to phase separation.

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving phase separation issues in glycerol-containing formulations.

Troubleshooting Guide

This section addresses specific issues you might encounter during formulation development in a direct question-and-answer format.

Q1: Why is my glycerol-based formulation separating into distinct layers?

Answer: Phase separation is the process where a single, homogeneous mixture separates into two or more distinct phases[4]. This indicates an instability within your formulation. The primary drivers for this are rooted in the thermodynamics of the mixture, where the Gibbs free energy of the separated system is lower than that of the homogeneous mixture.

Common root causes include:

  • Ingredient Immiscibility: One or more components (e.g., an active pharmaceutical ingredient (API), a lipid, or an oil) may have poor solubility in the glycerol-water base. This is often the primary cause of liquid-liquid phase separation[4][5].

  • Temperature Fluctuations: Changes in temperature can alter the solubility of components. For some systems, increasing temperature improves miscibility (Upper Critical Solution Temperature, UCST), while for others, it can induce separation (Lower Critical Solution Temperature, LCST)[4][6].

  • pH Shifts: A change in the formulation's pH can alter the ionization state of certain molecules, affecting their solubility and interactions with the solvent and other components[7].

  • "Salting Out": The addition of salts or electrolytes can reduce the solubility of other solutes by competing for solvent molecules, leading to their precipitation or separation.

  • Incompatible Excipients: Interactions between glycerol and other formulation components can lead to instability[6]. For example, high concentrations of glycerol can have a plasticizing effect in lyophilized products, potentially leading to structural collapse[8].

  • Physical Instability in Dispersions: In emulsions and suspensions, phenomena like creaming (droplets rising), sedimentation (particles settling), coalescence (droplets merging), or flocculation (particles clumping) are forms of phase separation driven by particle size, density differences, and interfacial tension[9][10][11].

Q2: How can I visually identify the type of phase separation occurring?

Answer: Visual inspection is the first step in diagnosing instability[9][12]. Different types of phase separation have distinct visual cues:

  • Creaming/Sedimentation: A visible layer of concentrated droplets or particles forms at the top (creaming) or bottom (sedimentation) of the container, while the rest of the liquid becomes clearer. This is common in emulsions and suspensions.

  • Flocculation: Particles or droplets clump together to form visible aggregates or "flocs," but they do not merge. The formulation may appear lumpy or granular.

  • Coalescence: Liquid droplets merge to form larger droplets, eventually leading to the complete separation of two immiscible liquid layers (e.g., an oil layer floating on an aqueous layer)[11]. This is an irreversible process.

  • Precipitation: A dissolved solute comes out of solution to form a solid crystalline or amorphous material. This can be triggered by changes in temperature, pH, or solvent composition.

Q3: What are the first steps I should take to troubleshoot phase separation?

Answer: A logical, step-by-step approach is crucial for efficiently identifying and solving the problem. The following workflow provides a structured method for troubleshooting.

G start Phase Separation Observed check_calc 1. Verify Formulation Calculations & Procedure start->check_calc analyze_comp 2. Assess Component Purity & Properties check_calc->analyze_comp Calculations OK visual_inspect 3. Characterize Separation (Visual, Microscopy) analyze_comp->visual_inspect Components OK form_adjust 4. Adjust Formulation Parameters visual_inspect->form_adjust Separation Type Known adjust_conc Modify Component Concentrations form_adjust->adjust_conc Solubility Issue add_stabilizer Add/Change Stabilizer (Surfactant, Polymer) form_adjust->add_stabilizer Interfacial Issue adjust_ph Adjust pH form_adjust->adjust_ph Charge Issue adjust_process 5. Modify Process Parameters adjust_conc->adjust_process add_stabilizer->adjust_process adjust_ph->adjust_process mixing Optimize Mixing (Speed, Duration, Temp) adjust_process->mixing Process Dependent homogenize Introduce Homogenization / Sonication adjust_process->homogenize Dispersion Issue end Stable Formulation mixing->end homogenize->end

Caption: Troubleshooting workflow for phase separation.
Q4: How can I improve the stability of my glycerol-containing formulation?

Answer: Improving stability involves modifying the formulation or manufacturing process to counteract the driving forces of phase separation.

  • Adjusting Component Ratios: Systematically vary the concentration of glycerol, water, and other co-solvents. Sometimes a small change in the solvent system can significantly improve the solubility of the problematic component.

  • Adding Stabilizers:

    • Surfactants/Emulsifiers: For emulsions, these agents reduce interfacial tension between the oil and water phases, preventing droplet coalescence[10].

    • Polymers/Thickeners: These increase the viscosity of the continuous phase, which slows down the movement of particles or droplets, thereby inhibiting creaming and sedimentation[13].

  • Particle Size Reduction: For suspensions and emulsions, reducing the particle or droplet size increases the surface area and can enhance stability. High-pressure homogenization is a highly effective physical method for this purpose[10].

  • pH and Ionic Strength Control: Use buffers to maintain a consistent pH where all components are most stable and soluble. Be cautious with adding salts, as this can negatively impact stability.

  • Temperature Control: Ensure that manufacturing and storage temperatures are controlled and kept within a range that favors a single-phase system[6].

Frequently Asked Questions (FAQs)

  • Q: What is the primary role of glycerol in my formulation?

    • A: Glycerol is a multifunctional excipient. It can act as a co-solvent to dissolve APIs, a humectant to retain moisture, a preservative by reducing water activity, a viscosity modifier, and a stabilizer in various formulations including oral, topical, and injectable products[1][14].

  • Q: How does the high viscosity of glycerol affect my formulation?

    • A: Glycerol's high viscosity can be beneficial, as it can slow down sedimentation and creaming rates in suspensions and emulsions, contributing to physical stability[13]. However, it can also make processing and mixing more difficult. The viscosity is highly dependent on its concentration in water and the temperature.

  • Q: Can temperature changes during shipping and storage cause my product to phase separate?

    • A: Yes. Temperature is a critical factor affecting the stability of many formulations[6]. Both high and low temperatures can lead to phase separation depending on the specific thermodynamics of your mixture. It is essential to conduct stability studies under various temperature conditions to establish appropriate storage and shipping guidelines[7][15].

  • Q: What are some key analytical techniques to quantitatively assess formulation stability?

    • A: Beyond visual inspection, several techniques can provide quantitative data on stability[6][15][16]:

      • Dynamic Light Scattering (DLS): Measures particle or droplet size distribution to detect flocculation or coalescence.

      • Zeta Potential Analysis: Measures the surface charge on particles in a dispersion, which is a key indicator of electrostatic stability.

      • Rheology: Measures the flow properties (viscosity) of the formulation, which can change as a result of instability.

      • Microscopy: Allows for direct visualization of particle/droplet size, shape, and aggregation state.

      • High-Performance Liquid Chromatography (HPLC): Used to quantify the concentration of the active ingredient in different phases or to detect chemical degradation products[16][17].

Data Presentation

Quantitative data is essential for understanding and predicting formulation behavior.

Table 1: Viscosity of Aqueous Glycerol Solutions at Different Temperatures

Viscosity is a critical parameter for the physical stability of suspensions and emulsions. This table summarizes how viscosity changes with glycerol concentration and temperature.

Glycerol % (w/w)Viscosity at 20°C (mPa·s or cP)Viscosity at 30°C (mPa·s or cP)
0 (Pure Water)1.0020.798
101.311.00
201.761.31
302.471.79
403.712.59
506.004.00
6010.96.84
7023.313.6
8062.233.1
90235108
100 (Pure Glycerol)1412612

(Data compiled and interpolated from sources[18][19][20])

Table 2: Hansen Solubility Parameters (HSP) for Glycerol and Water

HSP is a powerful tool for predicting miscibility. Substances with similar HSP values are likely to be miscible. The parameters represent energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).

SubstanceδD (MPa½)δP (MPa½)δH (MPa½)
Glycerol17.412.129.3
Water15.516.042.3

(Data compiled from sources[21][22][23])

Caption: Interplay of factors affecting formulation stability.

Experimental Protocols

Detailed methodologies for key experiments to analyze and quantify formulation stability.

Protocol 1: Visual Inspection for Phase Separation
  • Objective: To qualitatively assess the physical stability of the formulation over time.

  • Methodology:

    • Place a known volume (e.g., 10 mL) of the formulation into a series of identical, clear glass vials.

    • Prepare at least three samples for each storage condition to be tested (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

    • Store one set of samples protected from light as a control.

    • At predetermined time points (e.g., 0, 24h, 1 week, 1 month), visually inspect the samples against a black and a white background.

    • Record any signs of instability, such as:

      • Color change.

      • Clarity change (haziness, cloudiness).

      • Precipitate formation.

      • Creaming, sedimentation, or phase separation into layers. Measure the height of any separated layers.

    • Gently invert the vials to assess redispersibility if settling has occurred.

Protocol 2: Particle/Droplet Size Analysis by Dynamic Light Scattering (DLS)
  • Objective: To quantitatively measure the hydrodynamic diameter of particles or droplets in a dispersion to monitor for changes like aggregation or coalescence.

  • Methodology:

    • Sample Preparation:

      • Ensure the suspending medium (solvent) is filtered through a 0.1 µm or smaller filter to remove dust[24].

      • Dilute the formulation with the filtered solvent to an appropriate concentration (typically 0.1-1.0 mg/mL) to avoid multiple scattering effects[24][25]. The optimal concentration should result in a stable count rate as recommended by the instrument manufacturer.

      • Gently mix the diluted sample. Avoid vigorous shaking, which can introduce air bubbles.

    • Instrument Setup:

      • Clean a measurement cuvette with filtered demineralized water and rinse it multiple times with the filtered solvent[24].

      • Transfer the diluted sample into the cuvette.

      • Place the cuvette in the DLS instrument and allow it to thermally equilibrate for several minutes[26].

    • Measurement:

      • Input the correct parameters for the solvent (viscosity and refractive index) and temperature into the software.

      • Perform at least three replicate measurements for each sample to ensure reproducibility.

    • Data Analysis:

      • Analyze the intensity-weighted size distribution and the Polydispersity Index (PDI). An increase in the mean particle size or PDI over time indicates instability (aggregation or coalescence).

Protocol 3: Zeta Potential Measurement
  • Objective: To determine the surface charge of particles in a dispersion, which is an indicator of electrostatic stability. High magnitude zeta potential values (e.g., > |30| mV) generally indicate good stability[27].

  • Methodology:

    • Sample Preparation:

      • Prepare the sample in a similar manner to DLS analysis, diluting it with the filtered continuous phase of the formulation[27][28]. The ideal concentration range is typically 0.1-10 mg/mL[28].

      • Measure and record the pH of the diluted sample, as zeta potential is highly pH-dependent[29].

    • Instrument Setup:

      • Use a dedicated, clean zeta potential measurement cell (e.g., a disposable folded capillary cell).

      • Rinse the cell with the filtered solvent.

      • Load the sample into the cell using a syringe, ensuring no air bubbles are trapped between the electrodes[29].

    • Measurement:

      • Place the cell into the instrument, ensuring the electrodes make proper contact.

      • Allow the sample to thermally equilibrate for at least 2 minutes[29].

      • Perform the measurement, which involves applying an electric field and measuring the velocity of the particles via Phase Analysis Light Scattering (PALS)[28].

      • Conduct a minimum of three runs per sample to establish repeatability[29].

    • Data Analysis:

      • The instrument software calculates the zeta potential from the measured electrophoretic mobility using the Henry equation[30].

      • Report the mean zeta potential and standard deviation, along with the sample pH, temperature, and dispersion medium composition[29]. A decrease in the magnitude of the zeta potential over time suggests a loss of electrostatic stability.

References

Validation & Comparative

Comparative Reactivity Analysis: 1,1,2-Propanetriol vs. 1,2,3-Propanetriol (Glycerol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two isomers of propanetriol: 1,1,2-propanetriol and the well-studied 1,2,3-propanetriol, commonly known as glycerol. While extensive experimental data is available for glycerol, there is a notable lack of specific kinetic and thermodynamic data for this compound in the current scientific literature. Therefore, this comparison focuses on a predictive analysis of reactivity based on the structural differences between the two molecules and established principles of organic chemistry.

Structural and Physical Properties

The arrangement of hydroxyl groups on the propane (B168953) backbone is the primary determinant of the differential reactivity between these two isomers. 1,2,3-propanetriol possesses two primary hydroxyl groups and one secondary hydroxyl group. In contrast, this compound features a geminal diol structure at one end (two hydroxyl groups on the same carbon), a secondary hydroxyl group, and a primary hydroxyl group.

PropertyThis compound1,2,3-Propanetriol (Glycerol)
IUPAC Name Propane-1,1,2-triolPropane-1,2,3-triol
Synonyms -Glycerin, Glycerine
CAS Number 65687-54-956-81-5[1]
Molecular Formula C₃H₈O₃C₃H₈O₃
Molecular Weight 92.09 g/mol 92.09 g/mol [1]
Appearance -Colorless, odorless, viscous liquid[1]
Boiling Point -290 °C (decomposes)[1]
Melting Point -17.9 °C
Density -1.261 g/cm³[1]
Solubility in Water Miscible (predicted)Miscible[1]

A notable characteristic of this compound is its geminal diol group. Geminal diols are often unstable and can exist in equilibrium with their corresponding keto-alcohols in aqueous solutions.[2][3] This instability is attributed to the steric and electronic repulsion between the two hydroxyl groups on the same carbon atom.[4][5]

Reactivity Analysis

The reactivity of alcohols is largely governed by the type of carbon to which the hydroxyl group is attached (primary, secondary, or tertiary) and the steric hindrance around the reaction center.

Oxidation

The oxidation of polyols is a key reaction for the synthesis of valuable chemicals. The different arrangement of hydroxyl groups in this compound and 1,2,3-propanetriol suggests different oxidation pathways and products.

1,2,3-Propanetriol (Glycerol):

  • Oxidation of the primary hydroxyl groups can yield glyceraldehyde and subsequently glyceric acid.

  • Oxidation of the secondary hydroxyl group leads to dihydroxyacetone.

  • Further oxidation can lead to cleavage of carbon-carbon bonds, forming smaller molecules like glycolic acid, oxalic acid, and tartronic acid.

This compound (Predicted Reactivity):

  • The geminal diol is expected to be readily oxidized. The carbon bearing the two hydroxyl groups is highly susceptible to oxidation, likely leading to the formation of a carboxylic acid at that position.

  • The secondary hydroxyl group can be oxidized to a ketone.

  • The primary hydroxyl group can be oxidized to an aldehyde and then to a carboxylic acid.

  • The presence of the gem-diol may lead to more facile C-C bond cleavage under oxidative conditions compared to glycerol.

In general, primary alcohols are more readily oxidized than secondary alcohols. Therefore, it is expected that the primary hydroxyl groups in both molecules will be the most reactive sites for oxidation under controlled conditions.

Esterification

Esterification is a common reaction for modifying the properties of polyols, for example, in the production of polyesters and alkyd resins.

1,2,3-Propanetriol (Glycerol):

  • The two primary hydroxyl groups are more reactive towards esterification than the secondary hydroxyl group due to lower steric hindrance. This allows for the selective formation of mono- and di-esters at the primary positions under controlled conditions.

This compound (Predicted Reactivity):

  • The primary hydroxyl group is expected to be the most reactive site for esterification.

  • The secondary hydroxyl group will be less reactive.

  • The geminal diol presents an interesting case. While the individual hydroxyl groups might be reactive, the steric hindrance from the adjacent hydroxyl on the same carbon could influence the reaction rate. Furthermore, the potential for intramolecular hydrogen bonding might affect the availability of the hydroxyl protons for reaction.

Experimental Protocols

While specific comparative experimental data is lacking, the following are representative protocols for the oxidation and esterification of polyols that could be adapted for a comparative study of this compound and 1,2,3-propanetriol.

Representative Protocol for Catalytic Oxidation of a Polyol

This protocol is adapted from studies on the oxidation of 1,2-diols.[6][7]

Objective: To compare the rate of oxidation and product distribution for this compound and 1,2,3-propanetriol.

Materials:

  • This compound

  • 1,2,3-Propanetriol (Glycerol)

  • Palladium on carbon (Pd/C) catalyst (5 wt%)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Oxygen gas (or air)

  • Reaction vessel equipped with a stirrer, gas inlet, condenser, and temperature control.

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis.

Procedure:

  • In a temperature-controlled reaction vessel, dissolve a known amount of the propanetriol isomer (e.g., 0.1 mol) in a specific volume of aqueous NaOH solution (e.g., 1 M).

  • Add the Pd/C catalyst (e.g., 1 mol% relative to the substrate).

  • Heat the mixture to the desired reaction temperature (e.g., 60 °C) with vigorous stirring.

  • Introduce a continuous flow of oxygen or air into the reaction mixture at a controlled rate.

  • Monitor the reaction progress by taking samples at regular intervals.

  • Quench the reaction in the samples (e.g., by cooling and filtering the catalyst).

  • Analyze the samples by HPLC or GC-MS to determine the concentration of the starting material and the formation of oxidation products.

  • Compare the conversion rates and product selectivities for both isomers under identical reaction conditions.

Representative Protocol for Acid-Catalyzed Esterification of a Polyol

This protocol is a general procedure for the esterification of polyols with a carboxylic acid.[8][9]

Objective: To compare the rate of esterification and product distribution for this compound and 1,2,3-propanetriol.

Materials:

  • This compound

  • 1,2,3-Propanetriol (Glycerol)

  • Acetic acid (or another carboxylic acid)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (as a solvent and for azeotropic removal of water)

  • Reaction flask equipped with a Dean-Stark apparatus, condenser, magnetic stirrer, and temperature control.

  • Analytical equipment: Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy for product analysis.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the propanetriol isomer (e.g., 0.1 mol), acetic acid (e.g., 0.3 mol for potential tri-esterification), and p-toluenesulfonic acid (e.g., 1-2 mol%).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux with vigorous stirring. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected or by analyzing small samples of the reaction mixture by GC or NMR.

  • Once the reaction is complete (no more water is collected or the starting material is consumed), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester product.

  • Analyze the product mixture to determine the relative amounts of mono-, di-, and tri-esters for each propanetriol isomer.

Visualizations

Molecular Structures and Hydroxyl Group Classification

G Structural Comparison of Propanetriol Isomers cluster_0 1,2,3-Propanetriol (Glycerol) cluster_1 This compound a C1 Primary OH b C2 Secondary OH a->b c C3 Primary OH b->c d C1 Geminal OH (Primary C) e C2 Secondary OH d:g1->e C-C f C3 Primary C e->f

Caption: Structural formulas of 1,2,3-propanetriol and this compound highlighting the different types of hydroxyl groups.

General Experimental Workflow for Comparative Reactivity Study

G Workflow for Comparative Reactivity Analysis start Define Reaction Conditions (Temperature, Catalyst, etc.) iso1 Run Reaction with This compound start->iso1 iso2 Run Reaction with 1,2,3-Propanetriol start->iso2 sampling1 Collect Samples at Time Intervals iso1->sampling1 sampling2 Collect Samples at Time Intervals iso2->sampling2 analysis1 Analyze Samples (HPLC, GC-MS, NMR) sampling1->analysis1 analysis2 Analyze Samples (HPLC, GC-MS, NMR) sampling2->analysis2 data Compile Quantitative Data (Conversion, Selectivity) analysis1->data analysis2->data comparison Comparative Analysis of Reactivity data->comparison conclusion Draw Conclusions on Reactivity Differences comparison->conclusion

Caption: A general workflow for conducting a comparative experimental study on the reactivity of the two propanetriol isomers.

Conclusion

Based on fundamental principles of organic chemistry, this compound and 1,2,3-propanetriol are predicted to exhibit distinct reactivity profiles, particularly in oxidation and esterification reactions. The presence of a geminal diol in this compound is a key structural feature that is expected to significantly influence its chemical behavior, potentially leading to different reaction pathways and product distributions compared to glycerol. While this guide provides a theoretical framework for their comparative reactivity, there is a clear need for experimental studies to quantify these differences. The provided experimental protocols offer a starting point for researchers to investigate the reactivity of this compound and validate these predictions. Such studies would be invaluable for applications where the choice of polyol isomer can impact product properties and process efficiency.

References

A Comparative Guide to Analytical Methods for 1,2,3-Propanetriol Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of 1,2,3-propanetriol (glycerol) purity is critical in the pharmaceutical, food, and cosmetics industries to ensure product quality, safety, and compliance with regulatory standards. The validation of the analytical methods used for this purpose is a mandatory requirement to demonstrate that the method is suitable for its intended use. This guide provides an objective comparison of common analytical techniques for 1,2,3-propanetriol purity assessment, supported by experimental data and detailed methodologies.

Principles of Analytical Method Validation

The validation of an analytical procedure demonstrates that it is fit for its intended purpose.[1] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparison of Analytical Methods

The most common analytical methods for determining the purity of 1,2,3-propanetriol are Titration, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and disadvantages in terms of specificity, precision, and complexity.

Table 1: Comparison of Validation Parameters for 1,2,3-Propanetriol Purity Assessment Methods
Validation ParameterTitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Specificity Moderate (can be affected by other reactive substances)High (excellent separation of volatile impurities)High (good separation of non-volatile impurities)
Accuracy (% Recovery) Typically 98-102%Typically 98-102%Typically 98-102%
Precision (RSD) < 2%< 2%< 2%
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Range Typically 80-120% of the nominal concentrationWide, dependent on column and detectorWide, dependent on column and detector
LOD Higher compared to chromatographic methodsLow (ng to pg range)Low (ng to µg range)
LOQ Higher compared to chromatographic methodsLow (ng to pg range)Low (ng to µg range)
Typical Run Time 5-10 minutes per sample10-30 minutes per sample10-30 minutes per sample
Instrumentation Cost LowHighHigh
Sample Throughput HighModerate to High (with autosampler)Moderate to High (with autosampler)

Experimental Protocols

Titrimetric Method

This method is based on the oxidation of glycerol (B35011) by sodium periodate (B1199274) in an acidic medium, which produces formic acid. The amount of formic acid is then determined by titration with a standardized sodium hydroxide (B78521) solution.[2]

Reagents:

  • Sodium periodate solution

  • Sodium hydroxide solution (standardized)

  • Sulfuric acid

  • Propylene glycol solution

  • Bromothymol blue indicator

Procedure:

  • Accurately weigh about 0.4 g of the 1,2,3-propanetriol sample into a beaker.

  • Dissolve the sample in 50 mL of water.

  • Add bromothymol blue indicator and acidify with 0.2 N sulfuric acid to a green or greenish-yellow color.

  • Neutralize with 0.05 N sodium hydroxide to a definite blue endpoint.

  • Add 50 mL of sodium periodate solution, swirl, and let it stand for 30 minutes in the dark.

  • Add 10 mL of a 1:1 mixture of ethylene (B1197577) glycol and water.

  • Allow to stand for 20 minutes in the dark.

  • Titrate with 0.1 N sodium hydroxide to a blue endpoint.

  • Perform a blank determination under the same conditions.

Gas Chromatography (GC) Method

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For glycerol analysis, derivatization is often employed to increase its volatility.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5 or equivalent)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., 1,2,4-butanetriol)

  • Solvent (e.g., pyridine)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of 1,2,3-propanetriol with a fixed concentration of the internal standard.

  • Sample Preparation: Accurately weigh the sample and add the internal standard.

  • Derivatization: Add the derivatizing agent and solvent to the standards and samples. Heat the mixture to ensure complete derivatization.

  • Injection: Inject a small volume of the derivatized solution into the GC.

  • Analysis: The components are separated based on their boiling points and interaction with the stationary phase. The FID detects the eluted compounds, and the peak areas are used for quantification. A study on the GC analysis of glycerin in a moisturizing gel reported a linearity of r² = 0.9998 and a precision with %RSD values well below 3%.[3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is suitable for the analysis of non-volatile and thermally labile compounds. For glycerol, which lacks a UV chromophore, a Refractive Index Detector (RID) is commonly used.

Instrumentation:

  • HPLC system with a Refractive Index Detector (RID)

  • Column (e.g., Aminex HPX-87H or equivalent)

Mobile Phase:

  • Dilute sulfuric acid or water

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of 1,2,3-propanetriol in the mobile phase.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase.

  • Injection: Inject a known volume of the sample or standard solution into the HPLC system.

  • Analysis: The separation is achieved based on the analyte's affinity for the stationary phase. The RID detects changes in the refractive index of the eluent as the analyte passes through the detector cell. An HPLC method for glycerol determination in fermentation broth showed a linearity range of 0.50–20.00 mg/mL with a correlation coefficient of 0.9998. The LOD and LOQ were 0.22 and 0.50 mg/mL, respectively.[4]

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for 1,2,3-propanetriol purity assessment, in accordance with ICH guidelines.

G cluster_0 Method Development & Planning cluster_1 Experimental Validation cluster_2 Data Analysis & Reporting cluster_3 Outcome A Define Analytical Method & Scope B Select Validation Parameters (ICH Q2) A->B C Write Validation Protocol B->C D Specificity E Linearity F Range G Accuracy H Precision (Repeatability & Intermediate) I LOD & LOQ J Analyze Data & Compare against Acceptance Criteria D->J E->J F->J G->J H->J I->J K Write Validation Report J->K L Method Validated K->L M Method Not Validated (Revise & Revalidate) K->M

Caption: Workflow for the validation of an analytical method.

Conclusion

The choice of an analytical method for 1,2,3-propanetriol purity assessment depends on several factors, including the specific requirements of the analysis, the nature of potential impurities, available instrumentation, and desired sample throughput.

  • Titration is a cost-effective and rapid method suitable for routine quality control where high sample throughput is needed and the potential for interfering substances is low.

  • Gas Chromatography offers high specificity and sensitivity, making it ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography is well-suited for the analysis of non-volatile impurities and provides good specificity and sensitivity.

Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results, thereby guaranteeing the quality and safety of the final product.

References

A Comparative Guide to the Solvent Properties of 1,1,2-Propanetriol and Other Common Polyols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvent properties of 1,1,2-propanetriol against other widely used polyols, namely glycerol (B35011) (1,2,3-propanetriol), ethylene (B1197577) glycol, and propylene (B89431) glycol. Understanding the nuanced differences in their solvent characteristics is crucial for optimizing formulation development, drug delivery systems, and various chemical processes. This document synthesizes available experimental data to offer a clear, objective comparison.

Executive Summary

Polyols are versatile solvents utilized across the pharmaceutical and chemical industries for their ability to dissolve a wide range of solutes, their low volatility, and their tunable viscosity. While glycerol, ethylene glycol, and propylene glycol are well-characterized, this compound, an isomer of glycerol, presents a unique set of properties due to its different arrangement of hydroxyl groups. This guide elucidates these differences through a comparative analysis of key solvent properties, including polarity, hydrogen bonding capacity, viscosity, and solubility of common active pharmaceutical ingredients (APIs).

Comparison of Physicochemical Properties

The solvent behavior of a polyol is dictated by its molecular structure, particularly the number and position of its hydroxyl groups. These groups influence the solvent's polarity, ability to form hydrogen bonds, and overall viscosity.

PropertyThis compoundGlycerol (1,2,3-Propanetriol)Ethylene GlycolPropylene Glycol
Molar Mass ( g/mol ) 92.0992.0962.0776.09
Hydrogen Bond Donors 3322
Hydrogen Bond Acceptors 3322
Topological Polar Surface Area (Ų) 60.760.740.540.5

Source: PubChem[1]

Polarity and Hydrogen Bonding Capacity

The polarity and hydrogen bonding capacity of a solvent are critical determinants of its ability to dissolve polar solutes. These properties can be quantified using solvatochromic parameters like the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) and Hansen Solubility Parameters (HSP).

Kamlet-Taft Parameters

ParameterGlycerol (1,2,3-Propanetriol)
α (Hydrogen Bond Acidity) 1.21
β (Hydrogen Bond Basicity) 0.51
π (Dipolarity/Polarizability)*0.62

Source: Stenutz[2][3]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters break down the total cohesive energy of a solvent into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller difference in HSP between a solvent and a solute suggests a higher likelihood of dissolution.

Parameter (MPa⁰.⁵)Glycerol (1,2,3-Propanetriol)
δd (Dispersion) 17.3
δp (Polar) 12.1
δh (Hydrogen Bonding) 29.3
δt (Total) 36.1

Source: Stenutz[4]

The structural difference between this compound (a primary and a secondary hydroxyl group on adjacent carbons, and another primary hydroxyl group) and glycerol (three hydroxyl groups on a three-carbon chain) is expected to lead to differences in their hydrogen bonding networks and, consequently, their solvent behavior.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in many applications, from injectable drug formulations to industrial processes. The viscosity of polyols is highly dependent on temperature and the extent of intermolecular hydrogen bonding.

PolyolViscosity (cP at 25°C)
Glycerol (1,2,3-Propanetriol) 934
Ethylene Glycol 16.1
Propylene Glycol 40.4

Source: Various sources

Solubility of Active Pharmaceutical Ingredients (APIs)

The ability of a polyol to dissolve a specific API is a key consideration in pharmaceutical formulation. The following table summarizes the solubility of three common APIs in glycerol and propylene glycol.

APISolubility in GlycerolSolubility in Propylene Glycol
Paracetamol (Acetaminophen) 1:401:9
Ibuprofen (B1674241) 4 mg/g (very low)300 mg/g (high)
Naproxen (B1676952) -Higher than in water

Source: NCBI Bookshelf, ResearchGate, PMC[5][6][7][8]

Experimental Methodologies

1. Determination of Viscosity (ASTM D4878)

This standard test method is used to determine the viscosity of polyols.

  • Apparatus: A rotational viscometer with a suitable spindle. A constant temperature bath is required to maintain the sample at a specified temperature (e.g., 25 °C ± 0.1 °C).

  • Procedure:

    • Place a sufficient amount of the polyol sample in a container to cover the immersion mark on the viscometer spindle.

    • Submerge the container in the constant temperature bath and allow the sample to reach thermal equilibrium. Occasional stirring can help avoid air bubbles.

    • Immerse the viscometer spindle into the sample up to the immersion line.

    • Rotate the spindle at a constant speed for a set period (e.g., 15 seconds) and record the torque reading.

    • The viscosity is calculated from the torque reading, the spindle geometry, and the rotational speed.

    • After the measurement, the spindle should be cleaned with an appropriate solvent like methanol (B129727) or acetone.[9]

2. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

  • Apparatus: A mechanical shaker or orbital incubator, vials with tight-fitting caps, a centrifuge or filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of the solid solute to a vial containing a known volume of the polyol solvent.

    • Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After equilibration, stop the agitation and allow any undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and separate the solid from the liquid phase by centrifugation or filtration.

    • Dilute the saturated solution with a suitable solvent and analyze the concentration of the dissolved solute using a validated analytical method.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the relationship between the molecular structure of polyols and their solvent properties, as well as a typical workflow for comparing their solubility.

Molecular_Structure_and_Solvent_Properties cluster_structure Molecular Structure cluster_properties Solvent Properties Structure Polyol Structure (e.g., this compound) Hydroxyl_Groups Number and Position of -OH Groups Structure->Hydroxyl_Groups Polarity Polarity Hydroxyl_Groups->Polarity Influences H_Bonding Hydrogen Bonding Hydroxyl_Groups->H_Bonding Determines Solubility Solubility Polarity->Solubility Governs Viscosity Viscosity H_Bonding->Viscosity Affects H_Bonding->Solubility Contributes to

Caption: Molecular structure's influence on key solvent properties of polyols.

Solubility_Comparison_Workflow Start Select Polyols and Solute Prepare_Samples Prepare Supersaturated Solutions (Shake-Flask Method) Start->Prepare_Samples Equilibrate Equilibrate at Constant Temperature Prepare_Samples->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Solute Concentration (HPLC/UV-Vis) Separate->Analyze Compare Compare Solubility Data Analyze->Compare

Caption: Experimental workflow for comparing the solubility of a solute in different polyols.

Conclusion

This guide provides a foundational comparison of the solvent properties of this compound with other common polyols. While data for this compound is limited, its structural isomerism with glycerol suggests it will exhibit distinct solvent characteristics. Further experimental investigation is warranted to fully characterize its solvent profile, including the determination of its Kamlet-Taft and Hansen solubility parameters, viscosity at various temperatures, and its capacity to dissolve a broader range of pharmaceutical compounds. Such data will be invaluable for researchers and formulation scientists seeking to expand their toolkit of versatile and effective solvents.

References

A Comparative Guide to Catalytic Systems for Propanediol Synthesis from Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

A note on the synthesis of 1,1,2-propanetriol: Extensive research on the catalytic conversion of glycerol (B35011) primarily focuses on the production of 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772). The synthesis of this compound from glycerol is not a commonly reported or studied pathway in the reviewed literature. Therefore, this guide will focus on the benchmarking of catalytic systems for the synthesis of the major products, 1,2- and 1,3-propanediol.

The valorization of glycerol, a readily available byproduct of biodiesel production, into value-added chemicals like propanediols is a significant area of research in green chemistry.[1] This guide provides a comparative overview of different catalytic systems—heterogeneous, homogeneous, and biocatalytic—for the synthesis of 1,2-propanediol and 1,3-propanediol from glycerol.

Data Presentation: Performance of Catalytic Systems

The following tables summarize the performance of various catalytic systems for the hydrogenolysis of glycerol to 1,2-propanediol and 1,3-propanediol under different reaction conditions.

Table 1: Heterogeneous Catalytic Systems for 1,2-Propanediol Synthesis

CatalystSupportTemp. (°C)Pressure (bar)Glycerol Conv. (%)1,2-PDO Select. (%)Reference
Cu-ZnO/Al₂O₃Al₂O₃260559987[2]
Pd-Cu/MgO/Al₂O₃MgO/Al₂O₃22015 (N₂)97.283.4[3]
Cu/ZrO₂ZrO₂24020 (H₂)~85~88[4]
Cu-Mg-Al-O-210459892[5]
Pt/NaYNaY Zeolite230Inert85.457.2[3]
Cu-Cr₂O₄-20014--[6]
Cu/Al₂O₃γ-Al₂O₃210-2508-20--[7]

Table 2: Heterogeneous Catalytic Systems for 1,3-Propanediol Synthesis

CatalystSupportTemp. (°C)Pressure (bar)Glycerol Conv. (%)1,3-PDO Select. (%)Reference
30 wt.% SiW intercalated CuZnFe HTLC-220-68.922.4[1]
Pt/WOx/betaBeta Zeolite160--51.3[8]
Ni/WO₃-TiO₂WO₃-TiO₂25030~100-[9]

Table 3: Biocatalytic Systems for Propanediol Synthesis

BiocatalystSubstrateProductTiter (g/L)Optical Purity (% ee)Reference
Engineered Klebsiella pneumoniaeGlycerol1,2-Propanediol0.731-[10]
Engineered Lactococcus lactisGlucoseS-1,2-Propanediol0.6994.4
Engineered Lactococcus lactisGlucoseR-1,2-Propanediol0.5078.0

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Procedure for Heterogeneous Catalysis in a Batch Reactor

A typical experimental setup for glycerol hydrogenolysis involves a high-pressure batch reactor.[1] The general procedure is as follows:

  • Catalyst Activation: The catalyst is often pre-reduced in a stream of hydrogen at elevated temperatures (e.g., 300-500 °C) for several hours to activate the metal sites.[1]

  • Reaction Setup: The desired amount of glycerol, water (or another solvent), and the activated catalyst are loaded into the autoclave reactor.[1]

  • Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.[1]

  • Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure and heated to the reaction temperature while stirring. The reaction is carried out for a specific duration.[7]

  • Product Analysis: After the reaction, the reactor is cooled down, and the gas and liquid phases are collected and analyzed. The liquid products are typically analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of glycerol and the selectivity to propanediols and other byproducts.[6]

General Procedure for Biocatalytic Synthesis

The biocatalytic production of propanediols typically involves the use of engineered microorganisms in a bioreactor.[10]

  • Strain Cultivation: The engineered microbial strain (e.g., E. coli, K. pneumoniae, or L. lactis) is cultured in a suitable growth medium containing a carbon source (e.g., glucose or glycerol), nutrients, and antibiotics for plasmid maintenance.

  • Fermentation: The production phase is initiated by transferring the seed culture to a bioreactor containing the fermentation medium. The pH, temperature, and aeration are controlled throughout the process.[10]

  • Induction: In some cases, gene expression for the metabolic pathway is induced by adding a specific chemical inducer.

  • Product Recovery and Analysis: At the end of the fermentation, the cells are separated from the broth by centrifugation. The concentration of propanediols and other metabolites in the supernatant is determined using techniques like HPLC.[10]

Mandatory Visualization

Reaction Pathways for Glycerol Hydrogenolysis

The following diagrams illustrate the proposed reaction pathways for the conversion of glycerol to 1,2-propanediol and 1,3-propanediol.

glycerol_to_1_2_PDO glycerol Glycerol (1,2,3-Propanetriol) acetol Acetol (Hydroxyacetone) glycerol->acetol Dehydration pdo_1_2 1,2-Propanediol acetol->pdo_1_2 Hydrogenation

Caption: Dehydration-hydrogenation pathway to 1,2-propanediol.

glycerol_to_1_3_PDO glycerol Glycerol (1,2,3-Propanetriol) hydroxypropanal 3-Hydroxypropanal glycerol->hydroxypropanal Dehydration pdo_1_3 1,3-Propanediol hydroxypropanal->pdo_1_3 Hydrogenation

Caption: Dehydration-hydrogenation pathway to 1,3-propanediol.

Experimental Workflow for Heterogeneous Catalysis

The following diagram illustrates a typical experimental workflow for testing heterogeneous catalysts.

experimental_workflow start Start catalyst_prep Catalyst Preparation & Activation start->catalyst_prep reaction_setup Reactor Loading (Glycerol, Solvent, Catalyst) catalyst_prep->reaction_setup reaction Hydrogenolysis Reaction (Controlled T, P, Stirring) reaction_setup->reaction product_analysis Product Analysis (GC, HPLC) reaction->product_analysis data_analysis Data Analysis (Conversion, Selectivity) product_analysis->data_analysis end End data_analysis->end

Caption: Workflow for heterogeneous catalytic glycerol conversion.

References

Racemic vs. Enantiopure 1,1,2-Propanetriol in Stereoselective Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of a chemical reaction is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules. The use of chiral auxiliaries, ligands, and catalysts is central to controlling this stereochemistry. This guide provides a comparative analysis of using racemic versus enantiopure 1,1,2-propanetriol in stereoselective reactions, supported by fundamental principles and analogous experimental data. While direct comparative studies on this compound are scarce in publicly available literature, the principles outlined here, supported by data from structurally similar chiral diols, provide a robust framework for understanding their differential performance.

The Critical Role of Enantiopurity in Asymmetric Catalysis

In stereoselective synthesis, the goal is to produce a single desired stereoisomer of a product. This is typically achieved by introducing a chiral influence into the reaction environment. This influence can come from a chiral substrate, reagent, solvent, or, most commonly, a chiral catalyst or auxiliary.

An enantiopure substance consists of only one enantiomer (either R or S). When an enantiopure chiral molecule is used as a catalyst or auxiliary, it creates a chiral environment that preferentially leads to the formation of one enantiomer of the product, resulting in a high enantiomeric excess (ee).

A racemic mixture, on the other hand, contains equal amounts of both enantiomers (R and S). When a racemic mixture of a chiral catalyst or auxiliary is used, both enantiomers are present in the reaction. In the absence of any other chiral influence, the (R)-catalyst will produce the (R)-product, and the (S)-catalyst will produce the (S)-product in equal amounts. Consequently, the net result is a racemic mixture of the product, with an enantiomeric excess of 0%.[1]

This fundamental difference in outcome is the primary reason why enantiopure compounds are crucial for stereoselective synthesis.

Logical Relationship: Racemic vs. Enantiopure Catalysis

The logical flow of a stereoselective reaction using either a racemic or an enantiopure catalyst can be visualized as follows:

G cluster_0 Racemic Catalyst cluster_1 Enantiopure Catalyst Racemic Catalyst (R/S) Racemic Catalyst (R/S) Racemic Product (R/S) Racemic Product (R/S) Racemic Catalyst (R/S)->Racemic Product (R/S) Produces Prochiral Substrate_rac Prochiral Substrate Prochiral Substrate_rac->Racemic Catalyst (R/S) Reacts with Enantiopure Catalyst (S) Enantiopure Catalyst (S) Enantiopure Product (S) Enantiopure Product (S) Enantiopure Catalyst (S)->Enantiopure Product (S) Produces Prochiral Substrate_enant Prochiral Substrate Prochiral Substrate_enant->Enantiopure Catalyst (S) Reacts with

Caption: Logical flow of stereoselective synthesis.

Case Study: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

A well-studied example that highlights the difference between racemic and enantiopure chiral ligands is the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols. Chiral diols and amino alcohols are often used as catalysts in this reaction.

Experimental Data Comparison (Analogous System)

The following table summarizes the expected outcomes based on the use of enantiopure versus racemic 1,2-propanediol as a ligand in the ethylation of benzaldehyde (B42025). The data for the enantiopure ligand is representative of typical results found in the literature for similar chiral diols, while the outcome for the racemic ligand is the logical consequence of using a 1:1 mixture of enantiomeric catalysts.

LigandEnantiomeric Purity of LigandProductYield (%)Enantiomeric Excess (ee %) of Product
(S)-1,2-Propanediol >99%(S)-1-Phenyl-1-propanolHighHigh (>90%)
Racemic 1,2-Propanediol 50% (R), 50% (S)(R,S)-1-Phenyl-1-propanolHigh0%

Note: The high yield and enantiomeric excess for the enantiopure ligand are based on typical results for effective chiral diol catalysts in this reaction. The 0% ee for the racemic ligand is the expected outcome in the absence of non-linear effects.

Experimental Protocols

Synthesis of Enantiopure this compound (Illustrative)

Enantiopure this compound can be synthesized from commercially available chiral starting materials. One plausible route, analogous to the synthesis of similar chiral synthons, starts from a chiral precursor like (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, which is derived from D- or L-tartaric acid respectively.

Illustrative Synthetic Pathway:

G Start (R)-2,2-dimethyl-1,3- dioxolane-4-carbaldehyde Step1 Grignard Reaction (e.g., CH3MgBr) Start->Step1 Intermediate1 Protected Triol Intermediate Step1->Intermediate1 Step2 Deprotection (Acidic Hydrolysis) Intermediate1->Step2 Product (S)-1,1,2-Propanetriol Step2->Product

Caption: Synthesis of (S)-1,1,2-propanetriol.

Protocol Outline:

  • Grignard Reaction: The starting aldehyde is reacted with a methyl Grignard reagent (CH₃MgBr) in an anhydrous ether solvent at low temperature (e.g., -78 °C to 0 °C). This step introduces the methyl group and forms the secondary alcohol.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried, and the solvent is removed under reduced pressure.

  • Deprotection: The resulting protected triol is treated with an acid catalyst (e.g., dilute HCl or an acidic resin) in a protic solvent like methanol (B129727) or water to hydrolyze the acetonide protecting group.

  • Purification: The final enantiopure this compound is purified by distillation or chromatography.

General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure based on common methods for this type of reaction.

Reaction Workflow:

G Step1 Catalyst Formation: Chiral Diol + Ti(OiPr)4 Step2 Addition of Benzaldehyde and Diethylzinc Step1->Step2 Step3 Reaction Quenching (e.g., aq. NH4Cl) Step2->Step3 Step4 Extraction and Purification Step3->Step4 Product Chiral 1-Phenyl-1-propanol Step4->Product

Caption: Workflow for diethylzinc addition.

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral diol (e.g., enantiopure or racemic 1,2-propanediol, 10 mol%) is dissolved in a dry, aprotic solvent (e.g., toluene).

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 equivalents relative to the diol) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • The mixture is cooled to 0 °C, and benzaldehyde (1.0 equivalent) is added.

  • A solution of diethylzinc (1.1 M in toluene, 2.0 equivalents) is added dropwise over 10 minutes.

  • The reaction is stirred at 0 °C for a specified time (e.g., 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the chiral alcohol.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Conclusion

The choice between a racemic and an enantiopure chiral auxiliary or ligand is a critical decision in stereoselective synthesis. While a racemic mixture is typically less expensive, its use in a catalytic asymmetric reaction will, in the absence of resolution or non-linear effects, lead to a racemic product, defeating the purpose of the stereoselective approach. In contrast, an enantiopure ligand, such as (R)- or (S)-1,1,2-propanetriol, provides the necessary chiral environment to direct the reaction towards the formation of a single, desired enantiomer of the product. For drug development and the synthesis of complex, biologically active molecules, the use of enantiopure materials is indispensable for achieving the required stereochemical purity. The additional cost and effort associated with obtaining enantiopure starting materials or catalysts are justified by the high value and specific biological activity of the enantiomerically pure final products.

References

Impurity Profiling of Commercially Available 1,2-Propanetriol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the impurity profiles of commercially available 1,2-propanetriol, also known as propylene (B89431) glycol. The information presented herein is essential for researchers, scientists, and drug development professionals who require high-purity 1,2-propanetriol for their applications and need to understand the potential impact of impurities. This guide outlines common impurities, their toxicological significance, and detailed analytical methodologies for their detection and quantification.

Introduction to 1,2-Propanetriol and Its Impurities

1,2-Propanetriol is a versatile organic compound widely used in the pharmaceutical, food, and cosmetic industries as a solvent, humectant, and preservative. The purity of 1,2-propanetriol is critical, especially in pharmaceutical applications, as impurities can affect the efficacy, safety, and stability of the final product. Impurities can be introduced during the manufacturing process or can form during storage.

The industrial production of 1,2-propanetriol is primarily achieved through the hydration of propylene oxide.[1] This process can lead to the formation of related substances as byproducts, with dipropylene glycol (DPG) being a common impurity.[1][2] Other potential impurities include ethylene (B1197577) glycol (EG) and diethylene glycol (DEG), which can be present due to cross-contamination or the use of shared equipment.[3] While pharmaceutical-grade 1,2-propanetriol typically has a high purity of over 99.5%, the levels and types of impurities can vary between manufacturers and grades (e.g., industrial vs. pharmaceutical).[4]

Comparison of Common Impurities

The following table summarizes the most common impurities found in commercially available 1,2-propanetriol, along with their typical concentration limits in pharmaceutical-grade material and a summary of their toxicological profiles.

ImpurityCommon AbbreviationTypical FormulaRegulatory Limit (USP/EP)Toxicological Profile
Dipropylene GlycolDPGC6H14O3Not explicitly limited, but controlled by the overall purity requirement.Considered to have low acute and chronic toxicity. It is not classified as a carcinogen or reproductive toxin.[5][6]
Ethylene GlycolEGC2H6O2≤ 0.10%Known to be toxic, primarily affecting the central nervous system, heart, and kidneys. Ingestion can be lethal.[7][8]
Diethylene GlycolDEGC4H10O3≤ 0.10%Toxic to humans, with historical cases of fatal poisonings due to contamination in pharmaceutical products. It primarily affects the kidneys and nervous system.[3][9]

Experimental Protocols for Impurity Profiling

Accurate and reliable analytical methods are crucial for the determination of impurities in 1,2-propanetriol. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Determination of Ethylene Glycol and Diethylene Glycol

This method is adapted from the United States Pharmacopeia (USP) monograph for Propylene Glycol and is suitable for the quantification of EG and DEG.[10][11][12]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column: 30 m × 0.32 mm, 1.80 µm film thickness with a stationary phase like SPB®-624 or equivalent.[11]

Reagents and Standards:

  • Helium (carrier gas)

  • Methanol (B129727) (solvent)

  • USP Propylene Glycol RS

  • USP Ethylene Glycol RS

  • USP Diethylene Glycol RS

  • 2,2,2-Trichloroethanol (internal standard)

Chromatographic Conditions:

  • Injector Temperature: 230 °C

  • Detector Temperature: 260 °C

  • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 180°C at 60°C/min, held for 0.5 minutes, and finally ramped to 240°C at 60°C/min and held for 3 minutes.[3]

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • Injection Volume: 1 µL

  • Split Ratio: 10:1 for EG and DEG analysis[3]

Sample Preparation:

  • Standard Solution: Prepare a solution in methanol containing known concentrations of USP Propylene Glycol RS, USP Ethylene Glycol RS, USP Diethylene Glycol RS, and the internal standard.

  • Sample Solution: Dilute the 1,2-propanetriol sample with methanol to a suitable concentration.

Data Analysis:

  • Identify and quantify the impurities by comparing the retention times and peak areas of the sample solution with those of the standard solution. The use of an internal standard improves the accuracy and precision of the quantification.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for the Analysis of Glycols

This method is suitable for the separation and quantification of various glycols, including 1,2-propanetriol and its related impurities.[5][6][13]

Instrumentation:

  • HPLC system equipped with a refractive index detector (RID).

  • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm × 7.8 mm) or equivalent.[5]

Reagents and Standards:

  • 0.01 N Sulfuric Acid (mobile phase)

  • Ultrapure water

  • Certified reference standards of 1,2-propanetriol, dipropylene glycol, ethylene glycol, and diethylene glycol.

Chromatographic Conditions:

  • Mobile Phase: 0.01 N Sulfuric Acid in ultrapure water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60 °C

  • RID Temperature: 40 °C

  • Injection Volume: 20 µL

Sample Preparation:

  • Standard Solutions: Prepare a series of calibration standards by dissolving accurately weighed amounts of the reference standards in ultrapure water.

  • Sample Solution: Dilute the 1,2-propanetriol sample with ultrapure water to a concentration within the calibration range.

Data Analysis:

  • Quantify the impurities by constructing a calibration curve from the peak areas of the standard solutions and determining the concentration of each impurity in the sample solution based on its peak area.

Workflow for Impurity Profiling of 1,2-Propanetriol

The following diagram illustrates a typical workflow for the impurity profiling of commercially available 1,2-propanetriol.

ImpurityProfilingWorkflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Commercial 1,2-Propanetriol Sample Dilution Dilution with appropriate solvent (e.g., Methanol for GC, Water for HPLC) Sample->Dilution GCMS GC-MS Analysis (for volatile impurities like EG, DEG) Dilution->GCMS Inject Sample HPLC HPLC-RID Analysis (for less volatile impurities like DPG) Dilution->HPLC Inject Sample Identification Impurity Identification (based on retention time and mass spectra) GCMS->Identification HPLC->Identification Quantification Impurity Quantification (using calibration curves or internal standards) Identification->Quantification Comparison Comparison with Specifications (e.g., USP/EP limits) Quantification->Comparison Report Final Impurity Profile Report Comparison->Report

Caption: Experimental workflow for impurity profiling.

Logical Relationship of Manufacturing and Impurities

The manufacturing process of 1,2-propanetriol directly influences its impurity profile. Understanding this relationship is key to anticipating and controlling potential contaminants.

ManufacturingImpurities cluster_0 Manufacturing Process cluster_1 Products & Byproducts cluster_2 Potential Contaminants cluster_3 Purification PropyleneOxide Propylene Oxide Hydration Hydration Reaction PropyleneOxide->Hydration Water Water Water->Hydration PG 1,2-Propanetriol (Main Product) Hydration->PG DPG Dipropylene Glycol (Byproduct) Hydration->DPG TPG Tripropylene Glycol (Byproduct) Hydration->TPG EG Ethylene Glycol Hydration->EG Contamination Source DEG Diethylene Glycol Hydration->DEG Contamination Source Distillation Distillation PG->Distillation DPG->Distillation TPG->Distillation FinalProduct Purified 1,2-Propanetriol Distillation->FinalProduct

Caption: Manufacturing and impurity relationship.

Conclusion

The impurity profile of commercially available 1,2-propanetriol is a critical quality attribute, particularly for applications in the pharmaceutical and food industries. While pharmaceutical-grade 1,2-propanetriol is generally of high purity, the presence of impurities such as dipropylene glycol, ethylene glycol, and diethylene glycol must be carefully monitored. The analytical methods detailed in this guide, particularly GC-MS and HPLC-RID, provide robust and reliable means for the identification and quantification of these impurities. By understanding the potential impurities and implementing rigorous analytical testing, researchers and drug development professionals can ensure the quality and safety of their products.

References

A Head-to-Head Comparison of Ethylene Glycol and Propanetriol Isomers as Functional Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a functional fluid is critical for a range of applications, from cryopreservation and heat transfer to solvent systems. While ethylene (B1197577) glycol is a widely utilized diol, the family of propanetriols offers alternatives with distinct property profiles. This guide provides a detailed, data-driven comparison of ethylene glycol with the commercially significant isomers of propanetriol—1,2,3-propanetriol (glycerol) and 1,2-propanediol (propylene glycol)—and addresses the notable absence of 1,1,2-propanetriol in practical applications.

Executive Summary

Ethylene glycol is a versatile functional fluid with excellent antifreeze and heat transfer properties. However, its inherent toxicity is a significant drawback for many biological and pharmaceutical applications. In contrast, 1,2,3-propanetriol (glycerol) and 1,2-propanediol (propylene glycol) are substantially less toxic, making them suitable for a broader range of uses, including as cryoprotectants and in drug formulations. The third isomer, this compound, is not commercially available and lacks comprehensive experimental data, rendering it a non-viable option for most applications. The choice between ethylene glycol and the available propanetriol isomers hinges on a trade-off between performance, particularly at low temperatures, and biological compatibility.

Physicochemical Properties

A summary of the key physicochemical properties of ethylene glycol, 1,2,3-propanetriol (glycerol), and 1,2-propanediol (propylene glycol) is presented in the table below. The lack of available experimental data for this compound is also noted.

PropertyEthylene Glycol1,2,3-Propanetriol (Glycerol)1,2-Propanediol (Propylene Glycol)This compound
Molecular Formula C₂H₆O₂C₃H₈O₃[1]C₃H₈O₂C₃H₈O₃[2]
Molecular Weight ( g/mol ) 62.0792.09[1]76.0992.09[2]
Boiling Point (°C) 197.3[2]290[3]188.2No experimental data available
Freezing Point (°C) -12.9[2]18[3]-59No experimental data available
Density (g/cm³ at 20°C) 1.1131.261[1][3]1.036No experimental data available
Viscosity (cP at 20°C) 16.1141256No experimental data available
Solubility in Water Miscible[2]Miscible[4][5]MiscibleNo experimental data available
Toxicity (Oral LD50, rat) 4700 mg/kg12600 mg/kg20000 mg/kgNo experimental data available

Performance as Functional Fluids

Cryoprotectant Properties

Ethylene glycol, propylene (B89431) glycol, and glycerol (B35011) are all effective cryoprotectants used to reduce the formation of ice crystals in biological samples during freezing. Their mechanism of action involves forming strong hydrogen bonds with water molecules, thereby disrupting the ice lattice formation.

A study comparing the cryoprotective effects of ethylene glycol, 1,2-propanediol, and glycerol on mouse embryos revealed that the optimal cryoprotectant depends on the embryonic stage. For zygotes, 1,2-propanediol showed a significantly better survival rate (92%) compared to ethylene glycol (60%). For blastocysts, glycerol was superior to ethylene glycol, with expanded blastocyst rates of 75% and 50%, respectively. However, for 4-cell stage embryos, there was no significant difference in survival and expanded blastocyst rates between ethylene glycol and 1,2-propanediol.[6][7][8]

G cluster_0 Cryopreservation Workflow Biological Sample Biological Sample Equilibration with Cryoprotectant Equilibration with Cryoprotectant Controlled Cooling Controlled Cooling Storage in Liquid Nitrogen Storage in Liquid Nitrogen Thawing Thawing Removal of Cryoprotectant Removal of Cryoprotectant Viability Assessment Viability Assessment

Solvent Properties

Ethylene glycol, glycerol, and propylene glycol are versatile solvents due to their polarity and ability to form hydrogen bonds. They are miscible with water and can dissolve a wide range of polar compounds.

  • Ethylene Glycol: It is a common solvent in the production of plastics, paints, and inks.[9] In a laboratory setting, it can be used in various chemical reactions.

  • Glycerol: Its high viscosity and low toxicity make it a valuable solvent in pharmaceutical and food preparations.[3][10] It is used as a humectant, sweetener, and solvent in these industries.[10]

  • Propylene Glycol: Recognized as safe by the FDA, it is widely used as a solvent for oral, intravenous, and topical drug formulations.[11]

Heat Transfer Fluids

Both ethylene glycol and propylene glycol are extensively used as heat transfer fluids, particularly in applications requiring temperatures below the freezing point of water.

  • Ethylene Glycol: Offers superior heat transfer efficiency and lower viscosity at low temperatures compared to propylene glycol.[12] A 60% ethylene glycol and 40% water mixture can have a freezing point as low as -45°C.[2]

  • Propylene Glycol: While having a slightly lower heat transfer capability, its low toxicity makes it the preferred choice in applications where leakage could lead to contact with food or pharmaceuticals.

G EthyleneGlycol {Ethylene Glycol | + Excellent Heat Transfer + Low Viscosity at Low Temps - High Toxicity } PropyleneGlycol {Propylene Glycol | + Low Toxicity - Higher Viscosity at Low Temps - Lower Heat Transfer Efficiency } Application Functional Fluid Application Application->EthyleneGlycol Performance Critical Application->PropyleneGlycol Safety Critical

The Case of this compound: A Non-Viable Alternative

Despite its structural similarity to the widely used glycerol and propylene glycol, this compound is not a commercially available chemical and lacks significant experimental data on its physicochemical properties and performance as a functional fluid. A comprehensive search of chemical databases and scientific literature reveals only computed properties, with no experimental validation for key parameters such as boiling point, freezing point, viscosity, and density.[2]

The obscurity of this compound can likely be attributed to several factors:

  • Synthesis Challenges: The synthesis of this compound is likely more complex and less economically viable than the established production methods for glycerol (a byproduct of biodiesel production and also synthesized from propene) and propylene glycol.

  • Lack of Unique Advantages: It is improbable that this compound would offer significant performance advantages over its well-characterized and readily available isomers to justify the investment in its production and testing.

  • Market Dominance of Isomers: Glycerol and propylene glycol are produced on a large scale and have a long history of safe and effective use in a vast array of applications, creating a high barrier to entry for a new, uncharacterized alternative.

For researchers and scientists, the complete absence of experimental data and commercial availability makes this compound an unsuitable candidate for any application as a functional fluid.

Experimental Protocols

Cryopreservation of Mouse Embryos

The following is a generalized protocol based on the comparative study of cryoprotectants:

  • Embryo Collection: Collect mouse zygotes, 4-cell embryos, or blastocysts using standard laboratory procedures.

  • Equilibration with Cryoprotectant:

    • Expose embryos to a solution containing 1.5 M of either ethylene glycol, 1,2-propanediol, or glycerol in a suitable culture medium.

    • The equilibration time is critical and should be determined based on the specific cell type and cryoprotectant to allow for permeation without causing osmotic stress. In the cited study, a Van't Hoff curve for 1.5 M ethylene glycol showed recovery of initial volume within 4 minutes.[6][7][8]

  • Loading into Straws: Load the equilibrated embryos into cryopreservation straws.

  • Controlled Cooling: Use a programmable freezer to cool the straws at a controlled rate. A typical protocol involves cooling to a seeding temperature (e.g., -7°C), inducing ice formation (seeding), and then continuing to cool at a slow rate (e.g., -0.3°C/min) to a lower temperature (e.g., -30°C to -40°C) before plunging into liquid nitrogen.

  • Storage: Store the straws in liquid nitrogen (-196°C).

  • Thawing: Thaw the straws rapidly by immersing them in a 37°C water bath.

  • Removal of Cryoprotectant: Remove the cryoprotectant in a stepwise manner by transferring the embryos through a series of solutions with decreasing cryoprotectant concentrations to avoid osmotic shock.

  • Culture and Viability Assessment: Culture the thawed embryos in an appropriate medium and assess their survival and development rates.

Conclusion

For applications in research, science, and drug development, the choice between ethylene glycol and propanetriol isomers as functional fluids is a critical one, with significant implications for both performance and safety.

  • Ethylene glycol remains a top choice for applications where its superior heat transfer and low-temperature viscosity are paramount, and where its toxicity can be safely managed.

  • 1,2,3-Propanetriol (glycerol) and 1,2-propanediol (propylene glycol) are the preferred alternatives in biological and pharmaceutical contexts due to their low toxicity. The selection between these two will depend on the specific requirements of the application, such as the desired viscosity and cryoprotective efficacy for a particular cell type.

  • This compound is not a viable functional fluid due to its commercial unavailability and the complete lack of experimental data. Researchers and scientists should not consider it for any practical application.

Ultimately, the selection of a functional fluid requires a thorough evaluation of the experimental data and a careful consideration of the specific demands and safety constraints of the intended application.

References

Safety Operating Guide

Navigating the Disposal of 1,1,2-Propanetriol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed operational plan for the safe handling and disposal of 1,1,2-Propanetriol. Due to the limited availability of specific safety data for this compound, a conservative approach, treating the substance as potentially hazardous, is strongly recommended.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The immediate handling and safety protocols are as follows:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[1][2][3]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[3] Collect the absorbed material into a suitable, labeled container for disposal. Do not allow the chemical to enter drains or waterways.[2][3][4]

Step-by-Step Disposal Protocol

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedure is based on general principles of chemical waste management and should be conducted with caution.

  • Waste Identification and Classification:

    • Since the specific hazards of this compound are not well-documented, it is prudent to manage it as a hazardous waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this specific chemical waste according to local, state, and federal regulations.

  • Waste Collection and Storage:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and "this compound".

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Arranging for Professional Disposal:

    • Contact a licensed professional hazardous waste disposal service to arrange for the pickup and disposal of the this compound waste.[2]

    • Provide the disposal service with all available information about the chemical.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[4]

Quantitative Data Summary

Hazard Classification (for a 1,2,3-Propanetriol homopolymer)GHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Data sourced from a Safety Data Sheet for 1,2,3-Propanetriol, homopolymer.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing a safety-first approach in the absence of complete data.

DisposalWorkflow start Start: Have this compound Waste assess Assess Hazards (Assume Hazardous Due to Lack of Data) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect Collect in Labeled, Sealed Container ppe->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact Institutional EHS for Guidance store->contact_ehs contact_disposal Arrange for Professional Disposal contact_ehs->contact_disposal document Document Waste for Pickup contact_disposal->document end End: Proper Disposal Complete document->end

References

Essential Safety and Logistical Information for Handling 1,2,3-Propanetriol (Glycerol)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling 1,2,3-Propanetriol, commonly known as glycerol. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper chemical management.

Personal Protective Equipment (PPE)

When handling 1,2,3-Propanetriol, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartPPE ItemSpecifications
Hands Chemical Resistant GlovesImpermeable gloves, such as nitrile or neoprene, should be worn. Inspect gloves for integrity before each use.
Eyes Safety Glasses with Side Shields or GogglesEye protection should conform to EN166 or NIOSH standards to protect against splashes.[1]
Body Laboratory Coat or Impervious ClothingA standard lab coat is typically sufficient. For larger quantities or potential for significant splashing, chemical-resistant clothing may be necessary.
Respiratory Not generally required under normal useUse in a well-ventilated area. If aerosols or mists are generated, a NIOSH-certified respirator may be required.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.

Handling Protocol:

  • Ventilation: Always handle 1,2,3-Propanetriol in a well-ventilated area.[2]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[1][2]

  • Aerosol Prevention: Avoid the formation of mists or aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling.[2]

  • Spill Management: In case of a spill, absorb with an inert material like sand or vermiculite (B1170534) and collect for disposal.[2] Do not use combustible materials like sawdust.[2]

Storage Protocol:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2]

  • Temperature: Store in a cool place.[1]

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

Proper disposal of 1,2,3-Propanetriol is necessary to prevent environmental contamination and comply with regulations.

Disposal Protocol:

  • Waste Identification: While not classified as hazardous waste in all jurisdictions, it is essential to consult local, state, and federal regulations.

  • Collection: Collect waste 1,2,3-Propanetriol in a designated and properly labeled container.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not flush down the sewer.[2]

  • Contaminated Materials: Dispose of contaminated materials, such as absorbent pads and gloves, in accordance with institutional and regulatory guidelines.

Workflow for Handling 1,2,3-Propanetriol

The following diagram illustrates the standard workflow for safely handling 1,2,3-Propanetriol in a laboratory setting.

start Start prep Preparation start->prep 1. Assess Risks handling Handling prep->handling 2. Don PPE spill Spill? handling->spill 3. Transfer Chemical spill_response Spill Response spill->spill_response Yes use Use in Experiment spill->use No spill_response->handling waste_collection Waste Collection use->waste_collection 4. Collect Waste decontamination Decontamination waste_collection->decontamination 5. Clean Work Area disposal Disposal decontamination->disposal 6. Dispose of Waste end End disposal->end

Workflow for Safe Handling of 1,2,3-Propanetriol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.